Product packaging for 1-Methyl-nicotinamide Methosulphate(Cat. No.:CAS No. 58971-09-8)

1-Methyl-nicotinamide Methosulphate

Cat. No.: B562193
CAS No.: 58971-09-8
M. Wt: 248.253
InChI Key: AGNOWPKJGLKBJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methyl-nicotinamide Methosulphate, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O5S and its molecular weight is 248.253. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O5S B562193 1-Methyl-nicotinamide Methosulphate CAS No. 58971-09-8

Properties

IUPAC Name

methanesulfonoperoxoate;1-methylpyridin-1-ium-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.CH4O4S/c1-9-4-2-3-6(5-9)7(8)10;1-6(3,4)5-2/h2-5H,1H3,(H-,8,10);2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNOWPKJGLKBJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)N.CS(=O)(=O)O[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858074
Record name 3-Carbamoyl-1-methylpyridin-1-ium 2-(methanesulfonyl)dioxidan-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58971-09-8
Record name 3-Carbamoyl-1-methylpyridin-1-ium 2-(methanesulfonyl)dioxidan-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of 1-Methylnicotinamide (MNA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Methylnicotinamide (MNA) is an endogenous metabolite of nicotinamide (Vitamin B3), produced in the liver by the enzyme nicotinamide N-methyltransferase (NNMT).[1][2] Initially considered a biologically inactive excretion product, MNA is now recognized as a pleiotropic molecule with significant therapeutic potential.[1][3] Its mechanism of action is multifaceted, primarily revolving around the regulation of endothelial function, modulation of NAD+ metabolism and sirtuin activity, and exertion of anti-inflammatory and antioxidant effects. This document provides a detailed overview of these core mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Introduction

1-Methylnicotinamide (MNA or 1-MNA), a quaternary pyridinium cation, is the primary product of nicotinamide methylation.[2][4] While its existence has been known for decades, recent research has unveiled its role as an active signaling molecule with vasoprotective, anti-thrombotic, and anti-inflammatory properties.[1][2][5] These discoveries have positioned MNA as a compound of interest for conditions characterized by endothelial dysfunction, oxidative stress, and chronic inflammation, such as atherosclerosis, diabetes, and certain skin diseases.[3][6][7] The most commonly studied and commercially available form is 1-Methylnicotinamide chloride, where the chloride salt ensures stability.[8] This guide synthesizes current knowledge to provide an in-depth understanding of MNA's molecular and cellular mechanisms.

Biosynthesis and Metabolism of MNA

MNA is synthesized in the liver and other tissues, including adipose tissue and kidneys, through a reaction catalyzed by nicotinamide N-methyltransferase (NNMT).[2] This enzyme transfers a methyl group from the universal methyl donor S-adenosyl methionine (SAM-e) to nicotinamide.[2] MNA is subsequently metabolized, primarily by aldehyde oxidase (AOX), into two main products: 1-methyl-2-pyridone-5-carboxamide (2-PY) and 1-methyl-4-pyridone-5-carboxamide (4-PY), which are then excreted in the urine.[1][9]

MNA_Metabolism Nicotinamide Nicotinamide (Vitamin B3) NNMT Nicotinamide N-methyltransferase (NNMT) Nicotinamide->NNMT SAMe S-adenosyl methionine (SAM-e) SAMe->NNMT MNA 1-Methylnicotinamide (MNA) NNMT->MNA Methylation AOX Aldehyde Oxidase (AOX) MNA->AOX PY2 1-methyl-2-pyridone-5-carboxamide (2-PY) AOX->PY2 Oxidation PY4 1-methyl-4-pyridone-5-carboxamide (4-PY) AOX->PY4 Oxidation Excretion Urinary Excretion PY2->Excretion PY4->Excretion MNA_Vascular_Effects cluster_MNA 1-Methylnicotinamide (MNA) cluster_Endothelium Endothelial Cell MNA MNA COX2 COX-2 MNA->COX2 stimulates eNOS eNOS MNA->eNOS stimulates RAS Inhibits ACE/Ang II Axis Activates ACE2/Ang-(1-7) Axis MNA->RAS modulates PGI2 Prostacyclin (PGI₂) ↑ COX2->PGI2 NO Nitric Oxide (NO) ↑ eNOS->NO VasoProtection Vasoprotection RAS->VasoProtection AntiThrombotic Anti-Thrombotic Effect PGI2->AntiThrombotic Vasodilation Improved Vasodilation NO->Vasodilation AntiInflammatory Anti-Inflammatory Effect VasoProtection->AntiInflammatory MNA_NAD_SIRT1 NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT Salvage NAD+ Salvage Pathway NAM->Salvage Rate-Limiting Step (NAMPT) MNA 1-Methylnicotinamide (MNA) NNMT->MNA MNA->NNMT Feedback Inhibition SIRT1 SIRT1 MNA->SIRT1 Direct Upregulation & Stabilization NAD NAD+ Salvage->NAD NAD->SIRT1 Co-substrate Cellular_Benefits Metabolic Health Longevity SIRT1->Cellular_Benefits Macrophage_Workflow cluster_measurements cluster_analysis start Isolate Peritoneal Macrophages from Mice activate Activate with LPS in vitro start->activate incubate Incubate with MNA or NA activate->incubate measure Quantify Inflammatory Mediators incubate->measure analyze Analyze Protein Expression incubate->analyze ROS ROS measure->ROS Cytokines Cytokines (ELISA) measure->Cytokines NO NO (Griess) measure->NO iNOS iNOS (Western) analyze->iNOS COX2 COX-2 (Western) analyze->COX2

References

A Technical Guide to the Biosynthesis of 1-Methylnicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of the biosynthesis of 1-Methylnicotinamide (1-MNA), a critical metabolite of nicotinamide (Vitamin B3). The core of this pathway is the methylation of nicotinamide by the enzyme Nicotinamide N-methyltransferase (NNMT), a reaction that plays a pivotal role in nicotinamide clearance and the regulation of the cellular NAD+ pool. Beyond its role in metabolic homeostasis, 1-MNA is now recognized as a biologically active molecule with significant signaling properties, including vascular protective and anti-inflammatory effects. This guide details the central enzymatic reaction, its regulation, and its place within broader metabolic networks. Furthermore, it presents key quantitative data and detailed experimental protocols for the analysis of 1-MNA and NNMT activity, providing a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

1-Methylnicotinamide (1-MNA), also known as trigonellamide, is an endogenous pyridinium compound produced in the liver and other tissues.[1] It is the primary metabolite of nicotinamide (niacinamide), a form of vitamin B3, resulting from the body's need to clear excess levels of this essential nutrient.[2] The biosynthesis of 1-MNA is a key junction in the NAD+ salvage pathway, the primary route for NAD+ synthesis in mammals.[1] While historically considered an inactive metabolite, recent research has illuminated 1-MNA's role as an active signaling molecule with diverse physiological effects, including anti-thrombotic and anti-inflammatory activities.[2][3] This has significant implications for drug development, as the enzyme responsible for its synthesis, Nicotinamide N-methyltransferase (NNMT), has been identified as a therapeutic target in a range of diseases, including cancer and metabolic disorders.[4][5][6] This guide offers an in-depth examination of the 1-MNA biosynthesis pathway for professionals engaged in biomedical research and pharmaceutical development.

The Core Biosynthesis Pathway

The synthesis of 1-MNA is a singular enzymatic reaction that is central to the catabolism of nicotinamide. This process occurs predominantly in the cytoplasm of liver cells, where NNMT is highly expressed.[1][3]

Enzymatic Reaction: The reaction is catalyzed by Nicotinamide N-methyltransferase (NNMT) (E.C. 2.1.1.1).[4] NNMT facilitates the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the pyridine nitrogen of nicotinamide.[1][5] This irreversible reaction yields two products: 1-Methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[1][7]

  • Substrate: Nicotinamide (NAM)

  • Co-substrate (Methyl Donor): S-adenosyl-L-methionine (SAM)

  • Enzyme: Nicotinamide N-methyltransferase (NNMT)

  • Products: 1-Methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH)

Core_Biosynthesis_of_1_Methylnicotinamide cluster_main Core 1-MNA Synthesis NAM Nicotinamide (NAM) NNMT Nicotinamide N-methyltransferase (NNMT) NAM->NNMT SAM S-Adenosyl Methionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA SAH S-Adenosyl Homocysteine (SAH) NNMT->SAH

Figure 1: The core enzymatic reaction for 1-MNA biosynthesis.

Metabolic Context and Regulation

The NNMT-catalyzed reaction does not occur in isolation. It is intricately linked with the essential NAD+ salvage pathway and the subsequent metabolism of 1-MNA itself.

Role in the NAD+ Salvage Pathway

The NAD+ salvage pathway recycles nicotinamide back into NAD+, a critical coenzyme for hundreds of redox reactions. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway, converting nicotinamide to nicotinamide mononucleotide (NMN).[2] NNMT competes with NAMPT for the common substrate, nicotinamide. By methylating nicotinamide, NNMT diverts it away from NAD+ synthesis, thereby regulating the size of the cellular NAD+ pool.[2][7] This function is crucial for maintaining metabolic homeostasis, as excess nicotinamide is cleared via conversion to 1-MNA and subsequent excretion.[2]

Subsequent Metabolism of 1-MNA

1-MNA is not the final end-product. It is further oxidized in the liver by the enzyme Aldehyde Oxidase (AOX).[2][6] This oxidation results in two primary metabolites: 1-methyl-2-pyridone-5-carboxamide (2-PY) and 1-methyl-4-pyridone-5-carboxamide (4-PY), which are then excreted in the urine.[2][3]

Pathway Regulation

The biosynthesis of 1-MNA is subject to regulation. Notably, the product 1-MNA has been shown to act as an inhibitor of its own synthesizing enzyme, NNMT.[1] This suggests a negative feedback mechanism where high concentrations of 1-MNA can downregulate its own production.

Metabolic_Context_of_1_MNA cluster_nad NAD+ Salvage Pathway cluster_mna Nicotinamide Clearance Pathway NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NNMT NNMT NAM->NNMT NAD NAD+ NMN->NAD NMNAT MNA 1-Methylnicotinamide (1-MNA) PYR 2-PY & 4-PY (Excreted Metabolites) MNA->PYR AOX MNA->NNMT Feedback Inhibition NNMT->MNA SAH SAH NNMT->SAH SAM SAM SAM->NNMT

Figure 2: 1-MNA biosynthesis in the context of NAD+ metabolism.

Quantitative Analysis of the Pathway

Quantitative data provides crucial context for the physiological relevance of the 1-MNA biosynthesis pathway. The following table summarizes key reported values for metabolite concentrations and enzyme activity.

ParameterMatrix/ModelValueReference
Basal 1-MNA Concentration Human Plasma4 - 120 ng/mL[8]
Basal 1-MNA Concentration Human Urine2,000 - 15,000 ng/mL[8]
NNMT Activity HepG2 CellsIncreased significantly with 100 µM nicotinamide treatment for 24h[9]
NAD+ Synthesis Rate (RS) HepG2 Cells92 pmol / 106 cells / hour[10]
NAD+ Breakdown Rate (RB) HepG2 Cells86 pmol / 106 cells / hour[10]

Key Experimental Protocols

Accurate measurement of 1-MNA and the activity of NNMT are fundamental for research in this area. The following sections describe the methodologies for key experiments cited in the literature.

Protocol: Quantification of 1-MNA using HPLC-UV

This protocol is based on a method for measuring NNMT activity by detecting its product, 1-MNA, using High-Performance Liquid Chromatography with Ultraviolet detection.[4]

  • Sample Preparation (from biological samples):

    • Homogenize tissue or cell pellets in a suitable buffer.

    • Perform centrifugation to separate the soluble fraction.

    • Protein concentration in the supernatant should be determined using a standard method (e.g., Bradford assay).

    • For plasma or urine, a deproteinization step (e.g., with acetonitrile or perchloric acid) followed by centrifugation is required.

  • Chromatographic Separation:

    • System: A standard HPLC system equipped with a UV detector.

    • Column: Ion-pairing reverse-phase column.

    • Mobile Phase: An appropriate buffer system, such as a phosphate buffer containing an ion-pairing agent (e.g., heptanesulfonate).

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: UV detection at approximately 260-265 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of a purified 1-MNA standard.

    • Calculate the concentration of 1-MNA in the samples by comparing their peak areas to the standard curve.

    • The method should be validated for linearity, with a reported linear range over 2.5 orders of magnitude and a limit of detection (LOD) of 0.05 nmol and limit of quantification (LOQ) of 0.15 nmol per 100 µL injection.[4]

Protocol: Measurement of NNMT Enzyme Activity

This cell-free assay measures the rate of 1-MNA production from nicotinamide.[4]

  • Preparation of Lysate:

    • Prepare a cell or tissue lysate as described in Protocol 5.1, Step 1.

    • Ensure the lysate is kept on ice.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing:

      • Buffer (e.g., phosphate buffer, pH 7.4)

      • Substrate: Nicotinamide (e.g., 1-5 mM)

      • Co-substrate: S-adenosyl-L-methionine (SAM) (e.g., 0.5-2 mM)

    • Initiate the reaction by adding a known amount of protein lysate to the reaction mixture.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

    • Stop the reaction by adding a quenching agent, such as perchloric acid, followed by neutralization.

  • Analysis:

    • Centrifuge the quenched reaction mixture to pellet precipitated protein.

    • Analyze the supernatant for 1-MNA content using the HPLC-UV method described in Protocol 5.1.

  • Calculation of Activity:

    • Calculate the amount of 1-MNA produced (in nmol).

    • Express NNMT activity as nmol of 1-MNA produced per unit time per mg of protein (e.g., nmol/hr/mg protein).

Workflow: Isotope Tracer Analysis for NAD+ Flux

Stable isotope-labeling is a powerful technique to measure the dynamic rates (fluxes) of NAD+ synthesis and breakdown.[10]

Isotope_Tracer_Workflow cluster_workflow Workflow for Measuring NAD+ Flux start Culture cells in medium containing labeled precursor (e.g., d4-Nicotinamide) incubate Incubate for a defined time course (e.g., 0-24h) start->incubate harvest Harvest cells and extracellular medium incubate->harvest extract Extract intracellular metabolites harvest->extract analysis Analyze labeled and unlabeled NAD+ and Nicotinamide pools using LC-MS/MS extract->analysis calculate Calculate rates of synthesis (Rs) and breakdown (Rb) based on isotope incorporation over time analysis->calculate

Figure 3: A generalized workflow for stable isotope-labeling experiments.

Conclusion

The biosynthesis of 1-Methylnicotinamide via the enzyme NNMT is a cornerstone of nicotinamide metabolism, directly influencing cellular NAD+ levels and overall metabolic health. The growing recognition of 1-MNA as a bioactive molecule with its own physiological functions underscores the importance of this pathway. For researchers and drug development professionals, understanding the intricacies of this pathway, from its core enzymatic mechanics to its regulation and the methods used to study it, is essential for identifying and validating new therapeutic strategies targeting metabolic diseases and oncology.

References

An In-depth Technical Guide to the Biological Effects of 1-Methylnicotinamide Methosulphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

November 10, 2025

Abstract

1-Methylnicotinamide (1-MNA) is an endogenous metabolite of nicotinamide (Vitamin B3) that has emerged as a molecule with a diverse and potent range of biological activities. Initially considered an inactive byproduct of nicotinamide metabolism, recent research has unveiled its significant therapeutic potential, particularly in the realms of cardiovascular disease, inflammation, and neuroprotection. This technical guide provides a comprehensive overview of the biological effects of 1-Methylnicotinamide Methosulphate, with a focus on its molecular mechanisms of action, supported by quantitative data from key studies. Detailed experimental protocols for the investigation of its effects are provided, alongside visualizations of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological profile of 1-MNA.

Introduction

1-Methylnicotinamide is a quaternary ammonium compound synthesized in the liver from nicotinamide by the enzyme nicotinamide N-methyltransferase (NNMT)[1][2]. While its presence in urine has been long recognized as a biomarker of nicotinamide metabolism, its physiological significance was largely overlooked. However, a growing body of evidence now demonstrates that exogenously administered 1-MNA exerts a range of beneficial effects, including anti-inflammatory, anti-thrombotic, vasoprotective, and neuroprotective actions[3][4][5]. This guide will delve into the core biological effects of 1-MNA, presenting the current understanding of its mechanisms and providing practical information for its further investigation.

Core Biological Effects and Mechanisms of Action

The biological activities of 1-MNA are multifaceted, impacting several key physiological systems. The following sections detail its principal effects and the underlying molecular pathways.

Anti-inflammatory and Immunomodulatory Effects

1-MNA has demonstrated significant anti-inflammatory properties, which are thought to be mediated primarily through its actions on the vascular endothelium rather than directly on immune cells[6]. Its anti-inflammatory effects are linked to the stimulation of prostacyclin (PGI2) secretion and the modulation of key inflammatory signaling pathways[5].

Recent studies have elucidated the role of 1-MNA in modulating the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, both of which are critical regulators of inflammation and oxidative stress.

In a model of high-fat diet-induced cardiac injury, 1-MNA was shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6[7][8]. Conversely, 1-MNA treatment led to the activation of the Nrf2 pathway, which upregulates the expression of antioxidant genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1)[7].

Parameter Model System Treatment Effect Reference
TNF-α, IL-1, IL-6 mRNA expressionPalmitic acid-treated H9C2 cells1-MNADecreased by 48.4%, 34.5%, and 42% respectively[7]
Inflammatory cytokine expressionHigh-fat diet-fed mice1-MNAInhibited by 40-56.2%[7]
TNF-α protein levelsHigh-fat diet-fed mice1-MNAInhibited HFD-induced expression by 50.9%[7]
Nrf2 mRNA expressionH9C2 cells10 mM 1-MNAIncreased by 347.1%[7]
Nrf2 protein expressionH9C2 cells10 mM 1-MNAIncreased by 44.8%[7]
HO-1 and NQO-1 mRNA expressionH9C2 cells1-MNA1.25 to 12-fold increase[7]
HO-1 and NQO-1 protein expressionH9C2 cells1-MNA0.5 to 1.3-fold increase[7]
Nrf2 mRNA expressionHigh-fat diet-fed mice1-MNAIncreased by 55.2% compared to HFD group[7]
HO-1 and NQO-1 mRNA expressionHigh-fat diet-fed mice1-MNAIncreased by 84.1% and 223.3% respectively[7]
TNFα mRNA expressionHealthy donor T cells1-MNATwofold increase[9]
TNFα secretionMNA-treated T cell cultures1-MNASignificant increase[9]
IFN-γ secretionMNA-treated T cell cultures1-MNADecrease[9]
Anti-thrombotic and Cardiovascular Effects

1-MNA exhibits potent anti-thrombotic activity, primarily by inhibiting platelet-dependent thrombosis. This effect is mediated by the cyclooxygenase-2 (COX-2) and prostacyclin (PGI2) pathway[1][5].

1-MNA acts as an endogenous activator of prostacyclin synthesis[5]. It induces a dose-dependent and sustained thrombolytic response, which is associated with a rise in the blood levels of 6-keto-PGF1α, a stable metabolite of prostacyclin[1]. The anti-thrombotic effect of 1-MNA is abrogated by inhibitors of COX-2, such as rofecoxib, and non-selective COX inhibitors like indomethacin, confirming the central role of this pathway[1].

Parameter Model System Treatment Effect Reference
Thrombolytic responseNormotensive rats with extracorporeal thrombus formation3-100 mg/kg 1-MNADose-dependent and sustained thrombolysis[1]
Arterial thrombosisRenovascular hypertensive rats3-30 mg/kg 1-MNAReduced arterial thrombosis[1]
Thrombolytic response inhibitionNormotensive Wistar rats0.01-1 mg/kg RofecoxibDose-dependently inhibited the thrombolytic response of MNA[1]
Thrombolytic response inhibitionNormotensive Wistar rats5 mg/kg IndomethacinAbolished the thrombolytic response of MNA[1]
Endothelial Function and Vasoprotective Effects

1-MNA exerts beneficial effects on the vascular endothelium, contributing to its vasoprotective properties. It has been shown to improve endothelial function in models of endothelial dysfunction, such as in diabetic and hypertriglyceridemic rats[10][11].

In a murine model of atherosclerosis, 2-month treatment with 100 mg/kg/day of 1-MNA reversed acetylcholine-induced vasoconstriction to vasodilation and decreased endothelial permeability by about 60%[12]. This improvement in endothelial function was associated with a beneficial shift in the balance of the renin-angiotensin system and an increase in the L-arginine/ADMA ratio[10][13].

Parameter Model System Treatment Effect Reference
Acetylcholine-induced vasoconstrictionApoE/LDLR-/- mice100 mg/kg/day 1-MNA for 2 monthsReversal to vasodilation (4.5%)[12][13]
Endothelial permeabilityApoE/LDLR-/- mice100 mg/kg/day 1-MNA for 2 monthsDecreased by approximately 60%[12]
Ang-(1-9) and Ang-(1-7) levelsApoE/LDLR-/- mice100 mg/kg/day 1-MNA for 2 monthsApproximately twofold increase[10]
L-arginine/ADMA ratioApoE/LDLR-/- mice100 mg/kg/day 1-MNA for 2 monthsIncreased by 107%[10]
Plasma triglyceride concentrationHypertriglyceridemic rats100 mg/kg 1-MNA for 4 weeksFall from 4.25 to 2.22 mmol/l[11]
Neuroprotective Effects

1-MNA has demonstrated neuroprotective potential in various models of neuronal damage. In vitro studies have shown that at high concentrations (20-25 mM), 1-MNA can reduce oxidative stress and NMDA-induced toxicity in primary cultures of rat cerebellar granule cells[14][15][16].

Furthermore, in a mouse model of Alzheimer's disease, intragastric administration of 1-MNA (100 or 200 mg/kg for 3 weeks) significantly reversed cognitive impairments induced by Aβ1-42 injection. This neuroprotective effect was associated with the suppression of neuroinflammation and neuronal apoptosis, mediated in part by the inhibition of NF-κB signaling[17].

Parameter Model System Treatment Effect Reference
NMDA toxicityPrimary cultures of rat cerebellar granule cells25 mM 1-MNAReduced NMDA toxicity[14][15]
Oxidative stressPrimary cultures of rat cerebellar granule cells20 and 25 mM 1-MNASignificant reduction[14][15]
Cognitive impairmentAβ1-42-injected mice100 or 200 mg/kg 1-MNA for 3 weeksSignificant reversal of cognitive deficits[17]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by 1-MNA.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, High-Fat Diet) cluster_pathway NF-κB and Nrf2 Signaling Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK Activates Keap1 Keap1 Stimulus->Keap1 Inactivates MNA 1-Methylnicotinamide MNA->IKK Inhibits Nrf2 Nrf2 MNA->Nrf2 Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus_NFkB->ProInflammatory_Genes Induces Transcription Keap1->Nrf2 Releases Nrf2->Keap1 Bound & Inactive Nucleus_Nrf2 Nrf2 (in Nucleus) Nrf2->Nucleus_Nrf2 Translocates ARE ARE Nucleus_Nrf2->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Induces Transcription

Caption: 1-MNA's dual anti-inflammatory and antioxidant mechanism.

G cluster_pathway COX-2/Prostacyclin Pathway in Anti-thrombotic Action MNA 1-Methylnicotinamide Endothelial_Cell Vascular Endothelium MNA->Endothelial_Cell Acts on COX2 COX-2 Endothelial_Cell->COX2 Induces Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 via COX-2 PGI2 Prostacyclin (PGI2) PGH2->PGI2 via PGI2 Synthase PGI2_Synthase PGI2 Synthase Platelet Platelet PGI2->Platelet Inhibits Platelet_Aggregation Platelet Aggregation Platelet->Platelet_Aggregation Causes Thrombosis Thrombosis Platelet_Aggregation->Thrombosis

Caption: 1-MNA's anti-thrombotic action via the COX-2/PGI2 pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of 1-MNA's biological effects.

In Vitro Anti-inflammatory Assay: Measurement of Cytokine Production in Macrophages

This protocol is adapted from studies investigating the effects of compounds on lipopolysaccharide (LPS)-stimulated macrophages[6].

  • Cell Culture:

    • Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Experimental Procedure:

    • Seed macrophages in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 1-MNA Methosulphate (e.g., 1, 10, 100 µM) or vehicle control for 1-2 hours.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.

    • Collect the cell culture supernatants for cytokine analysis.

  • Cytokine Measurement (ELISA):

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add standards and samples (supernatants) to the wells and incubate.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Add a substrate solution (e.g., TMB) to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

In Vivo Anti-thrombotic Assay: Rat Model of Arterial Thrombosis

This protocol is based on the methodology described for assessing the anti-thrombotic activity of 1-MNA in vivo[1].

  • Animal Model:

    • Use male Wistar rats (250-300 g). Renovascular hypertension can be induced to create a pro-thrombotic state.

  • Experimental Procedure:

    • Anesthetize the rats with an appropriate anesthetic (e.g., pentobarbital).

    • Isolate the common carotid artery.

    • Induce thrombus formation by electrical stimulation of the arterial wall.

    • Administer 1-MNA Methosulphate (e.g., 3-30 mg/kg) or vehicle control intravenously.

    • After a set period, excise the thrombosed arterial segment and weigh the thrombus.

  • Data Analysis:

    • Compare the thrombus weight in the 1-MNA-treated groups to the control group to determine the anti-thrombotic effect.

Assessment of Endothelial Function: In Vivo Murine Model

This protocol is a summary of the methods used to evaluate the effects of 1-MNA on endothelial function in a murine model of atherosclerosis[10][12][13].

  • Animal Model:

    • Use ApoE/LDLR-/- mice, which are prone to developing atherosclerosis.

  • Treatment:

    • Administer 1-MNA Methosulphate (e.g., 100 mg/kg/day) or vehicle control in the drinking water for a specified period (e.g., 2 months).

  • Measurement of Endothelium-Dependent Vasodilation:

    • Anesthetize the mice.

    • Perform high-resolution 3D magnetic resonance imaging (MRI) of the brachiocephalic artery.

    • Administer acetylcholine (an endothelium-dependent vasodilator) and acquire post-injection MRI scans.

    • Measure the change in vessel volume to assess the vasodilatory response.

  • Measurement of Endothelial Permeability:

    • Administer an intravascular contrast agent.

    • Perform T1 mapping using MRI to assess the leakage of the contrast agent into the vessel wall, which is indicative of endothelial permeability.

  • Biochemical Analysis:

    • Collect blood samples and measure plasma concentrations of angiotensin peptides (Ang II, Ang-(1-7), Ang-(1-9)) and the L-arginine/ADMA ratio using liquid chromatography-mass spectrometry (LC-MS).

Western Blot Analysis for NF-κB and Nrf2 Pathway Proteins

This protocol outlines the general procedure for assessing the protein expression levels of key components of the NF-κB and Nrf2 pathways[7].

  • Sample Preparation:

    • Homogenize tissue samples or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, Nrf2, HO-1, NQO-1, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

  • Densitometric Analysis:

    • Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ).

    • Normalize the expression of the target proteins to the loading control.

Conclusion

1-Methylnicotinamide Methosulphate has transitioned from being considered an inert metabolite to a promising therapeutic agent with a wide array of biological activities. Its anti-inflammatory, anti-thrombotic, vasoprotective, and neuroprotective effects are underpinned by its ability to modulate key signaling pathways, including the COX-2/PGI2, NF-κB, and Nrf2 pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing endogenous molecule. Future research should continue to unravel the full spectrum of its mechanisms of action and explore its efficacy and safety in clinical settings for the treatment of various inflammatory and cardiovascular diseases.

References

An In-depth Technical Guide on the Role of 1-Methylnicotinamide Methosulphate in Cellular Energy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide (Vitamin B3), is emerging as a critical signaling molecule in the regulation of cellular energy metabolism. Produced via the enzymatic action of Nicotinamide N-methyltransferase (NNMT), MNA stands at the crossroads of NAD+ biosynthesis, one-carbon metabolism, and key energy-sensing pathways. While not a direct substrate for ATP production, its influence on mitochondrial function, NAD+ homeostasis, and the activity of metabolic regulators like sirtuins and AMP-activated protein kinase (AMPK) positions it as a significant modulator of cellular bioenergetics. This technical guide provides a comprehensive overview of the mechanisms through which 1-Methylnicotinamide Methosulphate impacts cellular energy, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate advanced research and drug development.

Introduction: 1-Methylnicotinamide in the Landscape of Cellular Metabolism

1-Methylnicotinamide (MNA) is an endogenous quaternary pyridinium cation formed in the liver and other tissues through the N-methylation of nicotinamide. [1][2]This reaction is catalyzed by Nicotinamide N-methyltransferase (NNMT), an enzyme that utilizes S-adenosyl methionine (SAM) as a methyl donor. [3][4]The process yields MNA and S-adenosyl-L-homocysteine (SAH). [4] Historically considered an inactive metabolite destined for urinary excretion, recent evidence has illuminated MNA's active role in various physiological processes, including anti-inflammatory and anti-thrombotic responses. [2][5]Critically, its position as a product of the NAD+ salvage pathway places it at the center of cellular energy regulation. [6]The activity of NNMT directly influences the availability of nicotinamide for NAD+ regeneration, thereby impacting the vast array of cellular processes that depend on this vital coenzyme, from ATP production to epigenetic regulation. [3][7][8]This guide will dissect the multifaceted role of MNA in cellular energy, focusing on its interaction with core metabolic pathways.

The Core Role of MNA in Cellular Bioenergetics

MNA's influence on cellular energy is not that of a direct fuel source but of a sophisticated regulatory molecule. Its effects are primarily mediated through its parent enzyme, NNMT, and its subsequent impact on NAD+ pools, mitochondrial function, and key energy-sensing enzymes.

Modulation of NAD+ Metabolism

The synthesis of MNA is a crucial control point in the NAD+ salvage pathway. In this pathway, nicotinamide is recycled back into NAD+, a coenzyme essential for hundreds of redox reactions that underpin cellular respiration and ATP synthesis. [9] The NNMT-catalyzed reaction diverts nicotinamide away from NAD+ synthesis. [6]Consequently, the overexpression or heightened activity of NNMT can lead to a significant depletion of the cellular NAD+ pool. [4][8]This has profound implications for energy metabolism, as NAD+ is the primary electron acceptor in glycolysis and the Krebs cycle, and its reduced form, NADH, is the primary electron donor to the mitochondrial electron transport chain.

Furthermore, NNMT activity consumes SAM, the universal methyl donor, linking NAD+ metabolism to cellular methylation potential and epigenetics. [3]While MNA is the product of this NAD+-depleting reaction, exogenous MNA has been shown to act as a feedback inhibitor of NNMT. [10]This suggests a complex homeostatic mechanism where MNA can, under certain conditions, preserve the nicotinamide pool for NAD+ synthesis, thereby optimizing endogenous NAD+ production. [10][11]

Impact on Mitochondrial Function and ATP Synthesis

Mitochondria are the powerhouses of the cell, and their function is inextricably linked to NAD+ availability. Studies have demonstrated that MNA exerts protective effects on mitochondria.

  • Reduction of Oxidative Stress: Treatment with MNA has been shown to inhibit the generation of mitochondrial reactive oxygen species (ROS) induced by lipotoxicity. [12]* Support of ATP Synthesis: In neuroblastoma cells, the expression of NNMT and the presence of its product, MNA, were found to increase Complex I activity and subsequent ATP synthesis. [13][14]These effects were crucial in protecting cells from the toxicity of Complex I inhibitors like MPP+ and rotenone. [14]Similarly, in breast cancer cells under oxidative stress, MNA treatment helped rescue ATP production. [15] The mechanism appears to involve the stabilization and upregulation of key mitochondrial proteins. For instance, the beneficial effects of NNMT/MNA on Complex I activity and ATP synthesis were shown to be mediated by an increase in the expression of Sirtuin 3 (SIRT3), a major mitochondrial deacetylase. [13]

Signaling Pathways Modulated by 1-Methylnicotinamide

MNA exerts its regulatory effects by interfacing with central energy-sensing and metabolic signaling pathways.

The Sirtuin (SIRT) Pathway

Sirtuins are a family of NAD+-dependent deacylases that regulate metabolism, DNA repair, and inflammation. Their activity is directly proportional to the availability of cellular NAD+. The NNMT/MNA axis is a key modulator of sirtuin activity.

By consuming NAD+'s precursor (nicotinamide), high NNMT activity can reduce NAD+ levels and thereby suppress the activity of sirtuins like SIRT1 and the mitochondrial SIRT3. [7][8]However, the relationship is nuanced. MNA itself has been found to mediate some of its metabolic benefits by stabilizing the SIRT1 protein. [16]This dual mechanism, where the parent enzyme's activity can be detrimental to sirtuins by consuming NAD+ precursors, while the product MNA can be beneficial by stabilizing the sirtuin protein, highlights a complex regulatory loop. [11][16]

Sirtuin_Pathway cluster_NAD NAD+ Metabolism cluster_Sirtuin Sirtuin Regulation NAM Nicotinamide (NAM) NAD NAD+ NAM->NAD Salvage Pathway NNMT NNMT NAM->NNMT Substrate SIRT1 SIRT1 NAD->SIRT1 Activates (Co-substrate) MNA 1-Methylnicotinamide (MNA) MNA->NNMT Feedback Inhibition MNA->SIRT1 Stabilizes Protein NNMT->MNA Produces Downstream Downstream Targets (PGC-1α, FOXO1) SIRT1->Downstream Deacetylates Metabolic_Regulation Metabolic Regulation (Gluconeogenesis, Lipolysis) Downstream->Metabolic_Regulation

Caption: MNA's dual role in the NAD+-Sirtuin signaling axis.
The AMP-activated Protein Kinase (AMPK) Pathway

AMPK is a master regulator of cellular energy homeostasis, activated by an increase in the AMP/ATP ratio during times of energy stress. [17]The interaction between MNA and AMPK is context-dependent.

Under conditions of oxidative stress, NNMT and its product MNA have been shown to suppress the activation of the AMPK-ULK1 pathway, thereby inhibiting autophagy. [15][18]This suggests that in certain pathological states, the NNMT/MNA axis may act to protect cells from excessive autophagy by maintaining energy homeostasis and reducing ROS. [15]This finding is significant as it positions MNA as a modulator of AMPK, a primary target for metabolic diseases like type 2 diabetes.

AMPK_Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) ROS Increased ROS Oxidative_Stress->ROS Energy_Depletion ATP Decrease Oxidative_Stress->Energy_Depletion AMPK AMPK Activation ROS->AMPK Energy_Depletion->AMPK Autophagy Autophagy (via ULK1) AMPK->Autophagy Activates MNA 1-Methylnicotinamide (MNA) MNA->ROS Suppresses MNA->Energy_Depletion Rescues MNA->AMPK Inhibits Activation

Caption: MNA suppresses oxidative stress-induced AMPK activation.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies involving MNA and its metabolic context.

Table 1: Pharmacokinetic and Metabolic Parameters of MNA and Related Compounds

ParameterModel / ConditionBaseline / ControlTreatment / ConditionFold ChangeReference
Plasma MNA apoE/LDLR(-/-) mice (2 mo)0.17 ± 0.04 µmol/L0.30 ± 0.13 µmol/L~1.8x[5]
Plasma MNA apoE/LDLR(-/-) mice (6 mo)N/A (WT levels lower)1.08 ± 0.33 µmol/L~5x vs. early disease[5]
Plasma MNA Human subjects, fasting~0.15 µMPost-exercise/energy deficit: ~0.30 µM~2.0x[19]
Intracellular 1-MNAM A549 cellsControlNNMT Overexpression~9.0xN/A
Intracellular NAD+ A549 cellsControlNNMT Overexpression~-25%N/A
Intracellular SAM A549 cellsControlNNMT OverexpressionSignificant DecreaseN/A
Intracellular SAH A549 cellsControlNNMT Overexpression~2.0xN/A

Table 2: Cellular and Physiological Effects of MNA

EndpointModel / ConditionTreatmentResultReference
Cell Death Palmitate-treated Proximal Tubular CellsNNMT KnockdownExacerbated cell death[12]
Cell Death Palmitate-treated Proximal Tubular CellsNNMT Overexpression / MNA TreatmentInhibited cell death[12]
Complex I Activity SH-SY5Y Neuroblastoma CellsNNMT Expression / MNA TreatmentSignificantly increased[14]
ATP Content SH-SY5Y Neuroblastoma CellsNNMT Expression / MNA TreatmentSignificantly increased[13][14]
Exercise Capacity Diabetic (db/db) mice100 mg/kg MNA for 4 weeksTime to fatigue significantly prolongedN/A
Lipid Profile High-fat diet miceMNA supplementationDecreased serum/liver cholesterol & TGs[16]

Key Experimental Protocols

Reproducing and building upon existing research requires robust and standardized methodologies. The following sections detail protocols for key assays relevant to the study of MNA and cellular energy.

Protocol: Measurement of Sirtuin Activity

Measuring sirtuin activity is crucial for understanding the downstream effects of NAD+ modulation by the NNMT/MNA axis. Fluorometric assays are commonly used.

Principle: This method detects the product of the sirtuin deacetylation reaction, nicotinamide (NAM). [20]It can also be adapted using commercial kits that measure the deacetylated substrate via a developer that releases a fluorophore. [21] Materials:

  • Recombinant SIRT1 or SIRT3 enzyme [21]* Fluorometric substrate (e.g., acetylated peptide with a fluorescent tag)

  • β-NAD+ solution

  • Sirtuin Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing a protease that cleaves the deacetylated substrate)

  • Sirtuin inhibitor (e.g., Nicotinamide) for control

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 350/450 nm or as specified by kit) [21] Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, recombinant sirtuin enzyme, and the fluorometric substrate. [21]Include control wells: a "no enzyme" control and a "no NAD+" control. For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., NAM) for 30 minutes. [22]2. Initiate Reaction: Start the deacetylation reaction by adding β-NAD+ to each well (except the "no NAD+" control).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Development: Stop the reaction and initiate fluorescence development by adding the developer solution to each well. Incubate at 37°C for another 15-30 minutes.

  • Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. [21]6. Data Analysis: Subtract the background fluorescence from the "no enzyme" control. Sirtuin activity is proportional to the fluorescence signal and can be quantified against a standard curve of the deacetylated product.

Sirtuin_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Reagents: - Recombinant SIRT1 - Fluorogenic Substrate - NAD+ - Assay Buffer P2 Aliquot into 96-well plate (Include No Enzyme/No NAD+ controls) P1->P2 R1 Initiate reaction by adding NAD+ P2->R1 R2 Incubate at 37°C (30-60 min) R1->R2 R3 Add Developer Solution (Stops reaction, starts fluorescence) R2->R3 R4 Incubate at 37°C (15-30 min) R3->R4 A1 Read Fluorescence (Ex/Em = 350/450 nm) R4->A1 A2 Subtract Background Calculate Activity A1->A2

Caption: Workflow for a fluorometric sirtuin activity assay.
Protocol: Measurement of AMPK Activation

AMPK activation is typically assessed by measuring the phosphorylation of its catalytic α subunit at Threonine 172 (Thr172).

Principle: A cell-based ELISA or Western blotting can be used to quantify the level of phosphorylated AMPK (p-AMPK) relative to the total amount of AMPK protein. [23][24] Materials:

  • Cell culture reagents and 96-well plates

  • Treatment compounds (e.g., MNA, H₂O₂, AICAR as positive control)

  • Fixing solution (4% Formaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBST)

  • Primary antibodies: Rabbit anti-p-AMPK (Thr172) and Mouse anti-total AMPKα

  • Secondary antibodies: Anti-rabbit IgG HRP-conjugate and Anti-mouse IgG fluorescent conjugate

  • Detection reagents (Chemiluminescent or fluorescent substrate)

  • Western blot or plate reader instrumentation

Procedure (Cell-Based ELISA):

  • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat cells with MNA or other compounds for the desired time.

  • Fix and Permeabilize: Remove media, fix cells with formaldehyde, and then permeabilize with Triton X-100 solution. [24]3. Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate separate wells with either the p-AMPK antibody or the total AMPK antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash wells and incubate with the appropriate HRP- or fluorescently-conjugated secondary antibodies for 1-2 hours at room temperature.

  • Detection: Wash wells and add the detection substrate. Measure the resulting chemiluminescent or fluorescent signal using a plate reader.

  • Data Analysis: Normalize the p-AMPK signal to the total AMPK signal for each condition to determine the relative level of AMPK activation.

AMPK_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_immunoassay Immunoassay cluster_detection Detection & Analysis C1 Seed cells in 96-well plate C2 Treat with compounds (e.g., MNA) C1->C2 C3 Fix and Permeabilize cells in-well C2->C3 I1 Block non-specific sites C3->I1 I2 Incubate with Primary Antibodies (anti-p-AMPK or anti-total-AMPK) I1->I2 I3 Incubate with Secondary Antibodies (HRP- or Fluor-conjugated) I2->I3 D1 Add Detection Substrate I3->D1 D2 Read Signal (Luminescence/Fluorescence) D1->D2 D3 Normalize p-AMPK to Total AMPK D2->D3

Caption: Workflow for a cell-based ELISA to measure AMPK activation.

Conclusion and Future Directions

1-Methylnicotinamide Methosulphate is a pivotal metabolite with a complex and significant regulatory role in cellular energy metabolism. Its function extends far beyond that of a simple metabolic byproduct. Through the activity of its parent enzyme, NNMT, MNA production directly impacts cellular NAD+ and SAM pools, which are fundamental to mitochondrial respiration and epigenetic regulation. Furthermore, MNA itself acts as a signaling molecule, modulating the activity of the critical energy sensors SIRT1 and AMPK.

The dual nature of the NNMT/MNA axis—whereby NNMT activity can deplete NAD+ while MNA can exert protective and stabilizing effects—presents both a challenge and an opportunity for therapeutic development. Targeting NNMT is an appealing strategy for metabolic disorders and cancers where the enzyme is overexpressed. [3]Conversely, supplementation with MNA may offer benefits by improving mitochondrial function, reducing oxidative stress, and enhancing energy utilization, particularly under conditions of metabolic stress. [12][19] Future research should focus on elucidating the precise context-dependent mechanisms of MNA's interaction with AMPK and sirtuins in various tissues. Further clinical investigation is required to validate its therapeutic potential and establish safe and effective dosing for conditions related to metabolic and age-related energy decline. [11][25][26]The continued exploration of MNA will undoubtedly provide deeper insights into the intricate network connecting vitamin metabolism with cellular energy and overall health.

References

endogenous production of 1-Methyl-nicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Endogenous Production of 1-Methylnicotinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylnicotinamide (1-MNA) is an endogenous pyridinium cation that was historically considered an inactive terminal metabolite of nicotinamide (NAM), a form of vitamin B3.[1] However, recent research has unveiled its diverse biological activities, positioning it as a molecule of significant interest in physiology and pharmacology.[1][2] 1-MNA is produced primarily in the liver through the enzymatic action of nicotinamide N-methyltransferase (NNMT).[2][3] The NNMT-catalyzed reaction is a critical node in cellular metabolism, situated at the crossroads of NAD+ biosynthesis and S-adenosylmethionine (SAM)-dependent methylation pathways.[4][5] Consequently, the endogenous production of 1-MNA has profound implications for cellular energy homeostasis, epigenetic regulation, and redox balance.[4][6]

Elevated NNMT expression and, consequently, 1-MNA production have been associated with various pathological states, including metabolic syndrome, obesity, type 2 diabetes, and certain cancers.[7] Paradoxically, 1-MNA itself exhibits a range of therapeutic properties, including anti-inflammatory, anti-thrombotic, and vasoprotective effects.[1][3][8] This technical guide provides a comprehensive overview of the core biosynthetic pathway of 1-MNA, its regulation, and its downstream effects. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a resource for professionals in research and drug development.

Core Biosynthetic Pathway

The sole pathway for the endogenous synthesis of 1-MNA is the N-methylation of nicotinamide. This reaction is catalyzed by the cytosolic enzyme Nicotinamide N-methyltransferase (NNMT).[7][9]

  • Enzyme: Nicotinamide N-methyltransferase (NNMT)

  • Substrates:

    • Nicotinamide (NAM)

    • S-adenosyl-L-methionine (SAM), which serves as the methyl group donor.[10][7]

  • Products:

    • 1-Methylnicotinamide (1-MNA)

    • S-adenosyl-L-homocysteine (SAH).[10][7]

The reaction is a critical regulator of the cellular NAD+ salvage pathway. By consuming NAM, NNMT diverts it from being converted back into NAD+, thereby influencing the cellular NAD+/NADH ratio.[10] Simultaneously, the reaction impacts the cellular methylation potential by converting SAM to SAH.[4]

G cluster_inputs Substrates cluster_outputs Products NAM Nicotinamide (NAM) NNMT NNMT (Nicotinamide N-methyltransferase) NAM->NNMT SAM S-Adenosyl Methionine (SAM) SAM->NNMT Methyl Group MNA 1-Methylnicotinamide (1-MNA) SAH S-Adenosyl Homocysteine (SAH) NNMT->MNA NNMT->SAH

Figure 1: Core Biosynthesis of 1-Methylnicotinamide (1-MNA).

Regulation of Endogenous 1-MNA Production

The production of 1-MNA is primarily regulated at the level of NNMT gene expression and enzyme activity. NNMT is highly expressed in the liver and white adipose tissue (WAT) and to a lesser extent in other tissues like muscle and kidneys.[3][10]

Transcriptional Regulation:

  • Metabolic State: NNMT expression is significantly upregulated in the liver and WAT of obese and diabetic mice.[10][7] Calorie restriction has also been shown to increase the expression of both NNMT and SIRT1 in mice.[9]

  • Transcription Factors: The NNMT promoter contains binding sites for transcription factors such as PAX3, which can repress its expression.[11]

Post-Translational and Allosteric Regulation:

  • Substrate Availability: The intracellular concentrations of NAM and SAM are key determinants of the reaction rate.

  • Product Inhibition: 1-MNA can act as an inhibitor of its own synthesis by inhibiting NNMT activity.[3] SAH is also a known inhibitor of most SAM-dependent methyltransferases.

Metabolic and Signaling Consequences of 1-MNA Production

The NNMT reaction has significant downstream effects on major cellular metabolic and signaling networks.

1. NAD+ Metabolism: By methylating NAM, NNMT reduces the substrate pool available for the NAD+ salvage pathway, which is the primary route for NAD+ synthesis in mammals.[3][10] Overexpression of NNMT can lead to decreased intracellular NAD+ levels, while its inhibition or knockdown increases NAD+ levels.[10] This has direct implications for NAD+-dependent enzymes such as:

  • Sirtuins (e.g., SIRT1): These deacetylases regulate a wide array of cellular processes, including metabolism, DNA repair, and inflammation. Their activity is dependent on NAD+.[10]

  • Poly(ADP-ribose) polymerases (PARPs): These enzymes are involved in DNA repair and cell death pathways and consume NAD+.

2. Cellular Methylation: The NNMT reaction converts SAM to SAH, thereby decreasing the SAM/SAH ratio. This ratio is a critical indicator of the cell's "methylation potential." A lower ratio can lead to the inhibition of other SAM-dependent methyltransferases responsible for epigenetic modifications, such as DNA and histone methylation.[9]

3. Direct Signaling Roles of 1-MNA: Beyond its role as a metabolite, 1-MNA has intrinsic biological activity.

  • Vascular Effects: 1-MNA exerts anti-thrombotic and anti-inflammatory effects by stimulating the production of prostacyclin (PGI2) in a cyclooxygenase-2 (COX-2) dependent manner.[1] It also improves the bioavailability of nitric oxide (NO) by regulating endothelial nitric oxide synthase (eNOS).[3][8]

  • Anti-inflammatory Effects: 1-MNA can inhibit the activation of the NLRP3 inflammasome in human macrophages, a key component of the innate immune response.[12] This effect is related to its ability to scavenge reactive oxygen species (ROS).[12]

G cluster_nnmt NNMT Pathway cluster_nad NAD+ Metabolism cluster_meth Methylation Cycle cluster_mna_signal 1-MNA Signaling NAM Nicotinamide NNMT NNMT NAM->NNMT NAD NAD+ NAM->NAD Salvage Pathway SAM SAM SAM->NNMT Methylation DNA/Histone Methylation SAM->Methylation Methyl Donor MNA 1-MNA NNMT->MNA SAH SAH NNMT->SAH NNMT->NAD Depletes NAM for Salvage NNMT->Methylation Reduces SAM/ Increases SAH COX2 COX-2 MNA->COX2 Stimulates SAH->Methylation Inhibits SIRT1 Sirtuins (SIRT1) NAD->SIRT1 Activates PARP PARPs NAD->PARP Activates PGI2 Prostacyclin (PGI2) COX2->PGI2 Vascular Vasoprotection Anti-thrombosis PGI2->Vascular G cluster_workflow Workflow for 1-MNA Quantification start Collect Blood Sample (EDTA tube) centrifuge1 Centrifuge (2000 x g, 10 min, 4°C) to separate plasma start->centrifuge1 deproteinize Protein Precipitation: Add 4 parts acidified acetonitrile to 1 part plasma centrifuge1->deproteinize vortex Vortex (1 min) deproteinize->vortex centrifuge2 Centrifuge (14,000 x g, 15 min, 4°C) to pellet protein vortex->centrifuge2 supernatant Collect Supernatant centrifuge2->supernatant inject Inject onto HPLC-MS/MS System supernatant->inject analysis Data Analysis: - Integrate peak areas - Quantify using standard curve inject->analysis end Final 1-MNA Concentration analysis->end

References

The Role of 1-Methylnicotinamide Methosulphate in Sirtuin Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide (NAM), has emerged as a significant modulator of sirtuin activity, particularly SIRT1. This technical guide provides an in-depth analysis of the mechanisms through which MNA influences sirtuins, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. MNA exhibits a dual-action mechanism: it functions as a feedback inhibitor of Nicotinamide N-methyltransferase (NNMT), thereby increasing the availability of NAM for the NAD+ salvage pathway, and it promotes the stabilization of SIRT1 protein. These actions collectively enhance sirtuin-mediated cellular processes, including metabolic regulation and anti-inflammatory responses. This document serves as a comprehensive resource for researchers investigating the therapeutic potential of MNA and its derivatives in age-related and metabolic diseases.

Introduction

Sirtuins are a family of NAD+-dependent deacylases that play crucial roles in cellular homeostasis, metabolism, and longevity.[1][2] Their activity is intrinsically linked to the availability of NAD+, a key cellular coenzyme. 1-Methylnicotinamide (MNA) is an endogenous metabolite formed from the methylation of nicotinamide, a reaction catalyzed by Nicotinamide N-methyltransferase (NNMT).[3] Recent studies have unveiled the potential of MNA to modulate sirtuin activity, positioning it as a molecule of interest for therapeutic interventions in a range of physiological and pathological conditions. This guide elucidates the intricate relationship between MNA and sirtuin activity, with a primary focus on SIRT1.

Mechanism of Action of 1-Methylnicotinamide on Sirtuin Activity

MNA's influence on sirtuin activity is multifaceted, involving both indirect and direct mechanisms.

Indirect Mechanism: Modulation of the NAD+ Salvage Pathway

The primary pathway for NAD+ biosynthesis in mammals is the salvage pathway, which recycles nicotinamide back into NAD+.[4] NNMT competes for the nicotinamide pool by converting it to MNA. MNA, in turn, acts as a feedback inhibitor of NNMT.[5][6] This inhibition spares nicotinamide from methylation, making it more available for the NAD+ salvage pathway, ultimately leading to increased intracellular NAD+ levels. Elevated NAD+ concentrations then allosterically activate sirtuins.

Direct Mechanism: Stabilization of SIRT1 Protein

Emerging evidence suggests that MNA can directly impact SIRT1 protein levels. Studies have shown that supplementation with MNA leads to an increase in SIRT1 protein expression, independent of changes in its mRNA levels.[7] This post-transcriptional regulation is attributed to the stabilization of the SIRT1 protein, protecting it from proteasomal degradation.[3][8] This direct stabilization of SIRT1 enhances its cellular activity.

The following diagram illustrates the dual mechanism of action of MNA on SIRT1 activity.

MNA_SIRT1_Pathway cluster_NAD_Salvage NAD+ Salvage Pathway cluster_SIRT1_Stabilization SIRT1 Protein Stabilization NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT Methylation NAD NAD+ NAM->NAD Salvage Pathway MNA 1-Methylnicotinamide (MNA) NNMT->MNA MNA->NNMT Inhibition SIRT1_activation SIRT1 Activation NAD->SIRT1_activation Allosteric Activation MNA_direct 1-Methylnicotinamide (MNA) SIRT1_protein SIRT1 Protein MNA_direct->SIRT1_protein Stabilization Proteasomal_degradation Proteasomal Degradation MNA_direct->Proteasomal_degradation Inhibition SIRT1_protein->Proteasomal_degradation Increased_SIRT1 Increased SIRT1 Levels SIRT1_protein->Increased_SIRT1

Caption: Dual mechanism of 1-Methylnicotinamide (MNA) on SIRT1 activity.

Quantitative Data on MNA's Effects

The following tables summarize the available quantitative data on the effects of MNA on NNMT and sirtuin-related parameters.

Table 1: Inhibition of Nicotinamide N-Methyltransferase (NNMT) by 1-Methylnicotinamide (MNA)

CompoundTargetAssay TypeIC50Reference
1-Methylnicotinamide (MNA)Human NNMTEnzymatic Activity9.0 ± 0.6 µM[5]
1-Methylquinolinium (1-MQ)Human NNMTEnzymatic Activity12.1 ± 3.1 µM[5]
JBSNF-000088Human NNMTEnzymatic Activity1.8 µM[5]
VH45 (bisubstrate inhibitor)Human NNMTEnzymatic Activity29.2 ± 4.0 µM[5]
MS2734 (bisubstrate inhibitor)Human NNMTEnzymatic Activity14.0 ± 1.5 µM[5]

Table 2: Effects of 1-Methylnicotinamide (MNA) on SIRT1 and Related Cellular Processes

Experimental ModelTreatmentParameter MeasuredResultReference
High-fat diet-fed mice1% MNA in dietCochlear SIRT1 protein expressionSignificantly increased vs. HFD control[7]
High-fat diet-fed mice1% MNA in dietCochlear SIRT3 protein expressionSignificantly increased vs. HFD control[7]
High-fat diet-fed mice1% MNA in dietCochlear Sirt1 mRNA expressionNo significant difference vs. HFD control[7]
High-fat diet-fed mice1% MNA in dietLiver FoxO1 acetylationSignificantly lower vs. HFD control[8]
Human fibroblasts5 mM Nicotinamide (precursor to MNA) for 24hNAD+ levels and NAD+/NADH ratioNearly twofold increase[4]
Human fibroblasts5 mM Nicotinamide (precursor to MNA) for 24hSIRT1 activityIncreased[4]
Hepatocytes5 mM Nicotinamide (precursor to MNA) for 8hNAD+ levels and NAD+/NADH ratio40% increase[4]
Hepatocytes5 mM Nicotinamide (precursor to MNA)SIRT1 expression and activityDose-dependent increase[4]

Effects on Sirtuin Family Members

While the majority of research has focused on SIRT1, some studies have indicated that MNA may also influence other sirtuins.

  • SIRT1: As detailed above, MNA increases SIRT1 protein levels and indirectly enhances its activity.

  • SIRT2: The effect of MNA on SIRT2 has not been extensively studied. Given SIRT2's cytoplasmic localization and roles in processes like cell cycle control, further investigation is warranted.[9]

  • SIRT3: MNA supplementation has been shown to increase SIRT3 protein expression in the cochlea of mice on a high-fat diet.[7] SIRT3 is a key mitochondrial sirtuin involved in regulating metabolic homeostasis and oxidative stress.[10]

  • SIRT4, SIRT5, SIRT6, and SIRT7: There is currently limited to no direct evidence on the effect of MNA on these sirtuins. Further research is needed to determine if MNA has a broader impact on the entire sirtuin family.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Sirtuin Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is a common method to measure sirtuin deacetylase activity.

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Prepare a solution of the fluorogenic acetylated peptide substrate (e.g., a p53-based peptide) and NAD+ in the Assay Buffer.

    • Prepare a Developer solution containing a protease that specifically cleaves the deacetylated substrate to release the fluorophore.

    • Prepare a stop solution (e.g., containing a sirtuin inhibitor like nicotinamide).

  • Assay Procedure:

    • Add the sample containing the sirtuin enzyme (e.g., cell lysate, purified protein) to a 96-well microplate.

    • Initiate the reaction by adding the substrate and NAD+ solution.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the deacetylation reaction by adding the stop solution.

    • Add the Developer solution and incubate at 37°C for 10-15 minutes.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm).

  • Data Analysis:

    • Generate a standard curve using a deacetylated substrate standard.

    • Calculate the sirtuin activity in the samples based on the standard curve.

The following diagram outlines the workflow for a fluorometric sirtuin activity assay.

Sirtuin_Activity_Assay start Start reagent_prep Prepare Assay Buffer, Substrate, NAD+, and Developer start->reagent_prep add_sample Add Sirtuin Sample to 96-well plate reagent_prep->add_sample initiate_reaction Add Substrate and NAD+ add_sample->initiate_reaction incubate1 Incubate at 37°C initiate_reaction->incubate1 stop_reaction Add Stop Solution incubate1->stop_reaction add_developer Add Developer Solution stop_reaction->add_developer incubate2 Incubate at 37°C add_developer->incubate2 measure_fluorescence Measure Fluorescence incubate2->measure_fluorescence analyze_data Analyze Data measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for a fluorometric sirtuin activity assay.

Western Blot for SIRT1 Protein Expression

This protocol describes the detection of SIRT1 protein levels in cell or tissue lysates.

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by size on a polyacrylamide gel via SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against SIRT1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Normalize SIRT1 band intensity to a loading control (e.g., GAPDH, β-actin).

Real-Time Quantitative PCR (RT-qPCR) for SIRT1 mRNA Expression

This protocol is for quantifying the relative expression of SIRT1 mRNA.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells or tissues using a suitable method (e.g., TRIzol).

    • Assess RNA quality and quantity.

    • Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase kit.

  • qPCR:

    • Prepare a reaction mix containing cDNA, forward and reverse primers for SIRT1, and a SYBR Green or TaqMan master mix.

    • Perform the qPCR reaction in a real-time PCR system.

    • Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for SIRT1 and the housekeeping gene.

    • Calculate the relative expression of SIRT1 mRNA using the ΔΔCt method.

Immunoprecipitation of Acetylated FOXO1

This protocol is for assessing the deacetylation of a known SIRT1 substrate, FOXO1, in response to MNA treatment.

  • Cell Lysis and Immunoprecipitation:

    • Lyse MNA-treated and control cells in a non-denaturing lysis buffer containing deacetylase inhibitors (e.g., nicotinamide, trichostatin A).

    • Pre-clear the lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-FOXO1 antibody overnight at 4°C.

    • Add protein A/G agarose beads to capture the antibody-protein complexes.

    • Wash the beads extensively to remove non-specific binding.

  • Elution and Western Blot:

    • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.

    • Perform Western blotting as described in section 5.2, using an anti-acetylated-lysine antibody to detect the acetylation status of FOXO1.

    • Re-probe the membrane with an anti-FOXO1 antibody to confirm equal immunoprecipitation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the signaling cascade from MNA to the deacetylation of downstream SIRT1 targets.

MNA_Downstream_Signaling MNA 1-Methylnicotinamide (MNA) NNMT_inhibition NNMT Inhibition MNA->NNMT_inhibition SIRT1_stabilization SIRT1 Stabilization MNA->SIRT1_stabilization NAD_increase Increased NAD+ NNMT_inhibition->NAD_increase SIRT1_activity Increased SIRT1 Activity SIRT1_stabilization->SIRT1_activity NAD_increase->SIRT1_activity FOXO1 FOXO1 (acetylated) SIRT1_activity->FOXO1 p53 p53 (acetylated) SIRT1_activity->p53 PGC1a PGC-1α (acetylated) SIRT1_activity->PGC1a Deacetylated_FOXO1 FOXO1 (deacetylated) FOXO1->Deacetylated_FOXO1 Deacetylation Deacetylated_p53 p53 (deacetylated) p53->Deacetylated_p53 Deacetylation Deacetylated_PGC1a PGC-1α (deacetylated) PGC1a->Deacetylated_PGC1a Deacetylation Metabolic_regulation Metabolic Regulation Deacetylated_FOXO1->Metabolic_regulation Anti_inflammatory Anti-inflammatory Effects Deacetylated_p53->Anti_inflammatory Deacetylated_PGC1a->Metabolic_regulation

Caption: MNA's downstream signaling effects via SIRT1 activation.

Conclusion and Future Directions

1-Methylnicotinamide methosulphate is a promising endogenous molecule for the modulation of sirtuin activity. Its dual mechanism of action, involving both the enhancement of the NAD+ pool and the direct stabilization of SIRT1 protein, provides a robust means of augmenting sirtuin-mediated cellular functions. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of MNA.

Future research should focus on:

  • Elucidating the dose-dependent effects of MNA on the enzymatic activity of all seven mammalian sirtuins.

  • Investigating the precise molecular interactions between MNA and the SIRT1 protein.

  • Conducting comprehensive in vivo studies to translate the cellular effects of MNA into physiological outcomes in animal models of disease.

  • Exploring the potential synergistic effects of MNA with other sirtuin-activating compounds.

A deeper understanding of the intricate relationship between MNA and the sirtuin family will be instrumental in the development of novel therapeutic strategies for a wide range of age-related and metabolic disorders.

References

The Neuroprotective Potential of 1-Methylnicotinamide Methosulphate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Preclinical Evidence, Mechanistic Insights, and Methodological Considerations for Drug Development Professionals, Researchers, and Scientists.

Introduction

1-Methylnicotinamide (MNA), the primary metabolite of nicotinamide (a form of vitamin B3), has emerged as a molecule of significant interest in the field of neuropharmacology. Traditionally viewed as an inactive byproduct of nicotinamide metabolism, recent evidence suggests that MNA possesses a range of biological activities, including anti-inflammatory, anti-thrombotic, and, notably, neuroprotective properties. This technical guide provides a comprehensive overview of the current state of research into the neuroprotective effects of 1-Methylnicotinamide Methosulphate, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of MNA in neurodegenerative diseases and acute neuronal injury.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of 1-Methylnicotinamide has been evaluated in various in vitro and in vivo models of neuronal damage. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Neuroprotective Effects of 1-Methylnicotinamide (MNA) in an Excitotoxicity Model

Experimental ModelNeurotoxic InsultMNA ConcentrationOutcome MeasureResultReference
Primary cultures of rat cerebellar granule cells0.5 mM NMDA for 30 min25 mMNeuronal Viability (% of live cells)Significant reduction in NMDA-induced neurotoxicity[1][2]
Primary cultures of rat cerebellar granule cells0.5 mM Glutamate for 30 min25 mMNeuronal Viability (% of live cells)No significant protection[1][2]
Primary cultures of rat cerebellar granule cells0.5 mM NMDA25 mM45Ca2+ Accumulation (DPM)Significant inhibition of NMDA-induced calcium influx[2]
Primary cultures of rat cerebellar granule cells0.5 mM Glutamate25 mM45Ca2+ Accumulation (DPM)Significant reduction in glutamate-induced calcium influx[2]
Primary cultures of rat cerebellar granule cellsGlutamate20 mM and 25 mMOxidative Stress (hydroperoxide-sensitive probe)Significant reduction of oxidative stress[2]
SH-SY5Y neuroblastoma cellsRotenoneNot specifiedCell ViabilitySignificant reduction in rotenone-induced toxicity[3][4]
SH-SY5Y neuroblastoma cellsKCN, 2,4-dinitrophenol, 6-hydroxydopamineNot specifiedCell ViabilityNo significant effect[3][4]

Table 2: In Vivo Neuroprotective Effects of 1-Methylnicotinamide (MNA) in an Alzheimer's Disease Model

Animal ModelNeurotoxic InsultMNA DosageDuration of TreatmentOutcome MeasureResultReference
MiceBilateral intrahippocampal injection of Aβ1-42100 or 200 mg/kg (intragastric)3 weeksCognitive Performance (Morris Water Maze, Y-maze, Novel Object Recognition)Significant reversal of Aβ1-42-induced cognitive impairments[5]
MiceBilateral intrahippocampal injection of Aβ1-42100 or 200 mg/kg (intragastric)3 weeksNeuroinflammation (microglia activation, IL-6, TNF-α expression)Suppressed neuroinflammation[5]
MiceBilateral intrahippocampal injection of Aβ1-42100 or 200 mg/kg (intragastric)3 weeksApoptosis (TUNEL-positive cells, Bcl-2/Bax ratio, caspase-3 activation)Attenuated neuronal apoptosis[5]
MiceBilateral intrahippocampal injection of Aβ1-42100 or 200 mg/kg (intragastric)3 weeksNF-κB p65 nuclear translocationDecreased nuclear translocation[5]

Mechanisms of Action and Signaling Pathways

The neuroprotective effects of 1-Methylnicotinamide are multifaceted, involving the modulation of several key signaling pathways implicated in neuronal survival and death.

Attenuation of Excitotoxicity and Calcium Overload

In models of excitotoxicity, MNA has been shown to reduce neuronal death induced by NMDA receptor overactivation. A key mechanism is the partial stabilization of calcium homeostasis, as evidenced by the inhibition of NMDA- and glutamate-induced 45Ca2+ influx into neurons.[2] However, it is important to note that MNA does not appear to directly inhibit NMDA receptors.[2]

Reduction of Oxidative Stress

MNA demonstrates significant anti-radical activity. In cultured neurons exposed to glutamate, MNA at concentrations of 20 and 25 mM effectively reduces oxidative stress.[2] This antioxidant property is a crucial aspect of its neuroprotective profile, as oxidative damage is a common downstream effector of various neurotoxic insults.

Anti-Inflammatory and Anti-Apoptotic Effects

In an in vivo model of Alzheimer's disease, MNA has been shown to suppress neuroinflammation by inhibiting the activation of microglia and reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.[5] This anti-inflammatory action is linked to the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response in the brain.[5]

Furthermore, MNA exhibits anti-apoptotic properties by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, and by reducing the activation of caspase-3.[5]

Modulation of SIRT1 and NAD+ Metabolism

As a metabolite of nicotinamide, MNA is intrinsically linked to the cellular NAD+ pool. NAD+ is a critical co-substrate for sirtuins, a class of deacetylases that play a vital role in cellular stress resistance, DNA repair, and metabolism. SIRT1, in particular, is a key regulator of neuronal survival and has been shown to be neuroprotective in various models of neurodegeneration.[6][7][8][9] The enzyme that produces MNA, nicotinamide N-methyltransferase (NNMT), influences NAD+ metabolism. While the direct effects of MNA on SIRT1 activity are still under investigation, its role within the broader context of nicotinamide and NAD+ metabolism suggests a potential for indirect modulation of sirtuin-mediated neuroprotective pathways.

Signaling Pathway Diagrams

G Potential Signaling Pathways of 1-Methylnicotinamide (MNA) Neuroprotection cluster_0 Neurotoxic Insult (e.g., Glutamate, Aβ) cluster_1 Cellular Stress Response cluster_2 MNA Intervention cluster_3 Downstream Pathological Events cluster_4 NAD+ Metabolism and Sirtuin Pathway Glutamate Glutamate NMDA_R NMDA Receptor Activation Glutamate->NMDA_R Abeta Aβ₁₋₄₂ Microglia_Activation Microglia Activation Abeta->Microglia_Activation Ca_Influx ↑ Ca²⁺ Influx NMDA_R->Ca_Influx Oxidative_Stress ↑ Oxidative Stress (ROS) Ca_Influx->Oxidative_Stress Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction NFkB NF-κB Activation Oxidative_Stress->NFkB Microglia_Activation->NFkB MNA 1-Methylnicotinamide (MNA) MNA->Ca_Influx Inhibits MNA->Oxidative_Stress Reduces MNA->NFkB Inhibits Apoptosis_Cascade Apoptotic Cascade (↑ Bax/Bcl-2, ↑ Caspase-3) MNA->Apoptosis_Cascade Inhibits SIRT1 SIRT1 Activation MNA->SIRT1 Potential Indirect Modulation Inflammation ↑ Neuroinflammation (IL-6, TNF-α) NFkB->Inflammation Neuronal_Death Neuronal Death Inflammation->Neuronal_Death Mito_Dysfunction->Apoptosis_Cascade Apoptosis_Cascade->Neuronal_Death Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT NAD NAD⁺ Nicotinamide->NAD Salvage Pathway NNMT->MNA NAD->SIRT1 Neuroprotection_SIRT1 Neuroprotection SIRT1->Neuroprotection_SIRT1

Caption: Potential signaling pathways modulated by 1-Methylnicotinamide (MNA) in neuroprotection.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of MNA's neuroprotective effects.

In Vitro Neurotoxicity Assay using Propidium Iodide Staining
  • Objective: To quantify neuronal cell death following exposure to a neurotoxin and assess the protective effect of MNA.

  • Materials:

    • Primary neuronal cell culture (e.g., rat cerebellar granule cells)

    • Culture medium and supplements

    • Neurotoxin (e.g., NMDA, glutamate)

    • 1-Methylnicotinamide Methosulphate

    • Phosphate-buffered saline (PBS)

    • Propidium Iodide (PI) staining solution (e.g., 1 µg/mL in PBS)

    • 4% Paraformaldehyde (PFA) in PBS

    • Fluorescence microscope

  • Procedure:

    • Plate primary neurons at an appropriate density in multi-well plates and culture for 7-10 days.

    • On the day of the experiment, replace the culture medium with a defined salt solution (e.g., Locke's buffer).

    • Add the neurotoxin (e.g., 0.5 mM NMDA) with or without different concentrations of MNA to the respective wells. Include a vehicle control group.

    • Incubate for the desired duration of the insult (e.g., 30 minutes).

    • Remove the treatment solution and replace it with the original culture medium.

    • Incubate the cells for a further 24 hours.

    • After 24 hours, wash the cells once with PBS.

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Add PI staining solution to each well and incubate for 5-10 minutes in the dark.

    • Wash the cells twice with PBS to remove excess PI.

    • Visualize the cells under a fluorescence microscope. PI-positive cells (red fluorescence) are dead, while PI-negative cells are alive.

    • Count the number of live and dead cells in several random fields per well to determine the percentage of neuronal viability.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA Assay
  • Objective: To quantify intracellular ROS levels in neurons and evaluate the antioxidant effect of MNA.

  • Materials:

    • Primary neuronal cell culture

    • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution (e.g., 10 mM in DMSO)

    • Neurotoxin (e.g., glutamate)

    • 1-Methylnicotinamide Methosulphate

    • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

    • Fluorescence plate reader or fluorescence microscope

  • Procedure:

    • Culture neurons in a multi-well plate (a black, clear-bottom plate is recommended for plate reader assays).

    • On the day of the experiment, wash the cells once with warm HBSS.

    • Prepare a working solution of H2DCFDA (e.g., 10-20 µM in HBSS) and add it to the cells.

    • Incubate for 30-45 minutes at 37°C in the dark to allow the probe to be taken up and deacetylated.

    • Wash the cells twice with warm HBSS to remove excess probe.

    • Add HBSS containing the neurotoxin with or without MNA to the respective wells.

    • Immediately measure the baseline fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

    • Incubate the plate at 37°C and take fluorescence readings at regular intervals (e.g., every 15 minutes for 1-2 hours).

    • The increase in fluorescence intensity over time is proportional to the rate of ROS production.

Assessment of Mitochondrial Membrane Potential using JC-1 Assay
  • Objective: To assess changes in mitochondrial membrane potential (ΔΨm) as an indicator of mitochondrial health and the protective effect of MNA.

  • Materials:

    • Primary neuronal cell culture

    • JC-1 staining solution

    • Neurotoxin

    • 1-Methylnicotinamide Methosulphate

    • Culture medium

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Culture neurons in multi-well plates or on coverslips.

    • Treat the cells with the neurotoxin in the presence or absence of MNA for the desired duration.

    • Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µg/mL in culture medium).

    • Remove the treatment medium and add the JC-1 staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.

    • Wash the cells once with warm culture medium or assay buffer.

    • Immediately visualize the cells under a fluorescence microscope. Healthy cells with high ΔΨm will exhibit red fluorescent J-aggregates in the mitochondria. Apoptotic or unhealthy cells with low ΔΨm will show green fluorescent JC-1 monomers.

    • The ratio of red to green fluorescence can be quantified to assess the degree of mitochondrial depolarization.

In Vivo Assessment of Cognitive Function
  • Objective: To evaluate spatial learning and memory in a rodent model of a neurodegenerative disease treated with MNA.

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water, a submerged platform, and a video tracking system.

  • Procedure:

    • Acquisition Phase (e.g., 4-5 days):

      • Mice are given 4 trials per day to find the hidden platform.

      • Each trial starts from a different quadrant.

      • The time taken to find the platform (escape latency) and the path length are recorded.

      • If a mouse fails to find the platform within a set time (e.g., 60 seconds), it is guided to it.

    • Probe Trial (e.g., on day 6):

      • The platform is removed, and the mouse is allowed to swim freely for 60 seconds.

      • The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.

  • Objective: To assess recognition memory.

  • Apparatus: An open-field arena and two sets of identical objects, with one set being novel to the animal.

  • Procedure:

    • Habituation: The mouse is allowed to freely explore the empty arena for 5-10 minutes.

    • Training/Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore for a set time (e.g., 10 minutes). The time spent exploring each object is recorded.

    • Test Phase (after a retention interval, e.g., 1-24 hours): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.

    • A discrimination index (time at novel object - time at familiar object) / (total exploration time) is calculated. A higher index indicates better recognition memory.

Immunohistochemical Analysis of Apoptosis (TUNEL Assay)
  • Objective: To detect and quantify apoptotic cells in brain tissue sections from MNA-treated and control animals.

  • Materials:

    • Paraffin-embedded or frozen brain sections

    • TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

    • Proteinase K

    • Permeabilization buffer

    • DAPI for nuclear counterstaining

    • Fluorescence microscope

  • Procedure:

    • Deparaffinize and rehydrate paraffin-embedded sections, or fix and permeabilize frozen sections.

    • Treat the sections with proteinase K to improve probe accessibility.

    • Incubate the sections with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) at 37°C in a humidified chamber.

    • Stop the reaction and wash the sections.

    • Counterstain the nuclei with DAPI.

    • Mount the sections with an anti-fade mounting medium.

    • Visualize the sections under a fluorescence microscope. TUNEL-positive nuclei (indicating DNA fragmentation) will be fluorescently labeled.

    • Quantify the number of TUNEL-positive cells in specific brain regions.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of 1-Methylnicotinamide.

G Experimental Workflow for Assessing Neuroprotective Effects of MNA cluster_0 Phase 1: In Vitro Screening cluster_1 In Vitro Outcome Measures cluster_2 Phase 2: In Vivo Validation cluster_3 In Vivo Outcome Measures A1 Establish Primary Neuronal or Neuronal Cell Line Culture A2 Induce Neurotoxicity (e.g., Excitotoxicity, Oxidative Stress, Aβ) A1->A2 A3 Treat with MNA (Dose-Response) A2->A3 A4 Assess Neuroprotection A3->A4 B1 Cell Viability (e.g., PI Staining, MTT Assay) A4->B1 B2 Oxidative Stress (e.g., DCFDA Assay) A4->B2 B3 Mitochondrial Function (e.g., JC-1 Assay) A4->B3 B4 Apoptosis Markers (e.g., Western Blot for Bcl-2/Bax, Caspase-3) A4->B4 C1 Select Animal Model (e.g., Alzheimer's, Parkinson's, Stroke) A4->C1 Promising In Vitro Results C2 Administer MNA (Route, Dose, Duration) C1->C2 C3 Behavioral Testing C2->C3 C4 Post-mortem Tissue Analysis C3->C4 D1 Cognitive Function (e.g., Morris Water Maze, Novel Object Recognition) C3->D1 D2 Motor Function (e.g., Rotarod) C3->D2 D3 Histopathology (e.g., Neuronal Loss) C4->D3 D4 Immunohistochemistry (e.g., Neuroinflammation, Apoptosis - TUNEL) C4->D4

Caption: A generalized experimental workflow for the preclinical evaluation of MNA's neuroprotective potential.

Conclusion and Future Directions

The available evidence strongly suggests that 1-Methylnicotinamide Methosulphate possesses neuroprotective properties against a range of insults relevant to neurodegenerative diseases and acute neuronal injury. Its mechanisms of action appear to be multifactorial, involving the attenuation of excitotoxicity, reduction of oxidative stress, and suppression of neuroinflammation and apoptosis. The connection of MNA to NAD+ metabolism and the potential for modulation of sirtuin pathways represent an exciting avenue for future research.

For researchers and drug development professionals, MNA presents a promising therapeutic candidate. However, further in-depth studies are required to:

  • Elucidate the precise molecular targets of MNA within neuronal cells.

  • Fully characterize its pharmacokinetic and pharmacodynamic profile in the central nervous system.

  • Evaluate its efficacy in a broader range of in vivo models of neurodegenerative diseases, such as Parkinson's disease and amyotrophic lateral sclerosis.

  • Conduct long-term safety and toxicity studies.

This technical guide provides a solid foundation of the current knowledge and methodologies for advancing the investigation of 1-Methylnicotinamide Methosulphate as a potential neuroprotective agent. The continued exploration of this intriguing molecule may pave the way for novel therapeutic strategies for a host of debilitating neurological disorders.

References

1-Methyl-nicotinamide Methosulphate: A Technical Guide to its Discovery, History, and Core Scientific Principles

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Methyl-nicotinamide (1-MNA), an endogenous metabolite of nicotinamide (Vitamin B3), has transitioned from being considered an inactive byproduct to a molecule of significant interest for its diverse biological activities. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles underlying 1-MNA, with a specific focus on its methosulphate salt. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways.

Discovery and History

The journey of 1-Methyl-nicotinamide is intrinsically linked to the broader history of research into nicotinamide adenine dinucleotide (NAD+).

  • 1873: Nicotinic acid, the precursor to nicotinamide, was first described by chemist Hugo Weidel in his studies of nicotine.[1]

  • 1906: The coenzyme NAD+ was first discovered by British biochemists Arthur Harden and William John Young.[2]

  • 1937: Conrad Elvehjem identified nicotinic acid as the "pellagra-preventing factor" or "vitamin B3".[3]

  • 1938: Elvehjem and his colleagues discovered the first vitamin precursors of NAD+.[2]

  • 1940s-1950s: The use of paper chromatography became instrumental in studying the metabolism of nicotinic acid and identifying its various metabolites.

  • 1958: Jack Preiss and Philip Handler elucidated the biosynthetic pathway for NAD+ from nicotinic acid, now known as the Preiss-Handler pathway.[2] It was during this era of metabolic investigation that 1-MNA was identified as a primary metabolite of nicotinamide, formed through the action of the enzyme nicotinamide N-methyltransferase (NNMT).[4] For many years, 1-MNA was considered a biologically inactive metabolite primarily involved in the clearance of excess nicotinamide.[4]

  • Early 2000s: A paradigm shift occurred as research began to unveil the potent biological activities of 1-MNA. Studies published in the early 2000s provided the first evidence of its anti-inflammatory properties, particularly in dermatological applications.[4][5] This sparked a new wave of research into its therapeutic potential.

Biosynthesis and Metabolism

1-MNA is endogenously produced in the liver and other tissues through the enzymatic methylation of nicotinamide.[6]

Enzymatic Synthesis:

The primary enzyme responsible for the synthesis of 1-MNA is Nicotinamide N-methyltransferase (NNMT). This enzyme catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the pyridine nitrogen of nicotinamide. This reaction yields 1-MNA and S-adenosyl-L-homocysteine (SAH).[6]

Metabolic Fate:

Following its formation, 1-MNA can be further metabolized by the enzyme aldehyde oxidase (AOX1) into two main products: 1-methyl-2-pyridone-5-carboxamide (2-PY) and 1-methyl-4-pyridone-3-carboxamide (4-PY), which are then excreted in the urine.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activities and pharmacokinetics of 1-MNA.

Table 1: Anti-thrombotic and Anti-inflammatory Effects of 1-MNA

Biological EffectExperimental ModelDosage/ConcentrationObserved EffectCitation
ThrombolysisNormotensive rats with extracorporeal thrombus formation3-100 mg/kg (i.v.)Dose-dependent and sustained thrombolytic response.[4]
Arterial ThrombosisRenovascular hypertensive rats3-30 mg/kgDose-dependent reduction in thrombus formation.[4]
Inhibition of Thrombolytic Response by COX-2 InhibitorNormotensive Wistar rats0.01-1 mg/kg (Rofecoxib)Dose-dependent inhibition of MNA-induced thrombolysis.[4]
Cytokine Production (TNF-α, IL-6)LPS-stimulated murine peritoneal macrophagesNot specifiedNo significant effect on the release of TNF-α or IL-6.[5]
Reactive Oxygen Species (ROS) GenerationLPS-stimulated murine peritoneal macrophagesNot specifiedInhibition of ROS generation.[5]

Table 2: Pharmacokinetic Parameters of 1-MNA

ParameterSpeciesDosage/RouteValueCitation
Biological Half-lifeHumanNot specified20-45 minutes (for nicotinic acid)[1]
Plasma Concentration (Baseline)HumanEndogenous4-120 ng/mL[7]
Urine Concentration (Baseline)HumanEndogenous2000-15,000 ng/mL[7]
Plasma Nicotinamide IncreaseHuman (NEAT clinical trial)Oral nicotinamide>183-fold increase at 6 months[8]
Plasma 1-MNA IncreaseHuman (NEAT clinical trial)Oral nicotinamide>600-fold increase at 6 and 12 months[8]
CSF 1-MNA IncreaseHuman (NEAT clinical trial)Oral nicotinamide>31-fold increase at 12 months[8]

Key Signaling Pathways

The biological effects of 1-MNA are mediated through its interaction with several key signaling pathways.

COX-2/Prostacyclin (PGI₂) Pathway in Antithrombotic Activity

A primary mechanism for the antithrombotic effects of 1-MNA involves the upregulation of prostacyclin (PGI₂) synthesis via the cyclooxygenase-2 (COX-2) enzyme. PGI₂ is a potent vasodilator and inhibitor of platelet aggregation.

COX2_PGI2_Pathway MNA 1-Methyl-nicotinamide COX2 Cyclooxygenase-2 (COX-2) MNA->COX2 Upregulates PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to PGIS Prostacyclin Synthase PGI2 Prostacyclin (PGI₂) PGIS->PGI2 Synthesizes ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Substrate PGH2->PGIS Substrate PlateletAggregation Platelet Aggregation PGI2->PlateletAggregation Inhibits Vasodilation Vasodilation PGI2->Vasodilation Promotes

Caption: 1-MNA upregulates COX-2, leading to increased PGI₂ synthesis and subsequent inhibition of platelet aggregation and promotion of vasodilation.

Endothelial Nitric Oxide (NO) Bioavailability

1-MNA has been shown to enhance the bioavailability of nitric oxide (NO), a critical signaling molecule in the cardiovascular system that promotes vasodilation and inhibits platelet adhesion.

NO_Bioavailability_Pathway MNA 1-Methyl-nicotinamide eNOS Endothelial Nitric Oxide Synthase (eNOS) MNA->eNOS Enhances activity NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS Substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP Cyclic GMP (cGMP) sGC->cGMP Synthesizes Vasodilation Vasodilation cGMP->Vasodilation Promotes

Caption: 1-MNA enhances eNOS activity, leading to increased NO production and subsequent vasodilation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, purification, and analysis of 1-Methyl-nicotinamide Methosulphate.

Synthesis of this compound

Principle: This protocol describes the synthesis of this compound via the methylation of nicotinamide using dimethyl sulfate.

Materials:

  • Nicotinamide

  • Dimethyl sulfate ((CH₃)₂SO₄)[9]

  • Anhydrous solvent (e.g., acetone, acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve nicotinamide in a suitable anhydrous solvent.

  • With continuous stirring, slowly add a stoichiometric equivalent of dimethyl sulfate to the nicotinamide solution at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care in a well-ventilated fume hood.[9]

  • After the initial reaction, gently heat the mixture to reflux for a specified period to ensure complete reaction. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to induce precipitation of the this compound salt.

  • Collect the precipitated product by vacuum filtration and wash with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization.

Purification by Recrystallization

Principle: This protocol outlines a general procedure for the purification of this compound by recrystallization to remove impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent or solvent pair (e.g., methanol/acetone, ethanol/water)

  • Erlenmeyer flask

  • Hot plate

  • Filter funnel and filter paper

  • Ice bath

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If a solvent pair is used, add the second solvent (in which the product is less soluble) dropwise until the solution becomes slightly turbid. Reheat to clarify the solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals thoroughly under vacuum.

Quantification by High-Performance Liquid Chromatography (HPLC)

Principle: This method describes the quantification of 1-MNA in biological samples using reverse-phase HPLC with UV or fluorescence detection.

Materials:

  • HPLC system with a UV or fluorescence detector

  • C18 reverse-phase column

  • Mobile phase (e.g., acetonitrile, water, buffer with ion-pairing agent like sodium heptanesulfonate)

  • 1-MNA standard

  • Sample preparation reagents (e.g., perchloric acid or trichloroacetic acid for protein precipitation)

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • For plasma or serum samples, deproteinize by adding an equal volume of cold perchloric acid or trichloroacetic acid.

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

    • Urine samples may require dilution with the mobile phase before injection.

  • Chromatographic Conditions:

    • Column: C18, e.g., 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile). An ion-pairing agent may be added to the mobile phase to improve peak shape.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at approximately 260 nm or fluorescence detection with appropriate excitation and emission wavelengths.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the 1-MNA standard.

    • Inject the prepared samples and standards into the HPLC system.

    • Quantify the amount of 1-MNA in the samples by comparing the peak area to the calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This protocol provides a highly sensitive and specific method for the quantification of 1-MNA in biological matrices using LC-MS/MS.

Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase column

  • Mobile phase (e.g., acetonitrile, ammonium formate buffer)

  • 1-MNA standard

  • Internal standard (e.g., isotopically labeled 1-MNA)

  • Sample preparation reagents (as for HPLC)

Procedure:

  • Sample Preparation:

    • Follow the same protein precipitation and filtration steps as for HPLC analysis.

    • Spike the samples with a known concentration of the internal standard prior to protein precipitation.

  • LC-MS/MS Conditions:

    • Chromatography: Utilize either a HILIC column for polar analytes or a reverse-phase column with appropriate mobile phases to achieve separation.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 1-MNA and the internal standard for high selectivity and sensitivity.

  • Quantification:

    • Generate a calibration curve by plotting the ratio of the peak area of 1-MNA to the peak area of the internal standard against the concentration of the 1-MNA standards.

    • Calculate the concentration of 1-MNA in the samples using the regression equation from the calibration curve.

In Vivo Antithrombotic Activity Assay (Rat Model)

Principle: This protocol describes an in vivo model to assess the antithrombotic activity of 1-MNA in rats by measuring its effect on thrombus formation.

Materials:

  • Male Wistar rats

  • Anesthetic (e.g., pentobarbital)

  • 1-MNA solution for injection

  • Surgical instruments

  • Thrombus induction method (e.g., electrical stimulation of the carotid artery, ferric chloride application)

  • Equipment for measuring blood flow or thrombus weight

Procedure:

  • Anesthetize the rats according to an approved animal protocol.

  • Surgically expose the carotid artery.

  • Administer 1-MNA (or vehicle control) intravenously or intraperitoneally at various doses.

  • Induce thrombus formation in the exposed artery using a standardized method.

  • Monitor blood flow in the artery for a set period. A decrease in blood flow indicates thrombus formation.

  • At the end of the experiment, the thrombosed arterial segment can be excised and the thrombus weighed.

  • Compare the extent of thrombosis (measured by blood flow occlusion or thrombus weight) between the 1-MNA treated groups and the control group to determine the antithrombotic efficacy.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis and Characterization Start Nicotinamide + Dimethyl Sulfate Reaction Methylation Reaction (Reflux) Start->Reaction Precipitation Cooling and Precipitation Reaction->Precipitation Filtration1 Vacuum Filtration (Crude Product) Precipitation->Filtration1 Recrystallization Recrystallization Filtration1->Recrystallization Filtration2 Vacuum Filtration (Pure Crystals) Recrystallization->Filtration2 Drying Drying under Vacuum Filtration2->Drying HPLC HPLC Analysis (Purity and Quantification) Drying->HPLC LCMS LC-MS/MS Analysis (Structure and Quantification) Drying->LCMS InVivo In Vivo Antithrombotic Assay (Biological Activity) Drying->InVivo FinalProduct Pure 1-Methyl-nicotinamide Methosulphate Drying->FinalProduct

Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.

Conclusion

This compound has emerged as a promising bioactive molecule with a rich history rooted in the fundamental discoveries of NAD+ metabolism. Its multifaceted therapeutic potential, particularly in the realms of cardiovascular and inflammatory diseases, warrants continued investigation. This technical guide provides a foundational resource for researchers and drug development professionals, offering a consolidated overview of its discovery, key quantitative data, elucidated signaling pathways, and detailed experimental protocols to facilitate further exploration and innovation in this exciting field.

References

chemical structure and properties of 1-Methyl-nicotinamide Methosulphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-nicotinamide Methosulphate is a salt containing the active cation 1-methylnicotinamide (1-MNA). 1-MNA is an endogenous metabolite of nicotinamide (Vitamin B3), produced in the liver by the enzyme nicotinamide N-methyltransferase (NNMT)[1][2]. Once considered an inactive metabolite, recent research has unveiled its significant biological activities, positioning it as a molecule of interest for therapeutic development. This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, with a focus on its underlying signaling pathways and the experimental methodologies used for its study.

Chemical Structure and Properties

The chemical structure of this compound consists of the 1-methylnicotinamide cation and a methyl sulfate anion.

Chemical Structure of 1-Methyl-nicotinamide Cation:

Caption: Chemical structure of the 1-Methyl-nicotinamide (1-MNA) cation.

Physicochemical Properties

Quantitative data for this compound and related compounds are summarized below. Data for the methosulphate salt is limited; therefore, properties of the closely related chloride salt and the free cation are also provided for comparison.

PropertyThis compound1-Methyl-nicotinamide Cation (1-MNA)N'-Methylnicotinamide
CAS Number 58971-09-8[3]3106-60-3[1]114-33-0
Molecular Formula C₈H₁₂N₂O₅S[3]C₇H₉N₂O⁺[1]C₇H₈N₂O
Molecular Weight 250.27 g/mol [3]137.16 g/mol [1]136.15 g/mol [4]
Monoisotopic Mass 248.0467 g/mol [5]137.0715 g/mol 136.0637 g/mol [4]
Physical State SolidSolidSolid[4]
Melting Point Not availableNot available102 - 105 °C[4]
Boiling Point Not availableNot availableNot available
Water Solubility Soluble855 mg/mL[6]Soluble
logP Not available-2.06[7]0.00[4]

Synthesis

This compound is synthesized via the N-methylation of nicotinamide. This is a standard quaternization reaction of a pyridine nitrogen.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound by N-methylation of nicotinamide using dimethyl sulfate.

Materials:

  • Nicotinamide

  • Dimethyl sulfate

  • Acetone (or other suitable solvent)

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve nicotinamide in a suitable solvent such as acetone.

  • Addition of Methylating Agent: While stirring, slowly add an equimolar amount of dimethyl sulfate to the nicotinamide solution. Caution: Dimethyl sulfate is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction: Gently reflux the reaction mixture with continuous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, should precipitate out of the solution. If no precipitate forms, the solvent can be partially evaporated or a non-solvent can be added to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.

  • Recrystallization: For further purification, recrystallize the product from a suitable solvent system (e.g., methanol/acetone).

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Workflow for Synthesis:

A Dissolve Nicotinamide in Solvent B Add Dimethyl Sulfate A->B C Reflux Reaction Mixture B->C D Cool and Precipitate C->D E Filter and Wash Solid D->E F Recrystallize Product E->F G Dry Under Vacuum F->G H 1-Methyl-nicotinamide Methosulphate G->H

Caption: Workflow for the synthesis of this compound.

Biological Activities and Signaling Pathways

1-MNA exhibits a range of biological activities, including anti-inflammatory, anti-thrombotic, and vascular protective effects. These effects are mediated through several key signaling pathways.

Biosynthesis of 1-Methyl-nicotinamide (1-MNA)

1-MNA is endogenously produced from nicotinamide by the enzyme Nicotinamide N-methyltransferase (NNMT). This reaction uses S-adenosyl methionine (SAM) as a methyl group donor, converting it to S-adenosyl-L-homocysteine (SAH)[1][2].

Nicotinamide Nicotinamide (Vitamin B3) NNMT Nicotinamide N-methyltransferase (NNMT) Nicotinamide->NNMT SAM S-Adenosyl Methionine (SAM) SAM->NNMT MNA 1-Methyl-nicotinamide (1-MNA) NNMT->MNA SAH S-Adenosyl-L-homocysteine (SAH) NNMT->SAH Methyl group transfer

Caption: Biosynthesis of 1-Methyl-nicotinamide (1-MNA) from nicotinamide.

Cyclooxygenase-2 (COX-2) / Prostacyclin (PGI₂) Pathway

1-MNA has been shown to exert anti-thrombotic and anti-inflammatory effects by activating the COX-2/PGI₂ pathway[8][9]. This leads to an increase in the production of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation.

MNA 1-Methyl-nicotinamide (1-MNA) COX2 Cyclooxygenase-2 (COX-2) MNA->COX2 Activates PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGI2_Synthase Prostacyclin Synthase PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 PGH2->PGI2_Synthase Anti_thrombotic Anti-thrombotic Effects PGI2->Anti_thrombotic Anti_inflammatory Anti-inflammatory Effects PGI2->Anti_inflammatory

Caption: 1-MNA activates the COX-2/PGI₂ signaling pathway.

Endothelial Nitric Oxide Synthase (eNOS) / Nitric Oxide (NO) Pathway

1-MNA also plays a role in vascular protection by enhancing the bioavailability of nitric oxide (NO)[10]. It is thought to upregulate the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production in the endothelium.

MNA 1-Methyl-nicotinamide (1-MNA) eNOS Endothelial Nitric Oxide Synthase (eNOS) MNA->eNOS Upregulates NO Nitric Oxide (NO) eNOS->NO L_Arginine L-Arginine L_Arginine->eNOS Vasodilation Vasodilation NO->Vasodilation Vascular_Protection Vascular Protection NO->Vascular_Protection

Caption: 1-MNA modulates the eNOS/NO signaling pathway.

Analytical Methodologies

Accurate quantification of 1-MNA in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) with UV or fluorescence detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

HPLC-UV/Fluorescence Method for 1-MNA Quantification

This method often involves a derivatization step to enhance the detection of 1-MNA, especially when using fluorescence detection.

Experimental Protocol:

  • Sample Preparation (Plasma):

    • To a 100 µL plasma sample, add an internal standard (e.g., N1-ethylnicotinamide).

    • Deproteinize the sample by adding 20% trichloroacetic acid (TCA), vortex, and centrifuge.

    • Collect the supernatant for derivatization.

  • Derivatization:

    • To the supernatant, add acetophenone and NaOH, and incubate on ice.

    • Add formic acid and incubate on ice.

    • Heat the sample in a boiling water bath to form the fluorescent derivative[11][12].

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., Nucleosil 100-C18)[12].

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer containing an ion-pairing agent like sodium heptanesulfonate, adjusted to an acidic pH[12].

    • Flow Rate: Typically 1 mL/min[12].

    • Detection:

      • UV detection at approximately 264 nm[7].

      • Fluorescence detection with excitation at ~366 nm and emission at ~418 nm[11][12].

Workflow for HPLC Analysis:

A Plasma Sample + Internal Standard B Protein Precipitation A->B C Derivatization B->C D HPLC Separation (Reversed-Phase) C->D E UV or Fluorescence Detection D->E F Quantification E->F

Caption: Workflow for the HPLC-based quantification of 1-MNA.

LC-MS/MS Method for 1-MNA Quantification

LC-MS/MS offers high sensitivity and selectivity for the direct measurement of 1-MNA without the need for derivatization.

Experimental Protocol:

  • Sample Preparation (Serum/Plasma):

    • To a 50 µL serum or plasma sample, add an internal standard (e.g., N'-methylnicotinamide or a stable isotope-labeled 1-MNA).

    • Precipitate proteins by adding a threefold volume of acetonitrile, vortex, and centrifuge[3][13].

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 or CN column[3][14].

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile)[3][14].

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Monitor the precursor to product ion transitions for 1-MNA (e.g., m/z 137.1 → 94.1) and the internal standard[3].

Workflow for LC-MS/MS Analysis:

A Serum/Plasma Sample + Internal Standard B Protein Precipitation A->B C Evaporation and Reconstitution B->C D LC Separation (HILIC or RP) C->D E Tandem Mass Spectrometry (MRM Mode) D->E F Quantification E->F

Caption: Workflow for the LC-MS/MS-based quantification of 1-MNA.

Conclusion

This compound, through its active cation 1-MNA, is a promising endogenous molecule with significant therapeutic potential. Its roles in key signaling pathways related to inflammation, thrombosis, and vascular health are of particular interest to the scientific and drug development communities. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of 1-MNA in preclinical and clinical research. Further investigation into the synthesis, formulation, and biological effects of this compound is warranted to fully elucidate its therapeutic utility.

References

A Technical Guide to the Natural Sources of 1-Methylnicotinamide (1-MNA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylnicotinamide (1-MNA) is a naturally occurring compound derived from the metabolism of nicotinamide (Vitamin B3). Initially considered an inactive metabolite, recent research has unveiled its significant biological activities, including anti-inflammatory, anti-thrombotic, and vasoprotective effects. This technical guide provides an in-depth overview of the natural sources of 1-MNA, detailing its presence in various organisms and summarizing the quantitative data available. Furthermore, it outlines the experimental protocols for the extraction and quantification of 1-MNA from natural matrices and elucidates the key signaling pathways through which 1-MNA exerts its physiological effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the therapeutic potential of 1-MNA.

Introduction

1-Methylnicotinamide (1-MNA), a quaternary pyridinium cation, is an endogenous metabolite formed in the liver through the action of the enzyme nicotinamide N-methyltransferase (NNMT)[1]. For many years, it was regarded as a simple excretion product of excess niacin. However, a growing body of evidence has highlighted its role as a bioactive molecule with potential therapeutic applications. 1-MNA has been shown to improve endothelial function, inhibit platelet aggregation, and modulate inflammatory responses[1]. These properties have sparked interest in its potential as a nutraceutical or a lead compound for the development of new drugs targeting cardiovascular and inflammatory diseases. Understanding the natural distribution and concentration of 1-MNA is crucial for harnessing its benefits, whether through dietary intake or targeted extraction for supplementation.

Natural Sources and Quantitative Data

1-MNA is found in a variety of natural sources, including plants, fungi, and animal products. While it is endogenously produced in humans and other mammals, dietary sources can contribute to the overall bodily pool of this compound. The concentrations of 1-MNA in these sources are generally low, making their accurate quantification a key analytical challenge.

Quantitative Data Summary

The following table summarizes the reported concentrations of 1-MNA in various natural sources.

Natural SourceCategoryConcentration (mg/100g of product)Reference(s)
Undaria pinnatifida (Wakame)Algae3.2 (dried algae)[1]
Green Tea LeavesPlant3.0[1]
CeleryPlant1.6[1]
Shiitake Mushrooms (Lentinula edodes)Fungi1.3[1]
Fermented Soybeans (Natto)Plant (Fermented)1.0[1]
ChickenAnimalDetected, not quantified[2]
PorkAnimalDetected, not quantified[2]
DuckAnimalDetected, not quantified[2]

Experimental Protocols for Extraction and Quantification

The accurate determination of 1-MNA in complex biological matrices requires robust and sensitive analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of 1-MNA due to its high selectivity and sensitivity. Below are generalized experimental protocols for the extraction and analysis of 1-MNA from plant and animal tissues, based on commonly employed laboratory techniques.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of 1-MNA from a natural source.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 Homogenization s2 Extraction s1->s2 with solvent s3 Purification (SPE) s2->s3 to remove interferences a1 LC-MS/MS s3->a1 injection a2 Data Analysis a1->a2 quantification

Caption: General workflow for 1-MNA analysis.

Sample Preparation

Objective: To extract 1-MNA from the sample matrix while minimizing degradation and removing interfering substances.

3.2.1. Plant and Fungal Tissues (e.g., Tea Leaves, Mushrooms, Celery)

  • Homogenization: Freeze the fresh or dried sample in liquid nitrogen and grind it into a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction:

    • Weigh approximately 1-2 g of the homogenized powder into a centrifuge tube.

    • Add 10-20 mL of an extraction solvent, typically a mixture of methanol and water (e.g., 80:20 v/v) or acetonitrile and water. The solvent may be acidified with a small amount of formic acid (e.g., 0.1%) to improve the extraction efficiency of the polar 1-MNA.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Sonication in an ultrasonic bath for 15-30 minutes can be employed to enhance extraction.

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction and combine the supernatants.

  • Purification (Optional but Recommended):

    • For complex matrices, a solid-phase extraction (SPE) step is recommended to remove interfering compounds.

    • Condition a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a weak solvent to remove non-polar and weakly retained interferences.

    • Elute 1-MNA with a stronger, appropriate solvent (e.g., acidified methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

3.2.2. Fermented Soybeans (Natto)

  • Homogenization: Homogenize a known weight of the natto sample with a suitable buffer (e.g., phosphate-buffered saline) or water.

  • Protein Precipitation: Add a three-fold volume of a cold organic solvent such as acetonitrile or methanol to the homogenate to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing 1-MNA for direct injection or further purification by SPE as described above.

3.2.3. Animal Tissues

  • Homogenization: Excise the tissue of interest, wash with ice-cold saline, blot dry, and weigh. Homogenize the tissue in a suitable lysis buffer on ice.

  • Protein Precipitation: Precipitate proteins using a cold organic solvent (e.g., acetonitrile containing an internal standard) or by acid precipitation (e.g., with perchloric acid followed by neutralization).

  • Centrifugation and Collection: Centrifuge to remove the precipitated proteins and collect the supernatant for analysis.

LC-MS/MS Quantification

Objective: To separate 1-MNA from other components in the extract and to detect and quantify it with high specificity and sensitivity.

  • Liquid Chromatography (LC):

    • Column: A HILIC column is often preferred for the retention and separation of the highly polar 1-MNA. Reversed-phase C18 columns with ion-pairing reagents can also be used.

    • Mobile Phase: A gradient elution is typically employed, starting with a high percentage of organic solvent (e.g., acetonitrile) and gradually increasing the aqueous component (e.g., water with ammonium formate or formic acid).

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate the protonated molecular ion of 1-MNA ([M+H]⁺).

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion of 1-MNA (m/z 137.1) and monitoring for one or more of its specific product ions (e.g., m/z 94.1, 78.1) after collision-induced dissociation.

    • Quantification: A calibration curve is constructed using standards of known 1-MNA concentrations. An internal standard (e.g., a stable isotope-labeled 1-MNA) is highly recommended to correct for matrix effects and variations in instrument response.

Signaling Pathways Involving 1-MNA

1-MNA is not merely an inert metabolite but an active participant in several key signaling pathways that influence physiological and pathological processes.

Biosynthesis of 1-MNA via the NNMT Pathway

The primary route of 1-MNA synthesis is through the methylation of nicotinamide, a reaction catalyzed by nicotinamide N-methyltransferase (NNMT) in the liver. This pathway is a crucial part of the NAD⁺ salvage pathway.

NNMT_Pathway NAM Nicotinamide (NAM) NNMT Nicotinamide N-methyltransferase (NNMT) NAM->NNMT NAD_Salvage NAD+ Salvage Pathway NAM->NAD_Salvage primary route SAM S-Adenosyl Methionine (SAM) SAM->NNMT MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA SAH S-Adenosyl Homocysteine (SAH) NNMT->SAH MNA->NNMT feedback inhibition NAD NAD+ NAD_Salvage->NAD

Caption: Biosynthesis of 1-MNA by NNMT.

This enzymatic reaction utilizes S-adenosyl methionine (SAM) as a methyl group donor. The product, 1-MNA, can exert feedback inhibition on NNMT, thereby regulating its own synthesis and influencing the availability of nicotinamide for NAD⁺ regeneration through the salvage pathway[1].

Anti-Thrombotic Effects via the Prostacyclin Pathway

1-MNA has been demonstrated to possess anti-thrombotic properties by stimulating the production of prostacyclin (PGI₂), a potent inhibitor of platelet aggregation.

Prostacyclin_Pathway MNA 1-MNA Endothelium Vascular Endothelium MNA->Endothelium stimulates COX2 Cyclooxygenase-2 (COX-2) Endothelium->COX2 upregulates PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 produces PGIS Prostacyclin Synthase (PGIS) PGI2 Prostacyclin (PGI2) PGIS->PGI2 produces ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 substrate PGH2->PGIS substrate Platelet Platelet PGI2->Platelet inhibits Aggregation Platelet Aggregation Platelet->Aggregation

Caption: 1-MNA's role in prostacyclin synthesis.

1-MNA upregulates the expression of cyclooxygenase-2 (COX-2) in the vascular endothelium. COX-2 then converts arachidonic acid to prostaglandin H₂ (PGH₂), which is subsequently converted to PGI₂ by prostacyclin synthase. The released PGI₂ acts on platelets to inhibit their aggregation, thus contributing to the anti-thrombotic effect.

Anti-Inflammatory Effects via Modulation of the NF-κB Pathway

1-MNA exhibits anti-inflammatory properties by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines.

NFkB_Pathway cluster_cytoplasm Cytoplasm MNA 1-MNA IKK IKK Complex MNA->IKK inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB degradation releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription induces

Caption: 1-MNA's inhibition of NF-κB signaling.

In the canonical NF-κB pathway, inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. 1-MNA has been shown to interfere with this cascade, potentially by inhibiting the activation of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.

Conclusion

1-Methylnicotinamide, once considered a mere metabolic byproduct, is now recognized as a bioactive molecule with significant therapeutic potential. This guide has provided a comprehensive overview of the natural sources of 1-MNA, presenting quantitative data and detailed experimental protocols for its analysis. The elucidation of its involvement in key signaling pathways, including those regulating thrombosis and inflammation, underscores the importance of further research into this promising compound. For researchers and professionals in drug development, a thorough understanding of 1-MNA's natural occurrence and mechanisms of action is fundamental to exploring its full therapeutic utility. The methodologies and pathway diagrams presented herein serve as a foundational resource for advancing the science and application of 1-Methylnicotinamide.

References

Methodological & Application

Synthesis and Purification of 1-Methyl-nicotinamide Methosulphate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis and purification of 1-Methyl-nicotinamide Methosulphate. 1-Methyl-nicotinamide (MNA), a primary metabolite of nicotinamide (Vitamin B3), is of significant interest in biomedical research for its potential therapeutic effects, including anti-inflammatory and anti-thrombotic properties.[1][2][3] The methosulphate salt form offers a stable and water-soluble compound for experimental use. The synthesis is achieved through the direct methylation of nicotinamide using dimethyl sulfate, followed by purification via recrystallization. This protocol provides a straightforward and reproducible method for obtaining high-purity this compound for research and development purposes.

Introduction

1-Methyl-nicotinamide is a quaternary pyridinium cation naturally produced in the liver from nicotinamide by the enzyme nicotinamide N-methyltransferase (NNMT).[2][4] It is a key molecule in the metabolic pathway of nicotinamide and has been the subject of numerous studies for its biological activities.[4] The synthesis of 1-Methyl-nicotinamide salts allows for the investigation of its pharmacological properties and potential as a therapeutic agent. The methosulphate salt provides good crystallinity and solubility, making it suitable for a variety of experimental applications.

The synthesis described herein is a classic example of the Menschutkin reaction, where a tertiary amine (the pyridine nitrogen of nicotinamide) is alkylated by an alkylating agent (dimethyl sulfate). The resulting product is a quaternary ammonium salt.

Signaling Pathway Involving 1-Methyl-nicotinamide

MNA_Signaling_Pathway Simplified Biological Pathway of Nicotinamide Metabolism Nicotinamide Nicotinamide (Vitamin B3) NNMT Nicotinamide N-methyltransferase (NNMT) Nicotinamide->NNMT MNA 1-Methyl-nicotinamide (MNA) NNMT->MNA Therapeutic_Effects Anti-inflammatory, Anti-thrombotic Effects MNA->Therapeutic_Effects

Caption: Metabolic conversion of nicotinamide to 1-methyl-nicotinamide and its associated therapeutic effects.

Experimental Protocols

I. Synthesis of this compound

This protocol details the direct methylation of nicotinamide using dimethyl sulfate.

Materials:

  • Nicotinamide (C₆H₆N₂O)

  • Dimethyl sulfate ((CH₃)₂SO₄) - Caution: Highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.

  • Acetone (anhydrous)

  • Diethyl ether (anhydrous)

Equipment:

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer with heating mantle

  • Stir bar

  • Crystallizing dish

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve nicotinamide (1.0 eq) in anhydrous acetone.

  • With vigorous stirring, slowly add dimethyl sulfate (1.05 eq) to the solution at room temperature.

  • Heat the reaction mixture to a gentle reflux and maintain for 2-3 hours. The product will begin to precipitate as a white solid.

  • After the reflux period, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold anhydrous acetone, followed by a wash with anhydrous diethyl ether to aid in drying.

  • Dry the product under vacuum to a constant weight.

II. Purification by Recrystallization

This protocol describes the purification of the crude this compound.

Materials:

  • Crude this compound

  • Methanol

  • Acetone

Equipment:

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Vacuum source

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot methanol in an Erlenmeyer flask.

  • Once fully dissolved, slowly add acetone until the solution becomes slightly turbid.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature. Crystals should begin to form.

  • To maximize crystal formation, place the flask in an ice bath for 30-60 minutes.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold acetone.

  • Dry the purified crystals under vacuum to a constant weight.

III. Characterization

The identity and purity of the synthesized this compound should be confirmed by the following methods:

  • Melting Point: Determine the melting point of the purified product.

  • Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and IR spectra and compare with known data for the 1-methylnicotinamide cation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number58971-09-8[5]
Molecular FormulaC₈H₁₂N₂O₅S[5]
Molecular Weight250.27 g/mol [5]
AppearanceWhite crystalline solid

Table 2: ¹H NMR Spectroscopic Data for 1-Methyl-nicotinamide Cation (in D₂O)

Chemical Shift (ppm)MultiplicityAssignment
9.29sH-2
8.97dH-6
8.91dH-4
8.20mH-5
4.48sN-CH₃

Data obtained from publicly available spectral databases for the 1-methylnicotinamide cation.[6][7]

Table 3: ¹³C NMR Spectroscopic Data for 1-Methyl-nicotinamide Cation (in DMSO)

Chemical Shift (ppm)Assignment
163.32C=O
147.67C-3
146.17C-5
143.29C-6
133.75C-4
127.89C-2
48.76N-CH₃

Data obtained from publicly available spectral databases for the 1-methylnicotinamide cation.[8]

Workflow Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis Start Start Dissolve Nicotinamide Dissolve Nicotinamide Start->Dissolve Nicotinamide Add Dimethyl Sulfate Add Dimethyl Sulfate Dissolve Nicotinamide->Add Dimethyl Sulfate Reflux Reflux Add Dimethyl Sulfate->Reflux Cool & Precipitate Cool & Precipitate Reflux->Cool & Precipitate Filter & Wash Filter & Wash Cool & Precipitate->Filter & Wash Dry Crude Product Dry Crude Product Filter & Wash->Dry Crude Product End_Synthesis Crude Product Dry Crude Product->End_Synthesis

Caption: Step-by-step workflow for the synthesis of crude this compound.

Purification Workflow

Purification_Workflow cluster_purification Purification Start_Purification Crude Product Dissolve in Hot Methanol Dissolve in Hot Methanol Start_Purification->Dissolve in Hot Methanol Add Acetone Add Acetone Dissolve in Hot Methanol->Add Acetone Cool & Crystallize Cool & Crystallize Add Acetone->Cool & Crystallize Filter & Wash Filter & Wash Cool & Crystallize->Filter & Wash Dry Purified Product Dry Purified Product Filter & Wash->Dry Purified Product End_Purification Pure Product Dry Purified Product->End_Purification

Caption: Workflow for the purification of this compound by recrystallization.

Safety Precautions

  • Dimethyl sulfate is extremely hazardous. It is a potent alkylating agent and is carcinogenic, mutagenic, and highly toxic upon inhalation, ingestion, and skin contact.[9] All manipulations involving dimethyl sulfate must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Handle all solvents in a well-ventilated area, away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis and purification of this compound. By following these procedures, researchers can obtain a high-purity product suitable for a wide range of scientific investigations into the biological roles and therapeutic potential of this important nicotinamide metabolite. The provided characterization data serves as a benchmark for product verification.

References

Application of 1-Methylnicotinamide in Metabolic Disease Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylnicotinamide (1-MNA) is an endogenous metabolite of nicotinamide (Vitamin B3) that has emerged as a promising therapeutic agent in the study of metabolic diseases.[1][2][3] Initially considered an inactive byproduct, recent research has unveiled its significant biological activities, including potent anti-inflammatory, anti-thrombotic, and vasoprotective effects.[1][2][4][5] These properties make 1-MNA a molecule of interest for conditions such as diabetes, insulin resistance, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD). This document provides detailed application notes and experimental protocols for utilizing 1-MNA in metabolic disease research.

Mechanism of Action

1-MNA exerts its effects through multiple pathways, primarily centered on improving endothelial function and reducing inflammation. Its key mechanisms include:

  • Stimulation of Prostacyclin (PGI2) Synthesis: 1-MNA upregulates the production of PGI2, a potent vasodilator and inhibitor of platelet aggregation, via a cyclooxygenase-2 (COX-2) dependent pathway.[1][2][5][6] This action contributes to its anti-thrombotic and anti-inflammatory properties.[2][5]

  • Enhancement of Nitric Oxide (NO) Bioavailability: Chronic administration of 1-MNA has been shown to improve NO-dependent endothelial function, which is often impaired in metabolic diseases.[2][4][7]

  • Anti-inflammatory Effects: 1-MNA reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-4.[1][4] It has also been shown to inhibit the activation of the NLRP3 inflammasome in human macrophages.[8][9]

  • Modulation of SIRT1: 1-MNA has been reported to increase the expression and stabilization of Sirtuin 1 (SIRT1), a key regulator of metabolism and longevity.[4]

  • Regulation of Oxidative Stress: Studies have demonstrated that 1-MNA can ameliorate oxidative stress by regulating pathways involving Nrf2 and NF-κB.[10][11]

Key Applications in Metabolic Disease Research

Type 2 Diabetes and Insulin Resistance

1-MNA has shown potential in improving glucose homeostasis and insulin sensitivity. Studies in animal models of diabetes have demonstrated that 1-MNA treatment can:

  • Improve insulin sensitivity.[2][3]

  • Lower fasting blood glucose levels.[12][13]

  • Protect against endothelial dysfunction associated with diabetes.[6][7][14]

  • Enhance exercise capacity in diabetic mice.[2][3]

Dyslipidemia and Atherosclerosis

The vasoprotective and anti-inflammatory properties of 1-MNA are highly relevant to the study of dyslipidemia and its complications, such as atherosclerosis. Research indicates that 1-MNA can:

  • Exhibit anti-atherosclerotic effects.[4]

  • Reduce plasma triglyceride concentrations in hypertriglyceridemic models.[14]

  • Inhibit platelet activation and reduce systemic inflammation.[4]

  • Upregulation of hepatic nicotinamide N-methyltransferase (NNMT) activity, which produces 1-MNA, is observed during the progression of atherosclerosis, suggesting a potential compensatory mechanism.[15]

Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is characterized by hepatic steatosis and is strongly associated with metabolic syndrome.[16][17][18] While direct studies on 1-MNA in NAFLD are emerging, its known effects on lipid metabolism, inflammation, and insulin resistance suggest a therapeutic potential. Nicotinamide adenine dinucleotide (NAD+) metabolism, in which 1-MNA is involved, is a key target in NAFLD research.[19]

Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies on 1-MNA in metabolic diseases.

Table 1: Effects of 1-MNA on Glucose Metabolism and Insulin Sensitivity in Diabetic Animal Models

Animal Model1-MNA Dosage & DurationKey FindingsReference
db/db mice100 mg/kg/day for 4 weeks in drinking waterImproved insulin sensitivity (P<0.01); No significant effect on HbA1c or fasting glucose.[2][3]
Streptozotocin-induced diabetic rats100 mg/kg/day for 8 weeksProfoundly lowered fasting glucose; Mild effects on HbA1c and C-peptide.[13]
ob/ob miceHigh dose (unspecified) for 8 weeksSignificantly lower weight gain and decreased fasting blood glucose (P<0.05).[12]

Table 2: Effects of 1-MNA on Lipid Profile and Endothelial Function

Animal Model1-MNA Dosage & DurationKey FindingsReference
Hypertriglyceridemic ratsNot specifiedDecreased plasma triglycerides; Prevented endothelial dysfunction.[14]
High-fat diet-fed mice100 mg/kg/day for 18 weeksDecreased triglycerides (14.4%, P<0.05) and LDL (35.5%, P<0.05).[10]
apoE/LDLR(-/-) miceEndogenous levels measured5-fold increase in plasma 1-MNA levels with atherosclerosis progression.[15]

Experimental Protocols

Protocol 1: Evaluation of 1-MNA on Insulin Sensitivity and Glucose Tolerance in a Diabetic Mouse Model (db/db mice)

1. Animals and Treatment:

  • Use 8-week-old male C57BLKS/J-leprdb/leprdb (db/db) mice.

  • House animals with a 12-hour light/dark cycle and provide free access to standard chow and drinking water.

  • Randomly assign mice to two groups: Control (untreated) and 1-MNA treated.

  • Administer 1-MNA in the drinking water at a dose of 100 mg/kg/day for 4 weeks.[3] Adjust the concentration of 1-MNA in the water weekly based on water consumption and body weight to ensure accurate dosing.

2. Intraperitoneal Glucose Tolerance Test (IPGTT):

  • After the 4-week treatment period, fast the mice for 6 hours.

  • Record baseline blood glucose levels from the tail vein (t=0).

  • Administer an intraperitoneal injection of D-glucose (2 g/kg body weight).

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.

  • Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.

3. Insulin Tolerance Test (ITT):

  • Perform the ITT on a separate day after a 2-hour fast.

  • Record baseline blood glucose (t=0).

  • Administer an intraperitoneal injection of human insulin (0.75 IU/kg body weight).

  • Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.

  • The rate of glucose disappearance is an indicator of insulin sensitivity.

4. Biochemical Analysis:

  • At the end of the study, collect blood samples to measure HbA1c, fasting insulin, and lipid profiles (total cholesterol, triglycerides, HDL, LDL).

Protocol 2: Assessment of 1-MNA's Anti-inflammatory and Antioxidant Effects in a High-Fat Diet (HFD)-Induced Obesity Model

1. Animals and Diet:

  • Use 6-week-old male C57BL/6J mice.

  • Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 18 weeks to induce obesity and metabolic stress.

  • A control group should receive a standard chow diet.

  • Divide the HFD-fed mice into two groups: HFD control and HFD + 1-MNA.

  • Administer 1-MNA at 100 mg/kg/day via oral gavage or in drinking water for the duration of the HFD feeding.[10]

2. Tissue Collection and Preparation:

  • At the end of the 18-week period, euthanize the mice and collect liver and heart tissues.

  • Snap-freeze a portion of the tissues in liquid nitrogen for molecular analysis (qRT-PCR, Western blot) and store at -80°C.

  • Fix another portion in 10% neutral buffered formalin for histological analysis.

3. Gene Expression Analysis (qRT-PCR):

  • Isolate total RNA from liver and heart tissues.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative real-time PCR to measure the mRNA expression of inflammatory markers (e.g., Tnf-α, Il-6, Il-1β) and oxidative stress markers (e.g., Nrf2, Ho-1).

4. Protein Analysis (Western Blot):

  • Prepare protein lysates from the tissues.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membranes with primary antibodies against key proteins in inflammatory signaling (e.g., p-NF-κB, NF-κB) and oxidative stress pathways.

  • Use a loading control (e.g., β-actin or GAPDH) for normalization.

5. Histological Analysis:

  • Embed the formalin-fixed tissues in paraffin and section them.

  • Perform Hematoxylin and Eosin (H&E) staining to assess overall tissue morphology and inflammation.

  • Use specific stains like Oil Red O (for frozen sections) to visualize lipid accumulation in the liver (steatosis).

Visualizations

Signaling Pathway of 1-MNA's Vasoprotective and Anti-inflammatory Effects

G MNA 1-Methylnicotinamide (1-MNA) COX2 Cyclooxygenase-2 (COX-2) MNA->COX2 Induces Endothelium Vascular Endothelium MNA->Endothelium Acts on Inflammation Inflammation (TNF-α, IL-4) MNA->Inflammation Reduces NO Nitric Oxide (NO) Bioavailability MNA->NO Enhances NLRP3 NLRP3 Inflammasome MNA->NLRP3 Inhibits ROS Reactive Oxygen Species (ROS) MNA->ROS Scavenges PGI2 Prostacyclin (PGI2) COX2->PGI2 Synthesizes Platelets Platelet Aggregation PGI2->Platelets Inhibits Vasodilation Vasodilation PGI2->Vasodilation Promotes Endothelium->PGI2 Endothelium->NO

Caption: Signaling pathway of 1-MNA's vasoprotective and anti-inflammatory actions.

Experimental Workflow for Evaluating 1-MNA in a Diabetic Mouse Model

G start Start: 8-week-old db/db mice randomization Randomization start->randomization control_group Control Group (Vehicle) randomization->control_group mna_group 1-MNA Group (100 mg/kg/day) randomization->mna_group treatment 4-Week Treatment Period control_group->treatment mna_group->treatment metabolic_tests Metabolic Phenotyping treatment->metabolic_tests ipgtt IPGTT metabolic_tests->ipgtt itt ITT metabolic_tests->itt biochem Biochemical Analysis (HbA1c, Lipids, Insulin) metabolic_tests->biochem end Endpoint Analysis ipgtt->end itt->end biochem->end

Caption: Workflow for assessing 1-MNA's effects on glucose metabolism in db/db mice.

Logical Relationship of 1-MNA's Therapeutic Effects in Metabolic Syndrome

G cluster_effects Primary Effects of 1-MNA cluster_outcomes Therapeutic Outcomes MNA 1-Methylnicotinamide (1-MNA) Anti_Inflammatory Anti-inflammatory MNA->Anti_Inflammatory Vasoprotective Vasoprotective MNA->Vasoprotective Antioxidant Antioxidant MNA->Antioxidant Metabolic_Syndrome Metabolic Syndrome Improved_Insulin_Sensitivity Improved Insulin Sensitivity Anti_Inflammatory->Improved_Insulin_Sensitivity Improved_Endothelial_Function Improved Endothelial Function Vasoprotective->Improved_Endothelial_Function Reduced_Dyslipidemia Reduced Dyslipidemia Antioxidant->Reduced_Dyslipidemia Improved_Insulin_Sensitivity->Metabolic_Syndrome Ameliorates Reduced_Dyslipidemia->Metabolic_Syndrome Ameliorates Improved_Endothelial_Function->Metabolic_Syndrome Ameliorates

Caption: Logical flow of 1-MNA's therapeutic impact on metabolic syndrome components.

References

Application Notes and Protocols for In Vivo Administration of 1-Methyl-nicotinamide Methosulphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the common in vivo administration routes for 1-Methyl-nicotinamide (MNA) Methosulphate, a metabolite of nicotinamide with demonstrated anti-inflammatory and anti-thrombotic properties. The following sections detail quantitative data from various studies, experimental protocols for key administration routes, and visualizations of relevant signaling pathways and workflows.

Data Presentation: Quantitative Summary of In Vivo Administration

The following tables summarize the dosages and administration routes of 1-Methyl-nicotinamide Methosulphate used in various preclinical studies.

Table 1: Intravenous (i.v.) Administration of 1-Methyl-nicotinamide

Animal ModelDosage RangeVehicleTherapeutic AreaReference
Normotensive Wistar Rats3-100 mg/kgNot SpecifiedThrombosis[1]
Renovascular Hypertensive Rats3-30 mg/kgNot SpecifiedArterial Thrombosis[1]
BALB/c Mice100 mg/kgNot SpecifiedHepatitis[2]

Table 2: Oral Administration of 1-Methyl-nicotinamide

Animal ModelDosage DetailsVehicleTherapeutic AreaReference
FFA-albumin-overloaded miceNot specifiedNot specifiedKidney disease[3][4]
C57BL/6N mice0.3% or 1% in dietChow dietGestational diabetes[5]

Table 3: Intraperitoneal (i.p.) Administration of Nicotinamide (MNA precursor)

Animal ModelDosage RangeVehicleTherapeutic AreaReference
Male Rats6, 20, or 60 mg/100g body weight (daily)SalineMetabolic effects[3]
Male Sprague-Dawley Rats110 mg/kg (nicotinamide) followed by streptozotocinNot SpecifiedType II Diabetes Model Induction[6]

Experimental Protocols

The following are detailed methodologies for the key in vivo administration routes of this compound.

Protocol 1: Intravenous (i.v.) Injection in Rodents

This protocol is adapted from general guidelines for intravenous injection in rodents and specific study details for MNA.

Materials:

  • This compound

  • Sterile isotonic saline solution (0.9% NaCl)

  • Sterile syringes (1 ml) and needles (27-30 gauge)

  • Animal restrainer

  • Heating lamp or pad (optional, for tail vein dilation)

  • 70% ethanol

Procedure:

  • Preparation of MNA Solution:

    • Dissolve the this compound in sterile isotonic saline to the desired concentration. For example, to achieve a dose of 30 mg/kg in a 250g rat with an injection volume of 0.5 ml, the concentration would be 15 mg/ml.

    • Ensure the solution is fully dissolved and at room temperature before administration.

  • Animal Preparation:

    • Weigh the animal to accurately calculate the required dose.

    • Place the animal in a suitable restrainer.

    • If necessary, warm the animal's tail using a heating lamp or by immersing it in warm water to dilate the lateral tail veins, making them more visible and accessible.

    • Swab the tail with 70% ethanol to sterilize the injection site.

  • Injection:

    • Hold the tail gently and identify one of the lateral tail veins.

    • With the bevel of the needle facing upwards, insert the needle into the vein at a shallow angle.

    • Slowly inject the MNA solution. If resistance is met or a blister forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

    • After successful injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and monitor for any adverse reactions for at least 15-30 minutes.

Protocol 2: Oral Gavage in Rodents

This protocol provides a general method for oral administration of MNA, which can be adapted based on specific experimental needs.

Materials:

  • This compound

  • Vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Oral gavage needles (stainless steel or flexible plastic, appropriate size for the animal)

  • Syringes (1-3 ml)

  • Animal scale

Procedure:

  • Preparation of MNA Suspension/Solution:

    • Suspend or dissolve the this compound in the chosen vehicle to the desired concentration.

    • Ensure the solution or suspension is homogeneous before administration.

  • Animal Preparation and Dosing:

    • Weigh the animal to determine the correct volume to be administered. The maximum recommended volume for oral gavage in mice is typically 10 ml/kg.[7][8]

    • Measure the correct length for gavage needle insertion by holding the needle alongside the animal, from the mouth to the last rib. Mark this length on the needle.

    • Gently restrain the animal, holding it in an upright position.

    • Insert the gavage needle into the mouth, passing it gently over the tongue and down the esophagus to the pre-measured mark. Do not force the needle.

    • Slowly administer the MNA formulation.

  • Post-Procedure Monitoring:

    • After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

Protocol 3: Intraperitoneal (i.p.) Injection in Rodents

This protocol outlines the general procedure for intraperitoneal injection in rodents.

Materials:

  • This compound

  • Sterile isotonic saline solution (0.9% NaCl)

  • Sterile syringes (1-3 ml) and needles (25-27 gauge)

  • 70% ethanol

Procedure:

  • Preparation of MNA Solution:

    • Prepare the MNA solution in sterile isotonic saline as described for intravenous injection.

  • Animal Restraint and Injection:

    • Properly restrain the animal to expose the abdomen. For mice, this can be done by scruffing the neck and securing the tail. For rats, a two-person technique may be preferred.[9][10]

    • Tilt the animal's head downwards to move the abdominal organs cranially.

    • Identify the injection site in the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.[10][11]

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.

    • Inject the MNA solution.

  • Post-Procedure Monitoring:

    • Return the animal to its cage and observe for any signs of discomfort or adverse effects.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 1-Methyl-nicotinamide (MNA) Biosynthesis and Action

The following diagram illustrates the key steps in the biosynthesis of MNA and its subsequent effects on downstream pathways. MNA is formed from nicotinamide through the action of the enzyme Nicotinamide N-Methyltransferase (NNMT), utilizing S-adenosyl-L-methionine (SAM) as a methyl donor.[6][12]

MNA_Signaling_Pathway cluster_0 MNA Biosynthesis cluster_1 Downstream Effects Nicotinamide Nicotinamide (NAM) NNMT NNMT Nicotinamide->NNMT MNA 1-Methyl-nicotinamide (MNA) NNMT->MNA + CH3 SAH S-adenosyl-L-homocysteine (SAH) NNMT->SAH SAM S-adenosyl-L-methionine (SAM) SAM->NNMT COX2 COX-2 MNA->COX2 Activates Nrf2 Nrf2 Pathway MNA->Nrf2 Activates NFkB NF-κB Pathway MNA->NFkB Inhibits PGI2 Prostacyclin (PGI2) COX2->PGI2 Produces Anti_Thrombotic Anti-Thrombotic Effects PGI2->Anti_Thrombotic Anti_Inflammatory Anti-Inflammatory Effects Nrf2->Anti_Inflammatory NFkB->Anti_Inflammatory

Caption: MNA biosynthesis and its role in anti-thrombotic and anti-inflammatory pathways.

Experimental Workflow for In Vivo Administration Studies

The following diagram outlines a typical workflow for conducting in vivo studies with 1-Methyl-nicotinamide.

Experimental_Workflow cluster_workflow Experimental Workflow A Animal Model Selection (e.g., Rat, Mouse) B Preparation of MNA Formulation (Vehicle, Concentration) A->B C Administration (i.v., Oral, i.p.) B->C D Monitoring and Data Collection (e.g., Blood samples, Tissue analysis) C->D E Endpoint Analysis (e.g., Histology, Biomarker assays) D->E F Data Analysis and Interpretation E->F

References

Application Notes & Protocols for Designing a Dose-Response Study with 1-Methyl-nicotinamide Methosulphate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Methyl-nicotinamide (1-MNA), a primary metabolite of nicotinamide (Vitamin B3), is an endogenous substance produced in the liver.[1] Initially considered an inactive metabolite, recent research has unveiled its significant biological activities and therapeutic potential.[2] 1-MNA is known to exert vascular protective, anti-inflammatory, anti-thrombotic, and neuroprotective effects.[1][3] It also plays a role in optimizing NAD+ levels and enhancing the expression of SIRT1, an enzyme linked to longevity.[1][4] Given its multifaceted mechanism of action, designing a robust dose-response study is critical to determine its optimal therapeutic window for various applications. This document provides a detailed guide for designing both in vitro and in vivo dose-response studies for 1-Methyl-nicotinamide Methosulphate.

Biological Rationale and Signaling Pathways

1-MNA's biological effects are mediated through several pathways. A key mechanism involves the enhancement of prostacyclin (PGI2) synthesis via the cyclooxygenase-2 (COX-2) pathway, which contributes to its potent anti-thrombotic and anti-inflammatory effects.[2][5] Additionally, 1-MNA improves the bioavailability of nitric oxide (NO) by regulating the activity of endothelial nitric oxide synthase (eNOS), leading to vasodilation and vascular protection.[1][3] It also functions as an inhibitor of nicotinamide N-methyltransferase (NNMT), which preserves nicotinamide for the NAD+ salvage pathway, thereby optimizing cellular NAD+ levels.[1][4]

1-MNA_Signaling_Pathways cluster_0 Vascular Endothelium cluster_1 NAD+ Metabolism (e.g., Hepatocyte) MNA 1-MNA COX2 COX-2 Activation MNA->COX2 eNOS eNOS Activation MNA->eNOS PGI2 Prostacyclin (PGI2) Synthesis COX2->PGI2 AntiThromb Anti-Thrombotic Effect PGI2->AntiThromb AntiInflamm Anti-Inflammatory Effect PGI2->AntiInflamm NO Nitric Oxide (NO) Bioavailability eNOS->NO Vaso Vasodilation NO->Vaso MNA_ex Exogenous 1-MNA NNMT NNMT MNA_ex->NNMT Inhibits NAM Nicotinamide NAM->NNMT Methylates NAD_Salvage NAD+ Salvage Pathway NAM->NAD_Salvage NAD NAD+ Levels NAD_Salvage->NAD SIRT1 SIRT1 Activation NAD->SIRT1

Key signaling pathways influenced by 1-MNA.

General Principles for Dose-Response Study Design

A well-designed dose-response study is essential for characterizing the efficacy and safety profile of a compound. Key considerations include:

  • Dose Range Selection: The range should be wide enough to capture the full dose-response curve, from no effect to a maximal effect (or toxicity). A logarithmic dose spacing is often optimal.

  • Number of Dose Groups: A minimum of three to five active dose groups plus a control group (vehicle/placebo) is recommended to adequately define the dose-response relationship.[6]

  • Controls: A vehicle or placebo control group is mandatory to account for any effects of the delivery medium.

  • Endpoint Selection: Endpoints should be relevant to the compound's known biological activity and the intended therapeutic indication.

  • Statistical Analysis: Data should be analyzed using non-linear regression to model the dose-response curve and determine key parameters like EC₅₀ (half-maximal effective concentration) or ED₅₀ (half-maximal effective dose).

In Vitro Dose-Response Study Protocols

In vitro studies are crucial for determining the cellular mechanisms of action and establishing an effective concentration range, while also assessing cytotoxicity.

In_Vitro_Workflow cluster_assays Parallel Assays start Select Cell Line (e.g., HUVEC, Macrophage) culture Culture Cells to Optimal Confluency start->culture treat_cyto Treat Cells (Cytotoxicity Assay) culture->treat_cyto treat_func Treat Cells (Functional Assay) culture->treat_func prepare Prepare 1-MNA Stock & Serial Dilutions prepare->treat_cyto prepare->treat_func inc_cyto Incubate (e.g., 24-72h) treat_cyto->inc_cyto inc_func Incubate (e.g., 4-24h) treat_func->inc_func assay_cyto Perform MTT/LDH Assay inc_cyto->assay_cyto assay_func Perform Functional Assay (e.g., Griess, ELISA) inc_func->assay_func analyze Data Analysis: - Determine TC₅₀ - Determine EC₅₀/IC₅₀ assay_cyto->analyze assay_func->analyze

General workflow for in vitro dose-response studies.
Table 1: Proposed Parameters for In Vitro Studies

Parameter Protocol 1: Cytotoxicity Protocol 2: Endothelial Function Protocol 3: Anti-Inflammatory
Cell Line Human Umbilical Vein Endothelial Cells (HUVECs) or RAW 264.7 MacrophagesHuman Umbilical Vein Endothelial Cells (HUVECs)RAW 264.7 Macrophages
Primary Endpoint Cell Viability (%)Nitric Oxide (NO) ProductionTNF-α, IL-6 Production
Assay Method MTT or LDH AssayGriess AssayELISA
1-MNA Concentrations 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM, 10 mM, 25 mM0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM, 10 mM0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM, 10 mM
Controls Vehicle Control (e.g., PBS or media), Positive Control (e.g., Triton X-100)Vehicle Control, Positive Control (e.g., Acetylcholine)Vehicle Control, Positive Control (LPS stimulation)
Incubation Time 24 - 72 hours24 hours24 hours (1-MNA pre-incubation for 1h before LPS)
Protocol 1: Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed HUVECs or RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of 1-MNA Methosulphate in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 25 mM.

  • Treatment: Remove the old medium and add 100 µL of the medium containing the respective 1-MNA concentrations or controls to each well.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine the TC₅₀ (toxic concentration 50%).

Protocol 2: Endothelial Function (Nitric Oxide Production)
  • Cell Seeding: Seed HUVECs in a 24-well plate and grow to ~90% confluency.

  • Treatment: Replace the medium with fresh medium containing the desired, non-toxic concentrations of 1-MNA (determined from Protocol 1). Include vehicle and positive controls.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Assay:

    • Add 50 µL of Sulfanilamide solution to each sample in a new 96-well plate and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the EC₅₀ for NO production.

Protocol 3: Anti-Inflammatory Activity (Cytokine Measurement)
  • Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of 1-MNA for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Sample Collection: Collect the supernatant and centrifuge to remove any cell debris.

  • ELISA: Measure the concentration of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions for the specific ELISA kits.

  • Analysis: Plot the cytokine concentration against the 1-MNA concentration and determine the IC₅₀ (half-maximal inhibitory concentration).

In Vivo Dose-Response Study Protocol

In vivo studies are essential to understand the pharmacokinetics, efficacy, and safety of 1-MNA in a whole-organism context. Based on published data, a rat model of thrombosis is a relevant system to test 1-MNA's dose-dependent effects.[2][5]

In_Vivo_Workflow start Animal Acclimatization (e.g., 1 week) random Randomize into Dose Groups (n=8-10 per group) start->random dose Administer 1-MNA or Vehicle (e.g., Oral Gavage) random->dose wait Wait for Peak Plasma Concentration (e.g., 30-60 min) dose->wait induce Induce Thrombosis (e.g., Ferric Chloride Model) wait->induce measure_primary Measure Primary Endpoint (Time to Occlusion / Thrombus Weight) induce->measure_primary collect Collect Blood & Tissue Samples measure_primary->collect measure_secondary Measure Secondary Endpoints (e.g., 6-keto-PGF1α, Safety Biomarkers) collect->measure_secondary analyze Data Analysis: - Determine ED₅₀ - Statistical Comparison measure_secondary->analyze

Workflow for an acute in vivo dose-response study.
Table 2: Proposed Parameters for In Vivo Anti-Thrombosis Study

Parameter Description
Animal Model Male Wistar rats (250-300g)
Dose Groups (n=10/group) Group 1: Vehicle Control (Saline)
Group 2: 3 mg/kg 1-MNA
Group 3: 10 mg/kg 1-MNA
Group 4: 30 mg/kg 1-MNA
Group 5: 100 mg/kg 1-MNA
Route of Administration Intravenous (i.v.) or Oral Gavage (p.o.)
Thrombosis Model Ferric Chloride (FeCl₃)-induced carotid artery thrombosis
Primary Efficacy Endpoint Time to arterial occlusion; Thrombus weight
Pharmacodynamic Biomarker Plasma levels of 6-keto-PGF₁α (stable PGI₂ metabolite)
Safety Endpoints Clinical observations, bleeding time
Protocol: Ferric Chloride-Induced Arterial Thrombosis Model
  • Animal Preparation: Anesthetize Wistar rats with an appropriate anesthetic (e.g., ketamine/xylazine). Surgically expose the left common carotid artery.

  • Drug Administration: Administer a single dose of 1-MNA or vehicle via the chosen route (e.g., tail vein injection for i.v.). Published studies show a dose-dependent effect between 3-100 mg/kg.[2][5]

  • Thrombosis Induction: After a set time post-administration (e.g., 30 minutes), place a small piece of filter paper saturated with 10% FeCl₃ solution on the surface of the carotid artery for 5 minutes to induce endothelial injury and thrombus formation.

  • Primary Endpoint Measurement:

    • Time to Occlusion: Monitor blood flow using a Doppler flow probe placed downstream of the injury site. Record the time from FeCl₃ application to the complete cessation of blood flow.

    • Thrombus Weight: After a set period (e.g., 30 minutes post-injury), excise the thrombosed arterial segment, remove the thrombus, and measure its wet weight.

  • Blood Sampling: At the end of the experiment, collect blood via cardiac puncture into tubes containing an anticoagulant for biomarker analysis.

  • Biomarker Analysis: Centrifuge the blood to obtain plasma. Measure the concentration of 6-keto-PGF₁α using a commercially available ELISA kit.

  • Data Analysis: Plot the primary endpoint (e.g., thrombus weight) against the log of the 1-MNA dose. Use non-linear regression to calculate the ED₅₀. Use ANOVA followed by a post-hoc test to compare between groups.

References

Application Notes and Protocols: Investigating Sirtuin Activation Pathways Using 1-Methyl-nicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-nicotinamide (1-MNA) is an endogenous metabolite of nicotinamide (NAM) that is emerging as a potent modulator of sirtuin activity. Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, stress resistance, and longevity. Unlike direct sirtuin-activating compounds (STACs), 1-MNA employs a multi-faceted mechanism to enhance sirtuin function, primarily by optimizing the cellular NAD+ pool.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating sirtuin activation pathways using 1-MNA.

1-MNA's unique mode of action involves the inhibition of nicotinamide N-methyltransferase (NNMT), the enzyme that methylates nicotinamide.[1][2] By inhibiting NNMT, 1-MNA prevents the consumption of nicotinamide, making it more available for the NAD+ salvage pathway, thereby boosting cellular NAD+ levels.[1][2] Furthermore, 1-MNA has been shown to increase the protein expression and stability of SIRT1, a key mammalian sirtuin.[1][3][4] As a methylated analog of NAM, 1-MNA does not directly inhibit sirtuins, a common issue with NAM accumulation.[1]

These properties make 1-MNA a valuable tool for studying the intricate relationship between NAD+ metabolism and sirtuin-mediated cellular processes. Its ability to enhance endogenous NAD+ recycling offers a distinct advantage over direct NAD+ precursors.[1][2]

Key Signaling Pathways

The primary mechanism by which 1-MNA activates sirtuins is through its influence on the NAD+ salvage pathway. A simplified representation of this pathway and the influence of 1-MNA is depicted below.

1-MNA's role in the NAD+ salvage pathway and SIRT1 activation.

Experimental Protocols

Here we provide detailed protocols for key experiments to investigate the effects of 1-MNA on sirtuin activation pathways.

Protocol 1: In Vitro Sirtuin Activity Assay

This protocol is designed to measure the direct effect of 1-MNA on the enzymatic activity of a specific sirtuin, such as SIRT1. A fluorometric assay is a common and convenient method.[5][6][7]

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair)

  • NAD+

  • 1-Methyl-nicotinamide (1-MNA)

  • Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of 1-MNA in a suitable solvent (e.g., water or DMSO).

    • Prepare serial dilutions of 1-MNA in sirtuin assay buffer to achieve the desired final concentrations.

    • Prepare solutions of SIRT1 enzyme, fluorogenic substrate, and NAD+ in sirtuin assay buffer at 2x the final desired concentration.

  • Set up the Reaction:

    • In a 96-well plate, add 50 µL of the 2x SIRT1 enzyme solution to each well.

    • Add 25 µL of the 2x 1-MNA dilutions (or vehicle control) to the respective wells.

    • To initiate the reaction, add 25 µL of a 4x solution of the fluorogenic substrate and NAD+ mixture.

  • Incubation:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Develop and Read:

    • Add 50 µL of the developer solution to each well.

    • Incubate at 37°C for 15-30 minutes.

    • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Plot the fluorescence intensity against the concentration of 1-MNA.

    • Calculate the percent activation or inhibition relative to the vehicle control.

In_Vitro_Sirtuin_Assay_Workflow In Vitro Sirtuin Activity Assay Workflow prep Prepare Reagents (SIRT1, Substrate, NAD+, 1-MNA) setup Set up Reaction in 96-well Plate (Add Enzyme, 1-MNA, Substrate/NAD+) prep->setup incubation Incubate at 37°C (1-2 hours) setup->incubation develop Add Developer Solution incubation->develop read Measure Fluorescence develop->read analysis Data Analysis (% Activation/Inhibition) read->analysis

Workflow for the in vitro sirtuin activity assay.
Protocol 2: Measurement of Cellular NAD+ Levels

This protocol describes a method to quantify intracellular NAD+ levels in response to 1-MNA treatment.[8][9][10][11][12]

Materials:

  • Cell line of interest (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • 1-Methyl-nicotinamide (1-MNA)

  • NAD+/NADH quantification kit (colorimetric or fluorometric)

  • Phosphate-buffered saline (PBS)

  • Extraction buffer (provided in the kit or 0.5 M perchloric acid)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of 1-MNA (and a vehicle control) for the desired time period (e.g., 24, 48 hours).

  • Sample Preparation:

    • After treatment, remove the culture medium and wash the cells with cold PBS.

    • Lyse the cells and extract NAD+/NADH according to the quantification kit's instructions. This typically involves adding an extraction buffer and then neutralizing the extract.

  • NAD+ Measurement:

    • Perform the NAD+ assay according to the kit's protocol. This usually involves an enzymatic cycling reaction that generates a product that can be measured colorimetrically or fluorometrically.

    • Prepare a standard curve using the provided NAD+ standards.

  • Data Analysis:

    • Determine the NAD+ concentration in each sample by interpolating from the standard curve.

    • Normalize the NAD+ levels to the total protein concentration of each sample (determined by a separate protein assay like BCA).

    • Express the results as fold change relative to the vehicle-treated control.

Protocol 3: Western Blot Analysis of Sirtuin Expression

This protocol is for assessing the effect of 1-MNA on the protein expression levels of sirtuins, particularly SIRT1.[13][14][15]

Materials:

  • Cell line of interest

  • 1-Methyl-nicotinamide (1-MNA)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against SIRT1

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture and treat cells with 1-MNA as described in Protocol 2.

    • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against SIRT1 (at the recommended dilution) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody, or use a separate gel for the loading control.

    • Quantify the band intensities using densitometry software and normalize the SIRT1 signal to the loading control.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the described experiments.

Table 1: Effect of 1-MNA on In Vitro SIRT1 Activity

1-MNA Concentration (µM)SIRT1 Activity (RFU)% Activation vs. Control
0 (Vehicle)100
10
50
100
500

Table 2: Effect of 1-MNA on Cellular NAD+ Levels

Treatment1-MNA Concentration (µM)Treatment Duration (h)Cellular NAD+ (pmol/µg protein)Fold Change vs. Control
Control0241.0
1-MNA10024
1-MNA50024
Control0481.0
1-MNA10048
1-MNA50048

Table 3: Effect of 1-MNA on SIRT1 Protein Expression

Treatment1-MNA Concentration (µM)Treatment Duration (h)Normalized SIRT1 Expression (Arbitrary Units)Fold Change vs. Control
Control0481.0
1-MNA10048
1-MNA50048

Conclusion

1-Methyl-nicotinamide provides a unique and powerful tool for investigating sirtuin activation pathways. By understanding its indirect mechanism of action through the modulation of NAD+ metabolism, researchers can gain deeper insights into the regulation of sirtuin activity in various physiological and pathological contexts. The protocols and data presentation formats provided in this document offer a standardized framework for conducting and reporting research in this exciting field.

References

Application Notes and Protocols for Studying the Anti-thrombotic Effects of 1-Methyl-nicotinamide (1-MNA) in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Methyl-nicotinamide (1-MNA), a primary metabolite of nicotinamide, has demonstrated significant anti-thrombotic properties in preclinical in vivo models.[1][2][3] Unlike many traditional anti-platelet agents, 1-MNA's mechanism of action is not mediated by direct inhibition of platelet aggregation.[1][2] Instead, it exerts its effects through the upregulation of the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) pathway.[1][4][5] This document provides detailed protocols for key in vivo experiments to evaluate the anti-thrombotic efficacy of 1-MNA, along with data presentation and visualization of the underlying signaling pathway.

Data Presentation

The following tables summarize the quantitative data from key in vivo studies on the anti-thrombotic effects of 1-MNA.

Table 1: Dose-Dependent Thrombolytic Effect of 1-MNA in Rats

1-MNA Dose (mg/kg, i.v.)Thrombolytic Response (% decrease in thrombus weight)
3Noticeable response
10Significant response
30-100Maximum response

Data compiled from studies in normotensive rats with extracorporeal thrombus formation.[1][2]

Table 2: Effect of COX Inhibitors on 1-MNA-Induced Thrombolysis

TreatmentThrombolytic Response to 1-MNA (30 mg/kg)
1-MNA aloneMaximum response
1-MNA + Rofecoxib (0.01-1 mg/kg)Dose-dependent inhibition
1-MNA + Indomethacin (5 mg/kg)Abolished

Rofecoxib is a selective COX-2 inhibitor, and Indomethacin is a non-selective COX inhibitor.[1][2]

Table 3: Effect of 1-MNA on Plasma 6-keto-PGF1α Levels

TreatmentChange in 6-keto-PGF1α Levels
1-MNA (3-100 mg/kg)Dose-dependent increase

6-keto-PGF1α is a stable metabolite of prostacyclin (PGI2).[1][4]

Experimental Protocols

Rat Model of Extracorporeal Thrombus Formation (Thrombolysis)

This model is used to assess the thrombolytic (clot-dissolving) activity of a compound.

Materials:

  • Male Wistar rats (250-300g)

  • 1-Methyl-nicotinamide (1-MNA)

  • Anesthetic (e.g., pentobarbital sodium)

  • Polyethylene tubing

  • Cotton thread

  • Syringes and needles

  • Saline solution

Procedure:

  • Anesthetize the rats according to standard laboratory procedures.

  • Cannulate the right carotid artery and the left jugular vein with polyethylene tubing.

  • Create an extracorporeal circulation circuit by connecting the arterial and venous cannulas with a piece of polyethylene tubing containing a pre-weighed cotton thread.

  • Allow blood to circulate for a set period (e.g., 15 minutes) to form a thrombus on the cotton thread.

  • Administer 1-MNA intravenously (i.v.) at various doses (e.g., 3, 10, 30, 100 mg/kg) or vehicle control.

  • After a defined period (e.g., 60 minutes), stop the circulation, remove the cotton thread, and dry it.

  • Weigh the cotton thread to determine the thrombus weight.

  • Calculate the percentage of thrombolysis by comparing the thrombus weight in the treated groups to the control group.

Rat Model of Arterial Thrombosis

This model evaluates the ability of a compound to prevent the formation of an arterial thrombus.

Materials:

  • Renovascular hypertensive rats (optional, as they are more prone to thrombosis) or normotensive rats.[2][4]

  • 1-MNA

  • Anesthetic

  • Electrodes

  • Forceps

  • Surgical microscope

Procedure:

  • Anesthetize the rats.

  • Isolate a section of the carotid artery.

  • Induce endothelial injury to trigger thrombus formation. This can be achieved by electrical stimulation or by applying a ferric chloride solution.[6]

  • Administer 1-MNA or vehicle control intravenously prior to or immediately after the injury.

  • Monitor blood flow in the artery using a flow probe. Occlusion of the vessel indicates thrombus formation.

  • Alternatively, at the end of the experiment, the arterial segment can be excised, and the thrombus can be removed and weighed.

Measurement of Plasma 6-keto-PGF1α

This protocol is used to quantify the levels of the stable PGI2 metabolite, 6-keto-PGF1α, in plasma as an indicator of PGI2 production.

Materials:

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Centrifuge

  • ELISA kit for 6-keto-PGF1α

  • Plasma samples from animals treated with 1-MNA or vehicle

Procedure:

  • Collect blood samples from the animals at different time points after 1-MNA administration.

  • Centrifuge the blood to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Perform the 6-keto-PGF1α ELISA according to the manufacturer's instructions.

  • Calculate the concentration of 6-keto-PGF1α in each sample based on the standard curve.

Visualizations

Signaling Pathway of 1-MNA's Anti-thrombotic Effect

G MNA 1-Methyl-nicotinamide (1-MNA) EndothelialCell Vascular Endothelium MNA->EndothelialCell Acts on COX2 Cyclooxygenase-2 (COX-2) EndothelialCell->COX2 Activates PGI2 Prostacyclin (PGI2) COX2->PGI2 Synthesizes Platelet Platelets PGI2->Platelet Inhibits Aggregation Thrombosis Thrombosis PGI2->Thrombosis Prevents Platelet->Thrombosis Leads to Rofecoxib Rofecoxib / Indomethacin Rofecoxib->COX2 Inhibits

Caption: Signaling pathway of 1-MNA's anti-thrombotic action.

Experimental Workflow for In Vivo Thrombolysis Study

G Start Start: Anesthetize Rat Cannulation Cannulate Carotid Artery and Jugular Vein Start->Cannulation Circuit Create Extracorporeal Circuit with Weighed Cotton Thread Cannulation->Circuit ThrombusFormation Allow Thrombus Formation Circuit->ThrombusFormation Treatment Administer 1-MNA or Vehicle (i.v.) ThrombusFormation->Treatment Incubation Incubate for 60 minutes Treatment->Incubation Removal Remove and Dry Cotton Thread Incubation->Removal Weighing Weigh Thrombus Removal->Weighing Analysis Calculate % Thrombolysis Weighing->Analysis

Caption: Workflow for the rat extracorporeal thrombolysis model.

Conclusion

The provided protocols and data offer a comprehensive framework for investigating the anti-thrombotic effects of 1-MNA in vivo. The key findings highlight that 1-MNA's therapeutic potential lies in its ability to stimulate the endogenous production of the potent anti-platelet and vasodilatory molecule, prostacyclin.[1][7] This mechanism distinguishes it from direct-acting anti-platelet drugs and suggests it may have a favorable safety profile, particularly concerning bleeding risks. Further research using these models can help to fully elucidate the therapeutic applications of 1-MNA in thrombotic disorders.

References

Troubleshooting & Optimization

addressing batch-to-batch variability of 1-Methyl-nicotinamide Methosulphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 1-Methyl-nicotinamide Methosulphate in a research setting. It is intended for researchers, scientists, and drug development professionals to help address potential batch-to-batch variability and ensure the reliability of experimental results.

Troubleshooting Guide

Inconsistent results between different batches of this compound can be a significant source of experimental variability. This guide provides a structured approach to identifying and resolving common issues.

Table 1: Troubleshooting Common Issues with this compound
Observed Problem Potential Cause Recommended Solution
Reduced or no biological activity in in-vitro assays Degradation of the compound: Improper storage or handling can lead to degradation.1. Verify Storage Conditions: Ensure the compound is stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture. 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from the powder for each experiment. 3. Perform Activity Check: Test the new batch alongside a previously validated batch (if available) using a simple, rapid bioassay.
Incorrect Concentration: Errors in weighing or dilution.1. Verify Calculations: Double-check all calculations for molarity and dilutions. 2. Confirm Stock Concentration: Use a spectrophotometer to measure the absorbance of the stock solution and calculate the concentration using the Beer-Lambert law (requires molar extinction coefficient).
Presence of Impurities: Residual solvents, starting materials, or by-products from synthesis may interfere with the assay.1. Perform Quality Control (QC) Analysis: Analyze the batch using HPLC or LC-MS to check for purity and identify any unexpected peaks. (See Protocol 1). 2. Contact Supplier: Request the certificate of analysis (CoA) for the specific batch and compare it with previous batches. Inquire about any known changes in the synthesis process.
Unexpected or off-target effects in cell culture (e.g., cytotoxicity) Presence of Toxic Impurities: Contaminants from the synthesis process could be cytotoxic.1. Assess Purity: Use HPLC or LC-MS to determine the purity of the compound. (See Protocol 1). 2. Cell Viability Assay: Perform a dose-response curve with the new batch on your cell line to determine its cytotoxic profile and compare it to previous batches.
Incorrect Salt Form: The counter-ion (Methosulphate) may have unintended biological effects in your specific experimental system.1. Review Literature: Check if the methosulphate counter-ion has been reported to have effects in similar experimental models. 2. Consider Alternative Salt Forms: If available, test a different salt form of 1-Methyl-nicotinamide (e.g., chloride salt).
Inconsistent results in animal studies (e.g., altered pharmacokinetics or efficacy) Variations in Formulation: Differences in solubility or stability of the formulation between batches.1. Check Solubility: Determine the solubility of the new batch in your vehicle. Ensure complete dissolution. 2. Analyze Formulation: Use HPLC to confirm the concentration and stability of the dosing solution over the duration of the experiment.
Presence of Biologically Active Impurities: Impurities may have their own pharmacological effects, leading to unexpected in-vivo outcomes.1. Impurity Profiling: Utilize LC-MS/MS to identify and quantify impurities. (See Protocol 1). 2. In-vivo Toxicity Screen: If significant impurities are detected, consider a preliminary in-vivo toxicity screen of the new batch.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound powder in HPLC-grade water to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 5% B

      • 18-25 min: 5% B

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at 265 nm

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Compare the chromatogram to that of a reference standard or a previously validated batch to identify any new or significantly larger impurity peaks.

Frequently Asked Questions (FAQs)

Q1: What is the difference between 1-Methyl-nicotinamide and this compound?

A1: 1-Methyl-nicotinamide (1-MNA) is a positively charged organic cation. In solid form, it is supplied as a salt with a negatively charged counter-ion. This compound is the salt form where the counter-ion is methosulphate (CH₃SO₄⁻). It is important to be aware of the specific salt form you are using, as the counter-ion could potentially have biological effects in sensitive experimental systems.

Q2: How should I store this compound?

A2: For long-term storage, the solid compound should be kept at -20°C or -80°C in a tightly sealed, light-resistant container to prevent degradation. Stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[1]

Q3: My new batch of this compound has a slightly different color/crystal structure. Should I be concerned?

A3: Minor variations in appearance can occur between batches due to differences in crystallization conditions. While not always indicative of a problem, it is a valid reason to perform a quality control check, such as the HPLC protocol described above, to ensure the purity and identity of the compound before use in critical experiments.

Q4: What are the potential impurities I should be aware of?

A4: Based on the likely synthesis of 1-MNA salts, potential impurities could include:

  • Unreacted starting materials: Nicotinamide and the methylating agent.

  • Residual solvents: Methanol, acetone, or other solvents used during synthesis and purification.[2]

  • By-products of the methylation reaction.

  • Degradation products.

Q5: How can I normalize my results if I suspect batch-to-batch variability?

A5: If you confirm variability, consider the following:

  • Dose-Response Curves: Always perform a full dose-response curve for each new batch to determine the EC₅₀ or IC₅₀. Do not rely on a single concentration used with previous batches.

  • Reference Compound: Include a well-characterized reference compound with a similar mechanism of action in your experiments to ensure the assay itself is performing consistently.

  • Report Batch Information: In publications, always report the supplier and batch number of the compound used.

Visualizations

G cluster_0 Troubleshooting Workflow start Inconsistent Experimental Results q1 Is the compound properly stored and are solutions freshly prepared? start->q1 sol1 Verify storage (-20°C/-80°C). Prepare fresh solutions. q1->sol1 No q2 Are calculations for concentration and dilutions correct? q1->q2 Yes sol1->q2 sol2 Double-check all calculations. Confirm stock concentration. q2->sol2 No q3 Is there evidence of impurities or degradation? q2->q3 Yes sol2->q3 sol3 Perform HPLC/LC-MS analysis. Request Certificate of Analysis. q3->sol3 Yes end Consistent Results q3->end No sol3->end

Caption: A workflow diagram for troubleshooting inconsistent experimental results.

G cluster_1 Hypothetical 1-MNA Signaling Pathway MNA 1-Methyl-nicotinamide (1-MNA) COX2 Cyclooxygenase-2 (COX-2) MNA->COX2 activates PGI2 Prostacyclin (PGI₂) Synthesis COX2->PGI2 Platelet Platelet Aggregation PGI2->Platelet inhibits Thrombosis Thrombosis Platelet->Thrombosis reduces

Caption: A simplified signaling pathway for 1-MNA's anti-thrombotic effect.[2]

G cluster_2 In Vitro Cell-Based Assay Workflow prep Prepare Stock Solution of 1-MNA treat Treat Cells with Serial Dilutions of 1-MNA prep->treat cells Seed Cells in Multi-well Plate cells->treat incubate Incubate for Defined Period treat->incubate assay Perform Viability/ Activity Assay incubate->assay read Read Plate on Spectrophotometer/Fluorometer assay->read analyze Analyze Data & Generate Dose-Response Curve read->analyze

Caption: A general workflow for an in vitro cell-based assay using 1-MNA.

References

optimizing storage conditions for 1-Methyl-nicotinamide Methosulphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of 1-Methyl-nicotinamide (1-MNA) Methosulphate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 1-Methyl-nicotinamide Methosulphate?

A1: To ensure the long-term stability and integrity of solid this compound, it should be stored in a tightly sealed container, protected from light and moisture. Based on stability studies of a related salt, 1-methylnicotinamide chloride, storage at controlled room temperature is recommended.[1]

Q2: How should I store solutions of this compound?

A2: For optimal stability, stock solutions of 1-MNA should be prepared fresh. If storage is necessary, it is recommended to aliquot the stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to one year).

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in aqueous buffers. For cell culture experiments, sterile phosphate-buffered saline (PBS) or cell culture medium can be used. For other applications, high-purity water or buffers such as Tris are suitable.[2] The choice of buffer can impact the stability of nicotinamide-related compounds, with Tris buffers generally showing good long-term stability.[2]

Q4: Is this compound sensitive to light?

Q5: What are the known degradation pathways for 1-Methyl-nicotinamide?

A5: 1-Methylnicotinamide is a metabolite of nicotinamide and is further metabolized in vivo by aldehyde oxidase to 1-methyl-2-pyridone-5-carboxamide (2-PYR) and 1-methyl-4-pyridone-5-carboxamide.[3][4] In aqueous solutions, hydrolysis of the amide group to form the corresponding carboxylic acid is a potential degradation pathway, though studies on related compounds suggest good stability under recommended storage conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation in stock solution upon thawing - Solution concentration is too high.- The buffer system is not optimal.- The solution was not fully dissolved initially.- Gently warm the solution to 37°C and vortex to redissolve.- If precipitation persists, consider preparing a more dilute stock solution.- Ensure the compound is fully dissolved when preparing the stock solution. Sonication may be helpful.
Inconsistent experimental results - Degradation of 1-MNA due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Inaccurate concentration of the working solution.- Prepare fresh stock solutions from solid material.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Verify the concentration of your stock solution using a validated analytical method (e.g., HPLC).
Loss of biological activity - Degradation of the compound.- Interaction with other components in the experimental system.- Use a fresh stock solution.- Assess the purity of the solid compound if it has been stored for an extended period.- Review the experimental protocol for potential incompatibilities.

Data Summary

Stability of 1-Methylnicotinamide Chloride Powder

The following table summarizes the stability data for 1-methylnicotinamide chloride powder, which can be used as a proxy for the methosulphate salt due to the identical cation.

Storage Condition Duration Purity Impurities
25°C ± 2°C / 60% ± 5% Relative Humidity36 months≥ 99%Remained within specification limits

Data adapted from a safety assessment of 1-methylnicotinamide chloride.[1]

Stability of Nicotinamide Cofactors in Aqueous Buffers

This table provides insights into the stability of related nicotinamide cofactors in different buffer systems, which can guide the choice of buffer for 1-MNA solutions.

Buffer (50 mM, pH 8.5) Temperature Degradation Rate (NADH) Qualitative Stability (NAD+)
Tris19°C4 µM/dayMost stable
Tris25°C11 µM/day-
HEPES19°C18 µM/dayComplete degradation over 43 days
HEPES25°C51 µM/day-
Sodium Phosphate19°C23 µM/dayLess stable than Tris
Sodium Phosphate25°C34 µM/day-

Data from a study on the long-term stability of nicotinamide cofactors.[5][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

Materials:

  • This compound powder

  • Sterile, high-purity water or appropriate buffer (e.g., Tris-HCl, PBS)

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the container.

  • Calculate the required mass of the compound for the desired volume and concentration. The molecular weight of 1-Methyl-nicotinamide is 137.16 g/mol .

  • Weigh the calculated amount of powder using a calibrated analytical balance and transfer it to a sterile conical tube.

  • Add a portion of the desired solvent (e.g., sterile water or PBS) to the tube.

  • Vortex the solution until the solid is completely dissolved. If necessary, sonicate for short intervals to aid dissolution.

  • Add the remaining solvent to reach the final desired volume and vortex to ensure homogeneity.

  • If for cell culture use, sterile-filter the solution through a 0.22 µm filter into a sterile container.

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes or cryovials.

  • Label the aliquots clearly with the compound name, concentration, date of preparation, and store at -20°C or -80°C.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of 1-MNA. Method parameters may need to be optimized for your specific HPLC system and column.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • This compound reference standard

  • Sample for analysis (dissolved in mobile phase A)

Chromatographic Conditions (Example):

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Detection Wavelength: 260 nm

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

Procedure:

  • Prepare a standard solution of the 1-MNA reference standard at a known concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Prepare the sample solution at a similar concentration.

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time of 1-MNA.

  • Inject the sample solution.

  • Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak corresponding to 1-MNA.

Visualizations

Signaling Pathways

Nicotinamide_Metabolism cluster_0 Methylation Cycle Nicotinamide Nicotinamide MNA 1-Methyl-nicotinamide Nicotinamide->MNA NNMT SAM S-adenosyl methionine SAH S-adenosyl homocysteine SAM->SAH Metabolites 2-PYR & 4-PYR MNA->Metabolites Aldehyde Oxidase

Caption: Metabolic conversion of nicotinamide to 1-Methyl-nicotinamide.

MNA_Signaling MNA 1-Methyl-nicotinamide COX2 Cyclooxygenase-2 (COX-2) MNA->COX2 activates PGI2 Prostacyclin (PGI2) COX2->PGI2 produces Anti_Thrombotic Anti-thrombotic Effects PGI2->Anti_Thrombotic Anti_Inflammatory Anti-inflammatory Effects PGI2->Anti_Inflammatory

Caption: 1-MNA's role in the COX-2/Prostacyclin pathway.

Experimental Workflow

Purity_Assessment_Workflow start Start prep_sample Prepare 1-MNA Sample Solution start->prep_sample prep_standard Prepare 1-MNA Reference Standard start->prep_standard hplc_setup Equilibrate HPLC System prep_sample->hplc_setup prep_standard->hplc_setup inject_standard Inject Reference Standard hplc_setup->inject_standard inject_sample Inject Sample inject_standard->inject_sample analyze Analyze Chromatogram inject_sample->analyze end End analyze->end

Caption: Workflow for purity assessment of 1-MNA by HPLC.

References

Technical Support Center: 1-Methyl-nicotinamide (1-MNA) Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in 1-Methyl-nicotinamide (1-MNA) analytical assays.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying 1-MNA?

A1: The primary techniques for the quantification of 1-MNA in biological matrices such as plasma, serum, and urine are High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or fluorescence detection, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex biological samples.

Q2: What is "matrix effect" in LC-MS/MS analysis and how does it affect 1-MNA quantification?

A2: Matrix effect is the alteration of ionization efficiency for the target analyte, 1-MNA, by co-eluting endogenous compounds from the sample matrix (e.g., salts, lipids, proteins).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which result in inaccurate quantification.[1][2][3][4] Minimizing matrix effects is a critical step in method development for reliable 1-MNA analysis.

Q3: Can dietary supplements interfere with 1-MNA analysis?

A3: Yes, high doses of nicotinamide (a form of vitamin B3) or nicotinamide riboside supplements can significantly increase the endogenous levels of 1-MNA and its metabolites.[5][6][7] This can elevate baseline concentrations, potentially complicating the interpretation of results, especially in studies where 1-MNA is an endogenous biomarker. It is crucial to document the use of such supplements by study subjects.

Q4: What is an isobaric interference and is it a concern for 1-MNA analysis?

A4: Isobaric interference occurs when a compound has the same nominal mass as the analyte of interest, and potentially even produces fragment ions of the same mass, leading to a false positive signal in LC-MS/MS.[8][9] While specific common isobaric interferences for 1-MNA are not widely reported, metabolism of other compounds in the sample could theoretically produce isobaric metabolites.[8] Adequate chromatographic separation is the primary strategy to resolve such potential interferences.[8]

II. Troubleshooting Guides

This section provides solutions to common problems encountered during 1-MNA analysis, categorized by the analytical technique.

A. HPLC-UV/Fluorescence Assays
Problem/Observation Potential Cause(s) Recommended Solution(s)
Peak Tailing for 1-MNA 1. Secondary Silanol Interactions: 1-MNA is a polar, cationic compound that can interact with residual, acidic silanol groups on standard C18 columns.[10][11][12] 2. Sample Overload: Injecting too high a concentration of 1-MNA can saturate the column.[10] 3. Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase.[10][11]1. Mobile Phase pH Adjustment: Lower the mobile phase pH to 2-3 using an acid like formic or phosphoric acid to protonate the silanols and minimize interaction.[12] 2. Use of Additives: Add a competing base like triethylamine (TEA) to the mobile phase to mask silanol sites.[10] 3. Column Selection: Use a column with low silanol activity or a polar-embedded phase.[10] 4. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[10] 5. Solvent Matching: Dissolve the sample extract in the initial mobile phase.[10][11]
Poor Retention of 1-MNA on a C18 Column 1. High Polarity of 1-MNA: 1-MNA is very polar and may not be sufficiently retained on traditional C18 phases, especially with highly aqueous mobile phases.[13] 2. "Phase Collapse" or "Dewetting": Occurs when using nearly 100% aqueous mobile phase on a C18 column, leading to a loss of retention.[14]1. Use an Appropriate Column: Employ an "aqueous stable" C18 column, a polar-embedded column, or switch to Hydrophilic Interaction Liquid Chromatography (HILIC).[3][15] 2. Ion-Pairing Chromatography: Add an ion-pairing agent like heptanesulfonic acid to the mobile phase to increase retention on a C18 column.[16] 3. Ensure Minimum Organic Content: Maintain at least 5% organic solvent in the mobile phase to prevent phase collapse.[14]
Co-eluting Interference Peaks 1. Endogenous Urine/Plasma Components: Urine, in particular, contains many polar compounds (e.g., other vitamins, amino acids, metabolites) that can co-elute with 1-MNA.[17][18] 2. Insufficient Sample Cleanup: Protein precipitation alone may not remove all interferences.1. Optimize Chromatography: Adjust mobile phase composition, gradient slope, or pH to improve separation. 2. Enhance Sample Preparation: Use Solid-Phase Extraction (SPE) for a cleaner sample extract. A mixed-mode or cation-exchange SPE can be effective for 1-MNA.[16] 3. Change Detection Wavelength: If the interference has a different UV spectrum, adjusting the detection wavelength may help.
B. LC-MS/MS Assays
Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or Inconsistent 1-MNA Signal (Ion Suppression) 1. Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts) are suppressing the ionization of 1-MNA in the mass spectrometer source.1. Improve Sample Preparation: Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components. 2. Optimize Chromatography: Adjust the HPLC gradient to separate 1-MNA from the regions where most matrix components elute (typically very early or very late in the run). 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., d3-1-MNA) will co-elute with 1-MNA and experience the same degree of ion suppression, allowing for accurate correction and quantification. 4. Dilute the Sample: Diluting the sample with a clean solvent can reduce the concentration of interfering matrix components.
High Background or "Noisy" Baseline 1. Contaminated Mobile Phase: Impurities in solvents or additives. 2. Carryover: Residual 1-MNA from a previous high-concentration sample adsorbing to surfaces in the injector or column. 3. Insufficient Sample Cleanup: A "dirty" extract introduces many interfering compounds.1. Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. 2. Optimize Injector Wash: Use a strong wash solvent in the autosampler wash sequence (e.g., a high percentage of organic solvent, potentially with acid or base) to effectively clean the needle and loop. 3. Implement a Guard Column: Protect the analytical column from strongly retained matrix components.

III. Data Presentation: Method Performance Comparison

The following table summarizes typical validation parameters for different 1-MNA quantification methods found in the literature. This allows for a comparison of expected performance.

Parameter Method 1: HPLC-Fluorescence Method 2: LC-MS/MS (HILIC)
Matrix Human Plasma & UrineHuman Plasma & Urine
Sample Preparation Protein Precipitation (TCA) + DerivatizationProtein Precipitation (Acetonitrile)
Lower Limit of Quantification (LLOQ) Plasma: <10 ng/mLUrine: <15 µg/mLPlasma: 4 ng/mLUrine: 2000 ng/mL
Linearity Range Plasma: Up to 109 ng/mLUrine: Up to 15.7 µg/mLPlasma: 4–120 ng/mLUrine: 2000–15,000 ng/mL
Intra-assay Precision (%CV) < 3.3%< 15%
Inter-assay Precision (%CV) < 3.3%< 15%
Accuracy (% Bias) Within ± 15%Within ± 15%
Source(s):(Data synthesized from multiple sources)(Data synthesized from multiple sources)[19]

IV. Experimental Protocols

A. Protocol 1: 1-MNA Quantification in Human Urine by HPLC-UV

This protocol is based on an ion-pairing reversed-phase HPLC method.

  • Sample Preparation (Solid-Phase Extraction)

    • Condition a mixed-mode anion exchange/reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 500 µL of centrifuged urine onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute 1-MNA with 1 mL of methanol containing 2% formic acid.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • HPLC-UV Conditions

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 10 mM Phosphate buffer (pH 7.0) with 5 mM 1-heptanesulfonic acid.

    • Mobile Phase B: Methanol

    • Gradient: 5% B to 40% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 265 nm

    • Column Temperature: 30°C

B. Protocol 2: 1-MNA Quantification in Human Plasma by LC-MS/MS

This protocol uses protein precipitation for sample cleanup.

  • Sample Preparation (Protein Precipitation)

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution (e.g., d3-1-MNA in water).

    • Vortex briefly.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 300 µL of the supernatant to a new tube or well plate.

    • Evaporate to dryness under nitrogen at 40°C.

    • Reconstitute in 150 µL of 95:5 acetonitrile:water with 0.1% formic acid.

  • LC-MS/MS Conditions

    • Column: HILIC, 2.1 x 100 mm, 3 µm particle size

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start at 95% B, decrease to 50% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MS/MS Transition: 1-MNA: m/z 137 → 94; d3-1-MNA: m/z 140 → 97 (Example transitions, should be optimized on the specific instrument).

V. Visualizations

Diagram 1: Nicotinamide Metabolic Pathway to 1-MNA

metabolic_pathway NAM Nicotinamide (NAM) (Vitamin B3) NNMT Nicotinamide N-methyltransferase (NNMT) NAM->NNMT SAM S-adenosyl-L-methionine (SAM) SAM->NNMT Methyl Donor SAH S-adenosyl-L-homocysteine (SAH) MNA 1-Methyl-nicotinamide (1-MNA) NNMT->SAH Byproduct NNMT->MNA Product

Caption: Metabolic conversion of Nicotinamide to 1-MNA by the enzyme NNMT.

Diagram 2: General Bioanalytical Workflow for 1-MNA

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Add_IS Add Internal Standard (IS) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon HPLC HPLC or LC-MS/MS Separation & Detection Evap_Recon->HPLC Integration Peak Integration HPLC->Integration Calibration Calibration Curve Regression Integration->Calibration Quant Concentration Calculation Calibration->Quant

Caption: A typical workflow for quantitative bioanalysis of 1-MNA.

Diagram 3: Troubleshooting Logic for Low Analyte Recovery in SPE

troubleshooting_spe Start Problem: Low 1-MNA Recovery Check_Load Is 1-MNA in the Load/Wash Fraction? Start->Check_Load Breakthrough Cause: Analyte Breakthrough (Poor Retention) Check_Load->Breakthrough Yes Check_Elution Is 1-MNA Retained on the Cartridge? Check_Load->Check_Elution No Solution_Retention Solutions: 1. Ensure proper sorbent conditioning. 2. Decrease sample load flow rate. 3. Adjust sample pH for optimal charge. 4. Use a stronger retention sorbent. Breakthrough->Solution_Retention Incomplete_Elution Cause: Incomplete Elution Check_Elution->Incomplete_Elution Yes Other Other Causes: Analyte degradation, incorrect IS. Check_Elution->Other No Solution_Elution Solutions: 1. Increase elution solvent strength. 2. Increase elution volume. 3. Use 'soak steps' during elution. 4. Adjust pH of elution solvent. Incomplete_Elution->Solution_Elution

Caption: Decision tree for troubleshooting low recovery of 1-MNA in SPE.

References

Technical Support Center: Managing High Concentrations of 1-Methyl-nicotinamide (1-MNA) in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high concentrations of 1-Methyl-nicotinamide (1-MNA). Our aim is to help you navigate potential experimental challenges and understand the nuanced biological effects of 1-MNA.

Frequently Asked Questions (FAQs)

Q1: Is 1-Methyl-nicotinamide (1-MNA) cytotoxic at high concentrations?

A1: Generally, 1-MNA exhibits low direct cytotoxicity in many cell types. Studies have shown that concentrations up to 1 mM did not affect mitochondrial metabolism or proliferation in endothelial cells.[1] In some cases, at very high concentrations (e.g., 20-25 mM), 1-MNA has even demonstrated weak neuroprotective effects by reducing oxidative stress.[2] However, cellular responses can be context-dependent, and it is always recommended to perform a dose-response curve and viability assay for your specific cell line.

Q2: What are the primary biological effects of 1-MNA at high concentrations?

A2: High concentrations of 1-MNA are often associated with protective rather than toxic effects. Key activities include:

  • Antioxidant properties: 1-MNA can mitigate oxidative stress by reducing reactive oxygen species (ROS).[3][4]

  • Anti-inflammatory effects: It can inhibit the activation of the NLRP3 inflammasome and reduce the secretion of pro-inflammatory cytokines.[4][5]

  • Modulation of signaling pathways: 1-MNA has been shown to influence key cellular pathways such as Nrf2 and NF-κB.[5][6]

Q3: Are there any situations where high 1-MNA concentrations can be detrimental?

A3: Yes, the effects of 1-MNA can be context-dependent. For example, in the tumor microenvironment of ovarian cancer, 1-MNA produced by cancer cells can suppress the function of T-cells, which is a detrimental effect in the context of an anti-tumor immune response.[7]

Q4: My experiment uses high concentrations of nicotinamide (NAM) to increase intracellular 1-MNA. Are there any indirect cytotoxic effects I should be aware of?

A4: Yes. The synthesis of 1-MNA from NAM is catalyzed by the enzyme nicotinamide N-methyltransferase (NNMT), a process that consumes a methyl group from S-adenosyl-methionine (SAM).[8][9] High levels of NAM can lead to the depletion of the cellular pool of SAM, which is a critical methyl donor for numerous cellular processes, including DNA and protein methylation. This depletion of SAM, rather than direct 1-MNA toxicity, can lead to adverse cellular effects.[9][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with high concentrations of 1-MNA or its precursor, nicotinamide (NAM).

Problem Potential Cause Recommended Solution
Unexpected changes in gene expression or protein function, potentially related to methylation. High intracellular synthesis of 1-MNA from NAM is depleting the S-adenosyl-methionine (SAM) pool, affecting other methylation events.Supplement the cell culture medium with SAM (typically 100-500 µM) or its precursor, L-methionine (typically 100-200 µM), to replenish the methyl donor pool.
Reduced T-cell proliferation or cytotoxicity in a co-culture experiment. 1-MNA is known to have immunomodulatory effects and can suppress T-cell function in certain contexts.[7]Acknowledge this as a biological effect of 1-MNA. Design experiments with appropriate controls to investigate this immunomodulatory activity rather than viewing it as non-specific cytotoxicity.
Inconsistent results between different cell lines. The expression and activity of the enzyme NNMT, which produces 1-MNA, can vary significantly between cell types.[10] This will affect the intracellular concentration of 1-MNA when using NAM as a precursor. The response to 1-MNA itself can also be cell-type specific.Perform a baseline assessment of NNMT expression in your cell lines. Conduct dose-response experiments for each cell line to determine the optimal concentration and characterize the specific cellular response.
Observed cytotoxicity at very high concentrations of 1-MNA. Although generally displaying low toxicity, at very high, non-physiological concentrations, any compound can induce stress responses or off-target effects.Carefully determine the IC50 value for your specific cell line using a cell viability assay. Use concentrations below the cytotoxic threshold for functional assays.

Summary of 1-MNA Effects and Concentrations

The following table summarizes the observed effects of 1-MNA at various concentrations in different experimental models.

ConcentrationCell Type/ModelObserved EffectReference
Up to 1 mMEndothelial EA.hy926 cellsNo effect on mitochondrial metabolism or proliferation.[1]
3.2 mMTHP-1 monocytic cellsGrowth retardation and cell cycle arrest in G0/G1 phase.[11]
20-25 mMRat cerebellar granule cellsWeak neuroprotection against excitotoxicity, reduction of oxidative stress.[2]
VariesH9C2 cardiomyocytesAttenuation of palmitate-induced hypertrophy, inflammation, and apoptosis.[5][6]
VariesHuman macrophagesReduced activation of the NLRP3 inflammasome.[4]
VariesKidney proximal tubular cellsAmelioration of lipotoxicity-induced oxidative stress and cell death.[3]
VariesOvarian cancer T-cellsSuppression of T-cell cytotoxic activity.[7]

Key Signaling Pathways and Experimental Workflows

G cluster_0 Metabolic Pathway of 1-MNA Synthesis NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT SAH S-adenosyl-homocysteine (SAH) NNMT->SAH MNA 1-Methyl-nicotinamide (1-MNA) NNMT->MNA Methylation SAM S-adenosyl-methionine (SAM) (Methyl Donor) SAM->NNMT

Metabolic conversion of Nicotinamide to 1-MNA.

G cluster_1 Signaling Pathways Modulated by 1-MNA MNA High Concentration 1-Methyl-nicotinamide (1-MNA) ROS Reactive Oxygen Species (ROS) MNA->ROS Reduces NFkB NF-κB Pathway MNA->NFkB Inhibits NLRP3 NLRP3 Inflammasome MNA->NLRP3 Inhibits Nrf2 Nrf2 Pathway MNA->Nrf2 Activates

Key signaling pathways modulated by 1-MNA.

G Start Experiment with high concentration of 1-MNA or NAM Problem Unexpected Cytotoxicity or Altered Cell Behavior? Start->Problem IsNAM Is NAM used as a precursor? Problem->IsNAM Yes DoseResponse Troubleshoot: Perform dose-response curve and viability assay Problem->DoseResponse No Supplement Troubleshoot: Supplement with SAM or L-methionine IsNAM->Supplement Yes IsNAM->DoseResponse No End Proceed with optimized protocol Supplement->End Context Consider context-specific effects (e.g., immune modulation). Review literature for your model. DoseResponse->Context Context->End

References

Validation & Comparative

Validating the Biological Activity of Synthesized 1-Methyl-nicotinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of synthesized 1-Methyl-nicotinamide (1-MNA). It offers a comparative analysis of 1-MNA's performance against its precursor, Nicotinamide (NA), and outlines detailed experimental protocols for assessing its key biological functions. This document is intended to serve as a practical resource for researchers in the fields of pharmacology, drug discovery, and biomedical science.

Comparative Analysis of Biological Activity

1-MNA, a primary metabolite of nicotinamide, has demonstrated significant therapeutic potential, particularly in the realms of anti-inflammatory, anti-thrombotic, and endothelial-modulating activities.[1][2][3] This section provides a quantitative comparison of 1-MNA with nicotinamide, a well-established anti-inflammatory agent.

Table 1: In Vitro Anti-inflammatory Effects on Macrophages
CompoundConcentrationTargetEffectReference
1-Methyl-nicotinamide (1-MNA) 1-30 mMReactive Oxygen Species (ROS)Inhibition of ROS generation[4][5]
1-30 mMTNF-α, IL-6, NO, PGE2Negligible effect[4][5]
Nicotinamide (NA) 1-30 mMReactive Oxygen Species (ROS)Inhibition of ROS generation[4][5]
1-30 mMTNF-α, IL-6, NO, PGE2Inhibition of production[4][5]

Note: The in vitro studies suggest that while both 1-MNA and NA can inhibit ROS production, NA has a broader anti-inflammatory effect by also inhibiting the production of key pro-inflammatory mediators in macrophages.[4][5] The anti-inflammatory actions of 1-MNA observed in vivo are thought to be mediated through its effects on the vascular endothelium rather than directly on immune cells.[4]

Table 2: In Vivo Anti-thrombotic Effects in Rats
CompoundDose (mg/kg)ModelEffectReference
1-Methyl-nicotinamide (1-MNA) 3-100Thrombolysis (extracorporeal thrombus)Dose-dependent and sustained thrombolytic response[1][6]
3-30Arterial thrombosis (renovascular hypertension)Dose-dependent reduction in thrombus formation[1][6][7]
30Venous thrombosis (vena cava ligation)No significant effect[6]
Nicotinamide (NA) 3-100Thrombolysis (extracorporeal thrombus)Weaker thrombolytic response compared to 1-MNA[6]

Note: In vivo studies demonstrate the superior anti-thrombotic activity of 1-MNA compared to nicotinamide in models of arterial thrombosis and thrombolysis.[6][7] This effect is primarily attributed to the stimulation of the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) pathway.[1][6]

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the biological activity of synthesized 1-MNA.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol is designed to assess the anti-inflammatory effects of 1-MNA by measuring the production of inflammatory mediators by lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages.

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Lipopolysaccharide (LPS) from E. coli.

  • Synthesized 1-Methyl-nicotinamide (1-MNA) and Nicotinamide (NA).

  • ELISA kits for TNF-α and IL-6.

  • Griess Reagent kit for Nitric Oxide (NO) measurement.

  • 96-well cell culture plates.

  • Spectrophotometer (for Griess assay) and ELISA plate reader.

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-incubate the cells with varying concentrations of 1-MNA or NA (e.g., 1, 5, 10, 30 mM) for 1 hour.

  • Stimulation: Add LPS (100 ng/mL) to the wells to induce an inflammatory response. Include a control group with no LPS and a group with LPS only.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for analysis.

  • Cytokine Measurement (ELISA):

    • Follow the manufacturer's instructions for the TNF-α and IL-6 ELISA kits.[8][9]

    • Briefly, coat the ELISA plate with capture antibody, add standards and samples, followed by detection antibody and substrate.

    • Measure the absorbance at the appropriate wavelength.

  • Nitric Oxide Measurement (Griess Assay):

    • Follow the manufacturer's instructions for the Griess Reagent kit.[10][11]

    • Mix the cell supernatant with the Griess reagents and measure the absorbance at 540 nm.

    • Calculate the nitrite concentration based on a standard curve.

In Vitro Platelet Aggregation Assay

This protocol uses light transmission aggregometry to evaluate the effect of 1-MNA on platelet aggregation.

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate.

  • Platelet agonists (e.g., ADP, collagen, arachidonic acid).

  • Synthesized 1-Methyl-nicotinamide (1-MNA).

  • Light Transmission Aggregometer.

  • Centrifuge.

Procedure:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.[12]

    • Keep the remaining blood to prepare Platelet-Poor Plasma (PPP) by centrifuging at a higher speed (e.g., 2000 x g) for 15 minutes.

  • Assay Setup:

    • Adjust the platelet count in the PRP if necessary.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Aggregation Measurement:

    • Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • Add the test compound (1-MNA at various concentrations) or vehicle control and incubate for a few minutes.

    • Add a platelet agonist to induce aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

    • Analyze the aggregation curve to determine the percentage of aggregation.

In Vitro Nitric Oxide Production in Endothelial Cells

This protocol measures the effect of 1-MNA on nitric oxide (NO) production by human umbilical vein endothelial cells (HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs).

  • Endothelial cell growth medium.

  • Synthesized 1-Methyl-nicotinamide (1-MNA).

  • Griess Reagent kit or a fluorescent NO probe (e.g., DAF-FM diacetate).

  • 24-well or 96-well cell culture plates.

  • Spectrophotometer or fluorescence microscope/plate reader.

Procedure:

  • Cell Seeding: Seed HUVECs in plates and grow to confluence.

  • Serum Starvation: Before the experiment, serum-starve the cells for 2-4 hours.

  • Treatment: Treat the cells with different concentrations of 1-MNA in fresh, serum-free medium. Include a positive control (e.g., bradykinin) and a negative control (vehicle).

  • Incubation: Incubate for the desired time period (e.g., 30 minutes to 24 hours).

  • NO Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Follow the protocol outlined in section 2.1.7.

  • NO Measurement (Fluorescent Probe):

    • If using a fluorescent probe like DAF-FM diacetate, load the cells with the probe before or during the treatment with 1-MNA.

    • After incubation, wash the cells and measure the fluorescence intensity using a microscope or plate reader.

Signaling Pathways and Experimental Workflows

This section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language for Graphviz.

Signaling Pathway of 1-MNA's Anti-thrombotic Activity

G MNA 1-Methyl-nicotinamide COX2 Cyclooxygenase-2 (COX-2) MNA->COX2 stimulates PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts Arachidonic Acid to PGIS Prostacyclin Synthase (PGIS) PGH2->PGIS PGI2 Prostacyclin (PGI2) PGIS->PGI2 synthesizes Platelet Platelet PGI2->Platelet inhibits aggregation Thrombosis Thrombosis PGI2->Thrombosis inhibits Platelet->Thrombosis leads to G MNA 1-Methyl-nicotinamide Akt Akt MNA->Akt activates eNOS eNOS Akt->eNOS phosphorylates at Ser1177 eNOS_p p-eNOS (Ser1177) eNOS->eNOS_p NO Nitric Oxide (NO) eNOS_p->NO produces L_Arginine L-Arginine L_Arginine->NO Vasodilation Vasodilation NO->Vasodilation promotes G cluster_0 Cell Culture and Treatment cluster_1 Analysis A Seed Macrophages B Pre-treat with 1-MNA / NA A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F ELISA for TNF-α & IL-6 E->F G Griess Assay for NO E->G H Data Analysis F->H G->H

References

A Comparative Analysis of 1-Methyl-nicotinamide Methosulphate and Nicotinamide Riboside on NAD+ Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of 1-Methyl-nicotinamide Methosulphate (MNA-M) and Nicotinamide Riboside (NR) on the intracellular levels of Nicotinamide Adenine Dinucleotide (NAD+). This analysis is based on a review of preclinical and clinical studies, with a focus on quantitative data and experimental methodologies.

Executive Summary

Nicotinamide Riboside (NR) is a well-established precursor to NAD+ that has been shown in numerous studies to effectively and dose-dependently increase intracellular and blood NAD+ levels in both animals and humans. Its mechanism of action is direct, entering the NAD+ salvage pathway to be converted into NAD+.

In contrast, 1-Methyl-nicotinamide (MNA), the active component of MNA-M, is a metabolite of nicotinamide. Its effect on NAD+ levels is indirect and more complex. The primary mechanism involves the enzyme Nicotinamide N-Methyltransferase (NNMT), which converts the NAD+ precursor nicotinamide (NAM) into MNA. This process diverts NAM away from the NAD+ synthesis pathway, suggesting that high NNMT activity can lead to decreased NAD+ levels. While it has been hypothesized that MNA could act as a feedback inhibitor of NNMT, thereby increasing NAD+ levels, direct experimental evidence in at least one cell line suggests the opposite. One study found that MNA treatment led to a slight but significant decrease in intracellular NAD+ concentrations.

Therefore, based on current scientific literature, NR is a reliable agent for increasing NAD+ levels, whereas the impact of MNA-M on NAD+ is not only indirect but also potentially negative in some cellular contexts.

Quantitative Data Comparison

The following tables summarize the quantitative effects of Nicotinamide Riboside and 1-Methyl-nicotinamide on NAD+ levels as reported in various studies.

Table 1: Effect of Nicotinamide Riboside (NR) on NAD+ Levels

Study Population/ModelDosageDurationTissue/Cell TypeChange in NAD+ LevelsReference(s)
Healthy Older Adults250 mg NR + 50 mg pterostilbene/day8 weeksWhole Blood▲ 40% increase[1]
Healthy Older Adults500 mg NR + 100 mg pterostilbene/day8 weeksWhole Blood▲ 90% increase[1]
Healthy Men and Women1000 mg/day6 weeksPBMCs▲ ~1.7-fold increase in NAD+[1]
Healthy Men250 mg/day12 weeksWhole Blood▲ ~75% increase[1]
Healthy Older Men250 mg/day12 weeksWhole Blood▲ ~6-fold increase in NAD+ and related metabolites[1]
Mice (Old)500 mg/kg/day (i.p.)7 daysSkeletal Muscle▲ Reversal of age-associated decline[2]

Table 2: Effect of 1-Methyl-nicotinamide (MNA) on NAD+ Levels

Study Population/ModelDosageDurationTissue/Cell TypeChange in NAD+ LevelsReference(s)
THP-1 Cells (in vitro)3.2 mM24-96 hTHP-1 Cells▼ Slight but significant decrease[3]

Signaling Pathways and Experimental Workflows

To visualize the metabolic pathways and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.

NAD+ Biosynthesis Pathways

This diagram illustrates the primary pathways for NAD+ synthesis, highlighting the roles of Nicotinamide Riboside (NR) as a direct precursor and the diversion of nicotinamide (NAM) by NNMT to form 1-Methyl-nicotinamide (MNA).

NAD_Metabolism cluster_Salvage_Pathway Salvage Pathway cluster_MNA_Pathway Nicotinamide Methylation NR Nicotinamide Riboside (NR) NMN Nicotinamide Mononucleotide (NMN) NR->NMN NRK1/2 NAD NAD+ NMN->NAD NMNAT1-3 NAM Nicotinamide (NAM) NAM->NMN NAMPT MNA 1-Methyl-nicotinamide (MNA) NAM->MNA NNMT NAMPT NAMPT NNMT NNMT caption Figure 1: NAD+ Biosynthesis Pathways

Figure 1: NAD+ Biosynthesis Pathways
Experimental Workflow for Assessing NAD+ Levels

This diagram outlines a typical experimental workflow for quantifying the effects of a substance on intracellular NAD+ levels, from treatment to data analysis.

Experimental_Workflow start Cell Culture / Animal Model treatment Treatment with NR or MNA-M start->treatment control Vehicle Control start->control incubation Incubation / Dosing Period treatment->incubation control->incubation harvest Cell / Tissue Harvesting incubation->harvest extraction Metabolite Extraction harvest->extraction lcms LC-MS/MS Analysis (NAD+ Quantification) extraction->lcms analysis Data Analysis and Comparison lcms->analysis caption Figure 2: Experimental Workflow

Figure 2: Experimental Workflow

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of typical experimental protocols used in the cited studies to assess the impact of NR and MNA on NAD+ levels.

Protocol 1: In Vivo Supplementation and NAD+ Measurement in Whole Blood (Human)
  • Objective: To determine the effect of oral NR supplementation on whole blood NAD+ levels in human subjects.

  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Participants: Healthy older adults.

  • Intervention: Participants are randomly assigned to receive a daily oral dose of Nicotinamide Riboside (e.g., 250 mg or 500 mg, often in combination with pterostilbene) or a placebo for a specified duration (e.g., 8 weeks).

  • Sample Collection: Whole blood samples are collected at baseline and at the end of the intervention period.

  • NAD+ Quantification:

    • Metabolite Extraction: An acidic extraction method is typically used. For example, a known volume of blood is mixed with a solution containing perchloric acid or a similar deproteinizing agent.

    • Sample Preparation: The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant containing the NAD+ is collected.

    • LC-MS/MS Analysis: The extracted metabolites are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). NAD+ is identified and quantified based on its specific mass-to-charge ratio and retention time, often using a stable isotope-labeled internal standard for accurate quantification.

  • Data Analysis: Changes in whole blood NAD+ concentrations from baseline to the end of the study are calculated for both the treatment and placebo groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed changes.

Protocol 2: In Vitro Cell Culture and Intracellular NAD+ Measurement
  • Objective: To assess the direct effect of MNA on intracellular NAD+ levels in a human cell line.

  • Cell Line: Human monocytic cell line (THP-1).

  • Cell Culture: THP-1 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded at a specific density and treated with a known concentration of 1-Methyl-nicotinamide (e.g., 3.2 mM) or a vehicle control for various time points (e.g., 24, 48, 72, and 96 hours).

  • NAD+ Quantification:

    • Cell Lysis and Extraction: After the incubation period, cells are harvested, washed, and lysed. Intracellular metabolites, including NAD+, are extracted using an acidic or alcoholic extraction buffer.

    • Protein Normalization: The total protein content of the cell lysate is determined using a standard protein assay (e.g., BCA assay) to normalize the NAD+ levels to the amount of cellular material.

    • Enzymatic Cycling Assay or LC-MS/MS: Intracellular NAD+ concentrations can be measured using a sensitive enzymatic cycling assay or by LC-MS/MS as described in Protocol 1.

  • Data Analysis: The normalized intracellular NAD+ concentrations in the MNA-treated cells are compared to the vehicle-treated control cells at each time point. Statistical tests are performed to evaluate the significance of any observed differences.

Conclusion

The available scientific evidence strongly supports the role of Nicotinamide Riboside as a potent and direct precursor for increasing NAD+ levels in various biological systems, including humans. In contrast, the effect of this compound on NAD+ is indirect and its potential to increase NAD+ by inhibiting NNMT is not consistently supported by experimental data. In fact, evidence from an in vitro study suggests that MNA may lead to a reduction in intracellular NAD+ levels. Professionals in research and drug development should consider these distinct mechanisms and the weight of the supporting evidence when evaluating these compounds for their potential to modulate NAD+ metabolism. Further research, particularly in vivo studies directly measuring NAD+ levels after MNA-M administration, is warranted to fully elucidate its role.

References

Comparative In Vivo Efficacy of 1-Methylnicotinamide and Nicotinamide Mononucleotide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo efficacy of two noteworthy compounds in the field of NAD+ metabolism: 1-Methylnicotinamide (1-MNA) and Nicotinamide Mononucleotide (NMN). This document is intended for researchers, scientists, and drug development professionals, offering a concise overview of the current experimental data, a summary of key findings in a comparative table, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Its decline with age is associated with numerous age-related diseases. Consequently, strategies to augment NAD+ levels are of significant scientific interest. Nicotinamide Mononucleotide (NMN) is a direct precursor to NAD+, while 1-Methylnicotinamide (1-MNA) is a metabolite of nicotinamide that indirectly influences NAD+ metabolism by inhibiting the enzyme Nicotinamide N-methyltransferase (NNMT).[1][2] This guide compares the in vivo effects of these two molecules based on available scientific literature.

Data Presentation: Comparative Efficacy of 1-MNA and NMN In Vivo

Parameter1-Methylnicotinamide (1-MNA)Nicotinamide Mononucleotide (NMN)
Primary Mechanism of Action Inhibition of Nicotinamide N-methyltransferase (NNMT), thereby increasing the pool of nicotinamide available for the NAD+ salvage pathway.[1][2]Direct precursor in the NAD+ salvage pathway, converted to NAD+ by NMNAT enzymes.[3]
Reported In Vivo Effects on NAD+ Levels Indirectly increases intracellular NAD+ levels by inhibiting NNMT, which would otherwise consume nicotinamide.[1]Directly and rapidly increases NAD+ levels in various tissues, including the liver, skeletal muscle, and brain, following oral or intraperitoneal administration.[3][4][5]
Route of Administration in Animal Studies Oral (in drinking water), Intravenous.[6][7]Oral (in drinking water, gavage), Intraperitoneal injection.[4][8]
Dosage in Mouse Studies 100 mg/kg/day (in drinking water).[6]100-500 mg/kg/day (oral or IP).[4][5]
Metabolic Effects - Improved insulin sensitivity in diabetic mice.[6] - Lowered fasting glucose concentrations in diabetic rats. - Reduced lipid peroxidation and protein carbonylation.- Suppressed age-associated body weight gain.[9] - Enhanced energy metabolism and physical activity.[9] - Improved insulin sensitivity and plasma lipid profile.[4][9] - Ameliorated glucose intolerance in aged and diabetic mice.[5]
Cardiovascular Effects - Vasoprotective effects. - Anti-thrombotic and anti-inflammatory activity.[7][10] - Improved endothelial function.- Protected the heart from ischemia/reperfusion injury.[11]
Other Reported Effects - Improved endurance exercise capacity in diabetic mice.[10]- Mitigated age-associated physiological decline.[9] - Improved eye function and bone density in aged mice.[4] - Restored skeletal muscle in aged mice.[11]

Signaling Pathways and Mechanisms

Nicotinamide Mononucleotide (NMN) Signaling Pathway

NMN directly enters the NAD+ salvage pathway. Once inside the cell, it is converted to NAD+ by Nicotinamide Mononucleotide Adenylyltransferases (NMNATs). The resulting increase in NAD+ levels enhances the activity of NAD+-dependent enzymes such as sirtuins (e.g., SIRT1) and Poly (ADP-ribose) polymerases (PARPs), which are involved in a wide range of cellular processes including metabolic regulation, DNA repair, and inflammation.[3]

NMN_Pathway NMN NMN Cell Cell Membrane NMN_inside Intracellular NMN Cell->NMN_inside Transport NMNAT NMNAT NMN_inside->NMNAT NAD NAD+ NMNAT->NAD Sirtuins Sirtuins (e.g., SIRT1) NAD->Sirtuins PARPs PARPs NAD->PARPs Metabolic_Regulation Metabolic Regulation Sirtuins->Metabolic_Regulation Inflammation_Modulation Inflammation Modulation Sirtuins->Inflammation_Modulation DNA_Repair DNA Repair PARPs->DNA_Repair

NMN to NAD+ Conversion and Downstream Effects.

1-Methylnicotinamide (1-MNA) and the NAD+ Salvage Pathway

1-MNA's primary role in modulating NAD+ metabolism is through the inhibition of Nicotinamide N-methyltransferase (NNMT). NNMT methylates nicotinamide (NAM), a precursor in the NAD+ salvage pathway, to form 1-MNA. By inhibiting NNMT, 1-MNA increases the bioavailability of NAM, which can then be converted back to NMN and subsequently to NAD+.[1][2] This indirect mechanism helps to maintain the cellular NAD+ pool.

MNA_Pathway cluster_salvage NAD+ Salvage Pathway cluster_methylation Nicotinamide Methylation NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD NNMT NNMT MNA_produced 1-MNA NNMT->MNA_produced NAM_source->NNMT MNA_inhibitor 1-MNA (inhibitor) MNA_inhibitor->NNMT Inhibits

1-MNA's Role in Modulating the NAD+ Salvage Pathway.

Experimental Protocols

In Vivo Administration of 1-Methylnicotinamide (Mouse Model)
  • Objective: To assess the effects of 1-MNA on exercise capacity and endothelial response in diabetic mice.[6][10]

  • Animal Model: 8-week-old db/db mice.[6]

  • Treatment: 1-MNA administered in drinking water at a dose of 100 mg/kg/day for 4 weeks. The dosage was adjusted weekly based on the mice's weight.[6]

  • Experimental Groups:

    • Sedentary control (no MNA)

    • Exercised control (no MNA)

    • Sedentary MNA-treated

    • Exercised MNA-treated

  • Outcome Measures:

    • Exercise capacity (endurance running tests).

    • Metabolic parameters: HbA1c, fasting glucose, lipid profile, insulin sensitivity.[6]

    • Urinary concentrations of MNA and its metabolites.

    • Endothelial response markers.

In Vivo Administration of Nicotinamide Mononucleotide (Mouse Model)
  • Objective: To investigate the long-term effects of NMN administration on age-associated physiological decline.[4][9]

  • Animal Model: Wild-type C57BL/6N mice.[4]

  • Treatment: NMN administered in drinking water at doses of 100 mg/kg/day and 300 mg/kg/day for 12 months. Alternatively, for acute studies, a single dose of 300 mg/kg was administered by oral gavage.[4]

  • Experimental Groups:

    • Control (regular drinking water)

    • 100 mg/kg/day NMN

    • 300 mg/kg/day NMN

  • Outcome Measures:

    • NAD+ levels in various tissues (liver, skeletal muscle, cortex).[4]

    • Metabolic parameters: body weight, energy expenditure, glucose tolerance, insulin sensitivity, plasma lipid profile.[4][9]

    • Physiological functions: eye function, bone density.[4]

    • Gene expression profiles in key metabolic organs.[4]

Experimental Workflow: Comparative In Vivo Study

The following diagram illustrates a potential experimental workflow for a direct comparative study of 1-MNA and NMN in vivo.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Treatment Groups cluster_monitoring In-Life Monitoring cluster_endpoint Endpoint Analysis Animal_Model Select Animal Model (e.g., C57BL/6 mice) Group_Allocation Randomly Allocate to Treatment Groups Animal_Model->Group_Allocation Control Control (Vehicle) Group_Allocation->Control MNA_Group 1-MNA Administration Group_Allocation->MNA_Group NMN_Group NMN Administration Group_Allocation->NMN_Group Body_Weight Body Weight & Food Intake Control->Body_Weight MNA_Group->Body_Weight NMN_Group->Body_Weight Metabolic_Cages Energy Expenditure Body_Weight->Metabolic_Cages GTT_ITT Glucose & Insulin Tolerance Tests Metabolic_Cages->GTT_ITT Tissue_Harvest Tissue & Blood Collection GTT_ITT->Tissue_Harvest NAD_Metabolome NAD+ Metabolome Analysis Tissue_Harvest->NAD_Metabolome Gene_Expression Gene Expression Analysis Tissue_Harvest->Gene_Expression Histology Histological Examination Tissue_Harvest->Histology

References

A Head-to-Head Comparison of 1-Methyl-nicotinamide and Other NNMT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of diseases, including metabolic disorders, oncology, and neurodegenerative conditions. This enzyme plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide, thereby influencing the levels of nicotinamide adenine dinucleotide (NAD+), S-adenosylmethionine (SAM), and S-adenosylhomocysteine (SAH). The modulation of NNMT activity through inhibitors is a promising strategy for therapeutic intervention. This guide provides a head-to-head comparison of 1-Methyl-nicotinamide (1-MNA), the product of the NNMT reaction that also exhibits inhibitory activity, with other notable NNMT inhibitors, supported by experimental data.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory potency (IC50) of 1-MNA and other selected NNMT inhibitors. It is important to note that IC50 values can vary between studies due to different assay conditions.

InhibitorTypeHuman NNMT IC50 (µM)Mechanism of ActionReference
1-Methyl-nicotinamide (1-MNA) Endogenous Product / Competitive Inhibitor9.0 ± 0.6Binds to the nicotinamide binding site.[1][1]
JBSNF-000088 (6-Methoxynicotinamide) Nicotinamide Analog1.8Competitive with nicotinamide.[2][3][4][5][6][2][3][4][5][6]
5-Amino-1-methylquinolinium (5-AMQ) Quinolinium Analog1.2Targets the substrate binding site.[7][8][9][10][11][7][8][12]
Compound 78 Bisubstrate Inhibitor1.41Engages both nicotinamide and SAM binding sites.[13][14][15][13][14][15]
NS1 Bisubstrate Inhibitor0.0005 (Ki)Tight-binding inhibitor mimicking the transition state.[16][16]
LL320 Bisubstrate Inhibitor0.0016 (Ki)Reversible, tight-binding inhibitor.[16][16]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of NNMT inhibitors. Below are descriptions of common assays used to determine NNMT activity and inhibition.

Fluorescence-Based NNMT Inhibition Assay

This high-throughput assay indirectly measures NNMT activity by quantifying the production of SAH, a product of the methylation reaction.

Principle: NNMT catalyzes the transfer of a methyl group from SAM to nicotinamide, producing 1-MNA and SAH. The generated SAH is then hydrolyzed by SAH hydrolase (SAHH) to S-ribosyl-homocysteine, which is subsequently converted to homocysteine. The free thiol group of homocysteine reacts with a detector probe to produce a fluorescent signal. Inhibitors of NNMT will reduce the production of SAH, leading to a decrease in fluorescence.[17]

Exemplary Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 25 mM Tris, 50 mM KCl, 0.01% Tween, pH 7.5), NNMT enzyme, nicotinamide (substrate), SAM (co-factor), SAH hydrolase, and a thiol-reactive fluorescent probe.

  • Inhibitor Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Reaction Mixture: In a 96-well or 384-well plate, add the assay buffer, NNMT enzyme, and the test inhibitor at various concentrations.

  • Initiation: Start the reaction by adding a mixture of nicotinamide and SAM.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Detection: Add the SAH hydrolase and the fluorescent probe to the reaction mixture. Incubate at room temperature to allow for the development of the fluorescent signal.

  • Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm or 400/465 nm).[17][18]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Ultra-High-Performance Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (UHP-HILIC-MS) Assay

This method provides a direct and highly sensitive quantification of the product of the NNMT reaction, 1-MNA.

Principle: The enzymatic reaction is performed, and then the reaction is stopped. The reaction mixture is analyzed by UHP-HILIC-MS to separate and quantify the amount of 1-MNA produced. This method offers high specificity and can be used for detailed kinetic studies.[19]

Exemplary Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine assay buffer (e.g., 50 mM Tris-HCl, pH 8.6, 1 mM DTT), NNMT enzyme, nicotinamide, and the test inhibitor.

  • Initiation and Incubation: Initiate the reaction by adding SAM and incubate at 37°C for a specific time.

  • Reaction Quenching: Stop the reaction by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein and transfer the supernatant to an autosampler vial for analysis.

  • UHP-HILIC-MS Analysis:

    • Inject the sample onto a HILIC column.

    • Use a gradient of mobile phases (e.g., acetonitrile and an aqueous buffer) to separate the analytes.

    • Detect and quantify 1-MNA using a mass spectrometer operating in a suitable mode (e.g., positive ion mode with selected reaction monitoring).[20]

  • Data Analysis: Determine the amount of 1-MNA produced in the presence and absence of the inhibitor. Calculate the percent inhibition and IC50 values.

Mandatory Visualization

NNMT-Catalyzed Reaction and Inhibition

NNMT_Reaction cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products cluster_inhibitors Inhibitors Nicotinamide Nicotinamide NNMT Nicotinamide N-methyltransferase (NNMT) Nicotinamide->NNMT SAM S-adenosylmethionine (SAM) SAM->NNMT MNA 1-Methyl-nicotinamide (1-MNA) NNMT->MNA Methylation SAH S-adenosylhomocysteine (SAH) NNMT->SAH Inhibitor NNMT Inhibitors (e.g., 1-MNA, JBSNF-000088) Inhibitor->NNMT Inhibition

Caption: The enzymatic reaction catalyzed by NNMT and the point of intervention for its inhibitors.

NNMT Signaling Pathway

NNMT_Signaling cluster_NNMT NNMT Activity cluster_downstream Downstream Effects cluster_cellular Cellular Processes NNMT NNMT MNA 1-MNA NNMT->MNA SAH SAH NNMT->SAH NAD_pool ↓ NAD+ Pool NNMT->NAD_pool Depletes Precursor SAM_SAH ↓ SAM/SAH Ratio NNMT->SAM_SAH Consumes SAM, Produces SAH Nicotinamide Nicotinamide Nicotinamide->NNMT Nicotinamide->NAD_pool Precursor SAM SAM SAM->NNMT Sirtuins ↓ Sirtuin Activity NAD_pool->Sirtuins Regulates Metabolism Altered Metabolism Sirtuins->Metabolism Histone_Methylation ↓ Histone Methylation SAM_SAH->Histone_Methylation Impacts Gene_Expression Altered Gene Expression Histone_Methylation->Gene_Expression

Caption: The impact of NNMT on key cellular metabolites and downstream signaling pathways.

Experimental Workflow for NNMT Inhibitor Screening

Experimental_Workflow cluster_detection Detection Method cluster_fluoro Fluorescence Assay cluster_ms LC-MS Assay start Start: Prepare Reagents prepare_inhibitors Prepare Inhibitor Dilutions start->prepare_inhibitors setup_reaction Set up Enzymatic Reaction (NNMT, Substrates, Inhibitor) prepare_inhibitors->setup_reaction incubate Incubate at 37°C setup_reaction->incubate add_detection_reagents Add Detection Reagents (SAHH, Fluorescent Probe) incubate->add_detection_reagents quench_reaction Quench Reaction incubate->quench_reaction read_fluorescence Read Fluorescence add_detection_reagents->read_fluorescence analyze_data Data Analysis (% Inhibition, IC50) read_fluorescence->analyze_data analyze_ms Analyze by LC-MS quench_reaction->analyze_ms analyze_ms->analyze_data end End: Identify Potent Inhibitors analyze_data->end

Caption: A generalized workflow for the screening and characterization of NNMT inhibitors.

References

A Comparative Analysis of 1-Methylnicotinamide (1-MNA) and Nicotinamide on Sirtuin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Experimental Data

The regulation of sirtuins, a class of NAD+-dependent deacetylases, is a critical area of research in aging, metabolism, and various diseases. Both 1-methylnicotinamide (1-MNA) and nicotinamide (NAM) are key players in the intricate network of sirtuin modulation, yet they exert their effects through distinct and, in some ways, opposing mechanisms. This guide provides a comprehensive comparison of their effects on sirtuin activity, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.

At a Glance: 1-MNA vs. Nicotinamide

Feature1-Methylnicotinamide (1-MNA)Nicotinamide (NAM)
Primary Effect on Sirtuins Activator (primarily indirect)Inhibitor (direct) / Activator (indirect, cellular context)
Direct Interaction with Sirtuins No direct enzymatic activation reportedDirect binding and inhibition
Mechanism of Action - Inhibits Nicotinamide N-methyltransferase (NNMT) - Spares NAM for NAD+ synthesis - Relieves NAM-induced sirtuin inhibition - Stabilizes SIRT1 protein- Feedback inhibitor of sirtuins - Precursor for NAD+ synthesis in the salvage pathway
Effect on Intracellular NAD+ Generally increases NAD+ levels by promoting the salvage pathway, though cell-type specific effects have been observed.[1][2]Can increase cellular NAD+ levels when converted by the salvage pathway, leading to indirect sirtuin activation.[3][4]

Quantitative Comparison of Effects

Direct comparative studies providing fold-activation for 1-MNA on sirtuin enzymatic activity are limited in the current literature. The primary activating effect of 1-MNA is indirect. In contrast, the inhibitory effect of nicotinamide is well-quantified.

Nicotinamide: Sirtuin Inhibition

Nicotinamide acts as a non-competitive feedback inhibitor of sirtuins.[3] The half-maximal inhibitory concentration (IC50) varies among different sirtuin isoforms.

Sirtuin IsoformIC50 of Nicotinamide (µM)Experimental Model
SIRT1~50 - 180In vitro enzyme assays
SIRT2~100In vitro enzyme assays
SIRT3~37 - 43In vitro enzyme assays
SIRT5~1600 (deacetylation), ~21 (desuccinylation)In vitro enzyme assays

Data compiled from multiple sources.

1-Methylnicotinamide: NNMT Inhibition

1-MNA's primary direct inhibitory target is Nicotinamide N-methyltransferase (NNMT), the enzyme that methylates nicotinamide. This inhibition spares nicotinamide for the NAD+ salvage pathway.

EnzymeIC50 of 1-MNA (µM)Experimental Model
NNMT~9.0In vitro enzyme assay[5]

The indirect activation of sirtuins by 1-MNA is a consequence of this NNMT inhibition, which is proposed to increase the intracellular NAD+/NAM ratio. Furthermore, studies have shown that 1-MNA treatment can lead to an increase in SIRT1 protein levels, independent of mRNA changes, by enhancing its stability.[6][7][8]

Signaling Pathways and Mechanisms of Action

The NAD+ Salvage Pathway and Sirtuin Regulation

The NAD+ salvage pathway is central to understanding the effects of both nicotinamide and 1-MNA. Sirtuins consume NAD+ to deacetylate their substrates, producing nicotinamide as a byproduct. High levels of nicotinamide, in turn, inhibit sirtuin activity in a classic feedback loop. 1-MNA intervenes in this pathway by inhibiting NNMT, preventing the methylation of nicotinamide and making it more available for recycling back to NAD+ via the enzyme NAMPT.

cluster_salvage NAD+ Salvage Pathway cluster_sirtuin Sirtuin Activity cluster_nnmt NAM Methylation NAM Nicotinamide (NAM) NMN NMN NAM->NMN NAMPT NNMT NNMT NAM->NNMT NAD NAD+ NMN->NAD NMNAT Sirtuin Sirtuin NAD->Sirtuin Sirtuin->NAM Product Inhibition Deacetylated_Protein Deacetylated Protein Sirtuin->Deacetylated_Protein Acetylated_Protein Acetylated Protein Acetylated_Protein->Sirtuin MNA 1-MNA NNMT->MNA Methylation MNA->NNMT Feedback Inhibition

Fig. 1: Interplay of the NAD+ salvage pathway, sirtuin activity, and NNMT.
Comparative Mechanisms of 1-MNA and Nicotinamide

The following diagram illustrates the distinct points of action for 1-MNA and nicotinamide in regulating sirtuin activity.

cluster_cell Cellular Environment cluster_pathways Metabolic & Signaling Pathways cluster_effects Net Effect on SIRT1 Activity NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT Methylation NAD NAD+ NAM->NAD NAD+ Salvage (NAMPT, NMNAT) NAM_effect Nicotinamide (Inhibition/Activation) MNA 1-MNA MNA->NNMT Inhibition SIRT1_degradation SIRT1 Degradation (Ubiquitin-Proteasome) MNA->SIRT1_degradation Inhibition of Degradation MNA_effect 1-MNA (Activation) NNMT->MNA SIRT1 SIRT1 NAD->SIRT1 Activation SIRT1->NAM Feedback Inhibition SIRT1->SIRT1_degradation

Fig. 2: Comparative mechanisms of 1-MNA and nicotinamide on SIRT1.

Experimental Protocols

In Vitro Sirtuin Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methods to measure the deacetylase activity of sirtuins in the presence of an inhibitor (nicotinamide) or an activator (indirectly, by observing the effect of 1-MNA on relieving nicotinamide inhibition).

Materials:

  • Recombinant human SIRT1 (or other sirtuin)

  • Fluorogenic sirtuin substrate (e.g., a p53-based peptide with an acetylated lysine and a fluorescent reporter)

  • NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., trypsin in a specific buffer)

  • Nicotinamide (for inhibition control and to test 1-MNA's effect)

  • 1-MNA

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.

  • To test inhibition by nicotinamide, add varying concentrations of nicotinamide to the wells.

  • To test the effect of 1-MNA, pre-incubate the reaction mixture with a fixed, inhibitory concentration of nicotinamide, and then add varying concentrations of 1-MNA.

  • Initiate the reaction by adding the recombinant sirtuin enzyme to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the sirtuin reaction and initiate the development step by adding the developer solution to each well.

  • Incubate at 37°C for a further 10-15 minutes.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).

  • Calculate the percent inhibition or activation relative to a control reaction without the test compound.

SIRT1 Protein Stability Assay (Cycloheximide Chase)

This protocol is used to assess the effect of 1-MNA on the stability of the SIRT1 protein in a cellular context.

Materials:

  • Cell line of interest (e.g., HEK293T, HepG2)

  • Cell culture medium and supplements

  • 1-MNA

  • Cycloheximide (CHX), a protein synthesis inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus and reagents

  • Primary antibody against SIRT1

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to an appropriate confluency.

  • Treat one set of cells with 1-MNA at a desired concentration for a specified period (e.g., 24 hours). Another set of cells will serve as the vehicle control.

  • Add cycloheximide to all cell cultures to inhibit new protein synthesis.

  • Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting with equal amounts of protein for each sample.

  • Probe the membrane with primary antibodies for SIRT1 and the loading control.

  • Incubate with the HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.

  • Quantify the band intensities for SIRT1 and the loading control.

  • Normalize the SIRT1 band intensity to the loading control for each time point.

  • Plot the normalized SIRT1 protein levels over time to determine the half-life of SIRT1 in the presence and absence of 1-MNA.

start Start: Cell Culture treatment Treatment: - Vehicle (Control) - 1-MNA start->treatment chx Add Cycloheximide (CHX) to inhibit protein synthesis treatment->chx harvest Harvest cells at multiple time points chx->harvest lysis Cell Lysis & Protein Quantification harvest->lysis western SDS-PAGE & Western Blot (SIRT1, Loading Control) lysis->western analysis Densitometry Analysis western->analysis halflife Determine SIRT1 Protein Half-life analysis->halflife

Fig. 3: Workflow for the SIRT1 protein stability (cycloheximide chase) assay.

Conclusion

1-MNA and nicotinamide represent two sides of the same regulatory coin for sirtuin activity. Nicotinamide is a direct, well-characterized inhibitor, but its cellular role is complicated by its function as an NAD+ precursor. In contrast, 1-MNA appears to be a multifaceted, indirect activator of sirtuins, primarily SIRT1. Its ability to inhibit NNMT and enhance SIRT1 protein stability presents a novel approach to augmenting sirtuin activity. For researchers and drug development professionals, understanding these distinct mechanisms is crucial for the rational design of therapeutic strategies targeting the sirtuin pathway. Further quantitative studies on the direct and indirect effects of 1-MNA on the activity of various sirtuin isoforms are warranted to fully elucidate its therapeutic potential.

References

Differential Effects of 1-MNA and Nicotinamide on Inflammatory Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the anti-inflammatory properties of 1-methylnicotinamide (1-MNA) and nicotinamide (NAM), focusing on their distinct mechanisms of action on key inflammatory signaling pathways. The information presented is supported by experimental data to aid in research and development decisions.

Introduction

1-methylnicotinamide (1-MNA) is a primary metabolite of nicotinamide (a form of vitamin B3), produced in the liver.[1][2] While structurally related, 1-MNA and nicotinamide exhibit distinct profiles in modulating inflammatory responses. Understanding these differences is crucial for the targeted development of therapeutic agents for inflammatory diseases. This guide delineates their differential effects on the NF-κB pathway, the NLRP3 inflammasome, and SIRT1 activity, presenting quantitative data, experimental methodologies, and visual pathway diagrams.

Comparative Analysis of Molecular Mechanisms

Both 1-MNA and nicotinamide exert anti-inflammatory effects, but their primary mechanisms and molecular targets differ significantly. Nicotinamide demonstrates broad anti-inflammatory actions, including the inhibition of various pro-inflammatory cytokines and enzymes like PARP.[3][4][5] In contrast, 1-MNA's effects appear more targeted, with a pronounced impact on the NLRP3 inflammasome and the upregulation of SIRT1.

Regulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. Both compounds have been shown to inhibit this pathway, but through potentially different efficiencies and contexts.

  • 1-MNA: At high concentrations, 1-MNA has been shown to decrease NF-κB activation.[6] It can inhibit the degradation of IκB, the inhibitory protein of NF-κB, thereby preventing NF-κB's translocation to the nucleus.[7] This leads to a downstream reduction in the expression of pro-inflammatory genes.[7][8]

  • Nicotinamide: Nicotinamide is a well-documented inhibitor of NF-κB activation.[9][10] It can suppress the translocation of NF-κB to the nucleus, thereby reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[10][11][12] This effect is a key component of its broad anti-inflammatory properties.[13]

Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death called pyroptosis.[6][14]

  • 1-MNA: A primary immunomodulatory effect of 1-MNA is the specific inhibition of NLRP3 inflammasome activation.[6][15] This inhibition is strongly linked to its ability to scavenge reactive oxygen species (ROS), as the addition of exogenous H₂O₂ can restore inflammasome activation.[6] 1-MNA does not, however, significantly reduce the secretion of IL-6 upon endotoxin stimulation, highlighting its specific effect on the NLRP3 pathway rather than a general anti-inflammatory suppression.[6]

  • Nicotinamide: The role of nicotinamide in NLRP3 inflammasome activity is more complex. While some studies suggest that NAD+ precursors like nicotinamide riboside (a related compound) can attenuate the NLRP3 inflammasome[16][17], direct evidence for nicotinamide is less clear. Depletion of intracellular NAD+, the molecule nicotinamide helps to form, can actually act as a priming signal for NLRP3 activation.[18] Therefore, nicotinamide's effect may be indirect and dependent on the cellular NAD+ status.

Interaction with SIRT1

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a critical role in regulating inflammation, metabolism, and cellular stress responses.

  • 1-MNA: 1-MNA has been shown to increase the expression and stability of the SIRT1 protein.[19][20] It may achieve this by slowing the proteasomal degradation of SIRT1.[20] This upregulation of SIRT1 contributes to its anti-inflammatory and protective effects.[7]

  • Nicotinamide: Nicotinamide has a well-established dual role concerning SIRT1. In in vitro settings, nicotinamide acts as a direct, noncompetitive inhibitor of SIRT1, as it is a byproduct of the deacetylation reaction catalyzed by sirtuins.[21][22][23][24] However, when administered to cells or in vivo, nicotinamide is rapidly converted into NAD+, the essential substrate for SIRT1 activity.[21] This can lead to a subsequent increase in SIRT1 activity, creating a complex regulatory loop where it can act as both an inhibitor and a potential stimulator depending on the context and duration of exposure.[21][24]

Data Presentation

The following tables summarize the quantitative effects of 1-MNA and nicotinamide on key inflammatory markers and pathways based on available experimental data.

Table 1: Comparative Effects on the NF-κB Pathway

Parameter 1-MNA Nicotinamide Cell/Model System
NF-κB Activation Decreased (at high concentrations)[6] Inhibited[9][10] Human Macrophages, RAW 264.7, BV2 cells
IκB Degradation Inhibited[7] Inhibited[25] H9C2 cells, Keratinocytes
p65 Translocation Hindered[7] Inhibited[10] H9C2 cells, Ischemic rat brain

| Downstream Cytokines | Decreased pro-IL-1β[6] | Decreased TNF-α, IL-6, Nitrite[10] | Human Macrophages, RAW 264.7, BV2 cells |

Table 2: Comparative Effects on the NLRP3 Inflammasome

Parameter 1-MNA Nicotinamide / NAD+ Precursors Cell/Model System
NLRP3 Activation Specifically reduced[6][15] Attenuated (by NR)[16][17] Human Macrophages (THP-1)
IL-1β Secretion Reduced[6] Reduced (by NR)[16] Human Macrophages (THP-1), Diabetic Mice
Caspase-1 Cleavage Reduced Reduced (by NR)[16] Human Macrophages (THP-1), Diabetic Mice

| Mechanism | ROS Scavenging[6][15] | Modulation of NAD+ levels[16][18] | Human Macrophages, BMDMs |

Table 3: Comparative Effects on SIRT1

Parameter 1-MNA Nicotinamide Context
SIRT1 Activity Increases (indirectly) Inhibits[21][22][23] In vitro (purified enzyme)
SIRT1 Expression/Stability Upregulates/Stabilizes[19][20] Can lead to stimulation via NAD+ conversion[21] In vivo / Cellular models

| Primary Mechanism | Slows proteasomal degradation[20] | Product feedback inhibition vs. substrate (NAD+) precursor | Biochemical vs. Cellular Metabolism |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are summaries of common protocols used to assess the effects of 1-MNA and nicotinamide on inflammation.

Cell Culture Models for Inflammation
  • Cell Lines:

    • Macrophages: Human THP-1 monocytes differentiated into macrophages with PMA (phorbol 12-myristate 13-acetate), or murine RAW 264.7 cells, are standard for studying innate immune responses, including NF-κB and inflammasome activation.[10][26]

    • Cardiomyocytes: H9C2 cells are used to model cardiac injury and inflammation.[7][8]

    • Keratinocytes: HaCaT cells or primary keratinocytes are used for studying skin inflammation.[25][27]

  • General Protocol: Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. They are seeded into multi-well plates and allowed to adhere before treatment. Test compounds (1-MNA or nicotinamide) are typically added for a pre-incubation period (e.g., 30 minutes to 2 hours) before an inflammatory stimulus is introduced.

NLRP3 Inflammasome Activation Assay

This assay typically involves a two-step process to mimic physiological activation:

  • Priming (Signal 1): Macrophages (e.g., PMA-differentiated THP-1 cells) are primed with lipopolysaccharide (LPS, e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β via the NF-κB pathway.

  • Activation (Signal 2): Following priming, cells are treated with a second stimulus such as nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for about 1 hour. This triggers the assembly and activation of the inflammasome complex.

  • Analysis:

    • IL-1β Measurement: The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[18]

    • Caspase-1 Activation: Cell lysates and supernatants are analyzed by Western blot to detect the cleaved (active) form of caspase-1 (p20 subunit).[18]

    • Pyroptosis/Cell Death: Cell viability can be measured using assays that detect membrane permeability, such as propidium iodide staining followed by flow cytometry or microscopy.[28]

NF-κB Activation Analysis
  • Stimulation: Cells (e.g., H9C2 or macrophages) are pre-treated with 1-MNA or nicotinamide and then stimulated with an inflammatory agent like LPS or palmitic acid (PA).[7][10]

  • Analysis Methods:

    • Western Blot: Cell lysates are probed with antibodies to detect the phosphorylation and subsequent degradation of IκBα. The phosphorylation of the NF-κB p65 subunit can also be assessed.[29]

    • Immunofluorescence: The translocation of the p65 subunit from the cytoplasm to the nucleus is visualized. Cells are fixed, permeabilized, and stained with an anti-p65 antibody. Nuclei are counterstained with DAPI. Images are captured using a fluorescence microscope.[7]

    • ELISA-based DNA Binding Assay: Nuclear extracts are prepared, and an ELISA-based kit is used to quantify the amount of activated NF-κB p65 that can bind to its specific DNA consensus sequence.

Visualization of Signaling Pathways

The following diagrams illustrate the distinct signaling pathways modulated by 1-MNA and nicotinamide.

1-MNA_Pathway node_1MNA 1-MNA node_ROS Reactive Oxygen Species (ROS) node_1MNA->node_ROS Inhibits node_NLRP3 NLRP3 Inflammasome Activation node_1MNA->node_NLRP3 Inhibits node_NFKB NF-κB Pathway node_1MNA->node_NFKB Inhibits node_SIRT1 SIRT1 Protein (Upregulation) node_1MNA->node_SIRT1 Promotes node_ROS->node_NLRP3 Activates node_IL1B IL-1β Maturation & Secretion node_NLRP3->node_IL1B Promotes node_ProInflammatory Pro-inflammatory Gene Expression node_NFKB->node_ProInflammatory Promotes

Caption: Signaling pathways modulated by 1-MNA.

Nicotinamide_Pathway node_NAM Nicotinamide (NAM) node_NFKB NF-κB Pathway node_NAM->node_NFKB Inhibits node_PARP PARP node_NAM->node_PARP Inhibits node_SIRT1 SIRT1 Activity node_NAM->node_SIRT1 Inhibits (in vitro) node_NAD NAD+ node_NAM->node_NAD Converts to node_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) node_NFKB->node_Cytokines Promotes node_DNARepair DNA Repair node_PARP->node_DNARepair Participates in node_NAD->node_SIRT1 Activates

Caption: Signaling pathways modulated by Nicotinamide (NAM).

Experimental_Workflow cluster_analysis Analysis start Seed Macrophages (e.g., THP-1) step1 Differentiate with PMA (24-48h) start->step1 step2 Pre-treat with 1-MNA or Nicotinamide step1->step2 step3 Prime with LPS (Signal 1) (3-4h) step2->step3 step4 Activate with Nigericin/ATP (Signal 2) (1h) step3->step4 analysis1 Collect Supernatant -> ELISA for IL-1β step4->analysis1 analysis2 Collect Lysates -> Western Blot for Caspase-1 analysis3 Stain Cells -> Microscopy/FACS for Pyroptosis

References

Comparative Analysis of 1-MNA and NMN on Mitochondrial Function: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientific and professional use only.

In the rapidly evolving field of cellular metabolism and longevity, Nicotinamide Mononucleotide (NMN) and 1-Methylnicotinamide (1-MNA) have emerged as two key molecules of interest for their potential to modulate mitochondrial function. This guide provides a comparative analysis of 1-MNA and NMN, summarizing available experimental data, detailing their distinct mechanisms of action, and providing protocols for key experimental procedures.

Disclaimer: The following data is a compilation from separate studies on 1-MNA and NMN. To date, there is a notable absence of direct, head-to-head comparative experimental studies evaluating the effects of these two molecules on mitochondrial function under the same conditions. Therefore, the quantitative comparisons presented herein should be interpreted with caution.

Mechanisms of Action: A Tale of Two Pathways

While both 1-MNA and NMN are involved in NAD+ metabolism, they exert their effects through fundamentally different mechanisms.

Nicotinamide Mononucleotide (NMN) is a direct precursor to Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular redox reactions and a key substrate for sirtuins, a family of proteins that play a vital role in mitochondrial health. By directly increasing the cellular pool of NAD+, NMN is thought to enhance mitochondrial function through the activation of sirtuins, particularly SIRT1 and SIRT3.[1]

1-Methylnicotinamide (1-MNA) , a metabolite of nicotinamide, primarily functions as an inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT). NNMT is responsible for the methylation and subsequent excretion of nicotinamide. By inhibiting NNMT, 1-MNA is proposed to increase the intracellular pool of nicotinamide, making more of it available for the salvage pathway of NAD+ synthesis. Additionally, some evidence suggests that 1-MNA may directly stabilize and upregulate the expression of SIRT1, further enhancing its activity.

Signaling Pathways

The distinct mechanisms of 1-MNA and NMN translate into different primary signaling cascades affecting mitochondrial function.

NMN Signaling Pathway

NMN_Pathway NMN NMN NAD NAD+ NMN->NAD Biosynthesis SIRT1 SIRT1 NAD->SIRT1 Activates SIRT3 SIRT3 NAD->SIRT3 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates Mito_Function Mitochondrial Function (Respiration, ATP) SIRT3->Mito_Function ROS_Reduction Reduced Oxidative Stress SIRT3->ROS_Reduction via SOD2 deacetylation Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis

Caption: NMN acts as a direct NAD+ precursor, leading to the activation of SIRT1 and SIRT3, which in turn promotes mitochondrial biogenesis and function.

1-MNA Signaling Pathway

MNA_Pathway MNA 1-MNA NNMT NNMT MNA->NNMT Inhibits SIRT1 SIRT1 MNA->SIRT1 Stabilizes & Upregulates Nicotinamide Nicotinamide (NAM) NNMT->Nicotinamide Methylates for excretion NAD_Salvage NAD+ Salvage Pathway Nicotinamide->NAD_Salvage NAD NAD+ NAD_Salvage->NAD NAD->SIRT1 Activates Mito_Function Mitochondrial Function SIRT1->Mito_Function

Caption: 1-MNA inhibits NNMT, increasing nicotinamide available for NAD+ synthesis, and may also directly stabilize SIRT1, thereby enhancing mitochondrial function.

Comparative Data on Mitochondrial Parameters

The following tables summarize quantitative data extracted from separate preclinical and clinical studies on NMN and 1-MNA.

Table 1: Effects on NAD+ Levels
CompoundStudy TypeModel/SubjectDoseDurationTissue/Cell TypeChange in NAD+ LevelReference
NMN Human Clinical TrialHealthy males (>65 years)250 mg/day12 weeksWhole blood>100% increase[2]
NMN Human Clinical TrialHealthy subjects250 mg/day12 weeksWhole bloodSignificantly increased[3]
NMN Human Clinical TrialPrediabetic women250 mg/day10 weeksPeripheral blood mononuclear cells~50% increase[4]
NMN Preclinical (Mouse)Male mice62.5 mg/kg (single dose)24 hoursHippocampal mitochondria76% increase[5]
1-MNA Preclinical (in vitro)THP-1 cells--THP-1 cellsNo increase[6]
1-MNA Review/Hypothesis----Proposed to increase NAD+ via NNMT inhibition[7]
Table 2: Effects on Sirtuin Activity
CompoundStudy TypeModelEffect on Sirtuin ActivityReference
NMN Preclinical (Mouse)Male miceIncreased SIRT3 protein levels[5]
NMN Preclinical (Mouse)Friedreich's ataxia modelNMN's effects are dependent on SIRT3[8]
NMN Preclinical (Mouse)Aged miceIncreased SIRT3 activity[9]
1-MNA Review-Proposed to directly stabilize and upregulate SIRT1
Table 3: Effects on Mitochondrial Respiration and ATP Production
CompoundStudy TypeModelParameterResultReference
NMN Preclinical (Mouse)Aged miceMitochondrial respiration in skeletal muscleSignificant enhancement of maximum respiration rate
NMN Preclinical (Mouse)Alzheimer's disease modelMitochondrial oxygen consumptionRestored respiratory function[10][11]
NMN Preclinical (in vitro)Mesenchymal stem cellsATP contentIncreased[12]
NMN Preclinical (Mouse)Male miceHippocampal ATP levelsIncreased from ~24 to ~33 nmol/mg[5]
1-MNA Preclinical (in vitro)Human macrophagesMitochondrial membrane potentialIncreased[6]
Table 4: Effects on Mitochondrial Reactive Oxygen Species (ROS)
CompoundStudy TypeModelParameterResultReference
NMN Preclinical (in vitro)Mesenchymal stem cellsIntracellular ROSDecreased[12]
NMN Preclinical (Mouse)Male miceHippocampal ROSReduced levels[5]
1-MNA Preclinical (in vitro)H9C2 cellsPalmitic acid-induced ROSReduced by 65.1%[13]
1-MNA Preclinical (in vitro)Kidney proximal tubular cellsPalmitate-induced mitochondrial ROSInhibited generation[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to assess mitochondrial function.

Experimental Workflow: Assessing Mitochondrial Function

Experimental_Workflow cluster_cell_prep Cell/Tissue Preparation cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Isolation Treatment Treatment with 1-MNA or NMN Cell_Culture->Treatment Mito_Stress Mitochondrial Respiration (Seahorse XF) Treatment->Mito_Stress MMP Mitochondrial Membrane Potential (e.g., TMRM) Treatment->MMP ROS Mitochondrial ROS (e.g., MitoSOX) Treatment->ROS ATP ATP Production (Luminometry) Treatment->ATP mtDNA mtDNA Quantification (qPCR) Treatment->mtDNA Data_Acquisition Data Acquisition Mito_Stress->Data_Acquisition MMP->Data_Acquisition ROS->Data_Acquisition ATP->Data_Acquisition mtDNA->Data_Acquisition Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis

Caption: A general workflow for assessing the impact of 1-MNA or NMN on mitochondrial function, from cell preparation to data analysis.

Protocol 1: Seahorse XF Cell Mito Stress Test

This protocol is adapted from Agilent's Seahorse XF Cell Mito Stress Test Kit User Guide.[15]

Objective: To measure key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Materials:

  • Seahorse XF Analyzer (e.g., XF96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

  • Cultured cells of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution in a non-CO2 37°C incubator overnight.

  • Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 37°C incubator for 1 hour.

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors from the Mito Stress Test Kit (Oligomycin, FCCP, and Rotenone/Antimycin A) at optimized concentrations.

  • Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the sequential injection of the inhibitors.

  • Data Analysis: Analyze the OCR data to determine the key parameters of mitochondrial respiration.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM

This protocol is a general guide based on common laboratory practices.[7]

Objective: To assess changes in mitochondrial membrane potential, an indicator of mitochondrial health.

Materials:

  • Cultured cells

  • Tetramethylrhodamine, methyl ester (TMRM) dye

  • Fluorescence microscope or plate reader

  • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

  • Appropriate cell culture medium and buffers (e.g., PBS)

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with 1-MNA, NMN, or vehicle control for the specified duration.

  • TMRM Staining: Prepare a working solution of TMRM in cell culture medium (typically in the nanomolar range, e.g., 20-250 nM). Remove the treatment medium from the cells and add the TMRM staining solution.

  • Incubation: Incubate the cells with TMRM for 30-45 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells with pre-warmed PBS or imaging buffer to remove excess dye.

  • Imaging/Measurement: Immediately image the cells using a fluorescence microscope with the appropriate filter set (e.g., TRITC). Alternatively, quantify the fluorescence intensity using a microplate reader.

  • Positive Control: In a separate set of wells, treat cells with FCCP to induce mitochondrial depolarization, which will serve as a positive control for a decrease in TMRM fluorescence.

  • Data Analysis: Quantify the fluorescence intensity of TMRM in the treated and control cells. A decrease in fluorescence indicates mitochondrial depolarization.

Protocol 3: Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR

This protocol is a generalized procedure based on established methods.

Objective: To determine the relative amount of mitochondrial DNA compared to nuclear DNA, providing an indication of mitochondrial biogenesis.

Materials:

  • Total genomic DNA extracted from cells or tissues

  • Primers specific for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M or SERPINA1)

  • qPCR master mix (e.g., SYBR Green-based)

  • Real-time PCR instrument

Procedure:

  • DNA Extraction and Quantification: Isolate total genomic DNA from control and treated samples. Accurately quantify the DNA concentration.

  • qPCR Reaction Setup: Prepare qPCR reactions in triplicate for each sample, using primers for both the mitochondrial and nuclear target genes in separate wells. Each reaction should contain the qPCR master mix, forward and reverse primers, and a standardized amount of template DNA (e.g., 3 ng).

  • qPCR Cycling: Perform the qPCR using a standard thermal cycling protocol, including an initial denaturation step, followed by a set number of cycles of denaturation, annealing, and extension.

  • Data Acquisition: The real-time PCR instrument will measure the fluorescence at each cycle, generating amplification curves. The cycle threshold (Cq) value is the cycle number at which the fluorescence crosses a defined threshold.

  • Data Analysis:

    • Calculate the average Cq value for the triplicate reactions for both the mitochondrial and nuclear targets for each sample.

    • Determine the difference in Cq values between the mitochondrial and nuclear targets (ΔCq = Cq_mito - Cq_nuclear).

    • The relative mtDNA copy number can be calculated using the 2^ΔΔCq method, comparing the ΔCq of the treated samples to the ΔCq of the control samples.

Summary and Future Directions

Both 1-MNA and NMN present compelling, albeit mechanistically distinct, avenues for the modulation of mitochondrial function. NMN, as a direct NAD+ precursor, has a more established and direct link to enhancing mitochondrial bioenergetics through sirtuin activation, supported by a larger body of research. 1-MNA, through its inhibition of NNMT and potential direct effects on SIRT1, offers a novel approach to augmenting the endogenous NAD+ salvage pathway.

The current body of literature underscores a significant gap: the absence of direct comparative studies. Such research is critical to objectively evaluate the relative potency and efficacy of these two molecules on mitochondrial health. Future studies should aim to:

  • Conduct head-to-head comparisons of 1-MNA and NMN on mitochondrial respiration, ATP production, and ROS levels in various cell types and animal models.

  • Investigate the dose-dependent effects of both compounds on these parameters.

  • Elucidate the downstream targets of 1-MNA's effects on mitochondrial function beyond SIRT1.

  • Explore the potential synergistic effects of combining 1-MNA and NMN.

For researchers and drug development professionals, a deeper understanding of the comparative efficacy and nuanced mechanisms of 1-MNA and NMN will be instrumental in developing targeted therapeutic strategies for age-related and metabolic diseases characterized by mitochondrial dysfunction.

References

A Comparative Analysis of the Pharmacokinetic Profiles of 1-Methylnicotinamide (1-MNA) and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of 1-methylnicotinamide (1-MNA), a key metabolite of nicotinamide (Vitamin B3), and its primary analogs. The information presented herein is supported by experimental data to facilitate an objective evaluation of these compounds for research and drug development purposes.

Introduction to 1-MNA and its Metabolic Fate

1-MNA is an endogenous compound produced in the liver from nicotinamide through the action of the enzyme nicotinamide N-methyltransferase (NNMT).[1][2] Once formed, 1-MNA is further metabolized by aldehyde oxidase into two main pyridone analogs: 1-methyl-2-pyridone-5-carboxamide (2-PY) and 1-methyl-4-pyridone-5-carboxamide (4-PY).[1] This metabolic cascade is a crucial pathway for nicotinamide catabolism and the regulation of cellular NAD+ levels.[2] While initially considered inactive, recent research has unveiled significant biological activities for 1-MNA, including anti-inflammatory and anti-thrombotic effects.[1]

Metabolic Pathway of Nicotinamide to 1-MNA and its Pyridone Analogs

The following diagram illustrates the key steps in the metabolism of nicotinamide to 1-MNA and its subsequent conversion to its major metabolites.

Nicotinamide Nicotinamide MNA 1-Methylnicotinamide (1-MNA) Nicotinamide->MNA NNMT PY2 1-Methyl-2-pyridone-5-carboxamide (2-PY) MNA->PY2 Aldehyde Oxidase PY4 1-Methyl-4-pyridone-5-carboxamide (4-PY) MNA->PY4 Aldehyde Oxidase

Metabolism of Nicotinamide to 1-MNA and its primary analogs.

Comparative Pharmacokinetic Data

While comprehensive, direct comparative pharmacokinetic studies of 1-MNA and its analogs are limited in publicly available literature, existing research provides valuable insights into their in vivo behavior. Studies in rodents have demonstrated that administration of 1-MNA leads to increased plasma concentrations of both the parent compound and its metabolites, 2-PY and 4-PY.[3]

The following table summarizes the available qualitative and quantitative pharmacokinetic information for 1-MNA and its key metabolites. It is important to note that a direct comparison of parameters across different studies should be made with caution due to variations in experimental conditions.

CompoundAnimal ModelAdministration RouteDoseKey FindingsReference
1-Methylnicotinamide (1-MNA) RatIntravenous3-100 mg/kgDose-dependent thrombolytic response, suggesting systemic exposure and activity.[1][4]
RatNot Specified100 mg/kgIncreased plasma concentrations of 1-MNA, M2PY, and M4PY detected.[3]
1-Methyl-2-pyridone-5-carboxamide (2-PY) HumanOral (Niacin)2 gMean half-life of 12.6 hours (calculated from urine). 2-PY was the most abundant metabolite in urine.[5][6]
1-Methyl-4-pyridone-3-carboxamide (4-PY) RatDietExcess Niacin4-PY is the major metabolite of nicotinamide under physiological conditions in rats.[7][8]

Experimental Protocols

The following sections detail the general methodologies employed in the pharmacokinetic evaluation of 1-MNA and its analogs in preclinical models.

Animal Models and Dosing
  • Species: Wistar or Sprague-Dawley rats are commonly used for pharmacokinetic studies.[9]

  • Administration: Compounds are typically administered intravenously (i.v.) to determine absolute bioavailability and via oral gavage (p.o.) to assess oral absorption. Doses can range from 3 mg/kg to 100 mg/kg depending on the study's objective.[1][3]

Sample Collection and Processing
  • Blood Sampling: Serial blood samples are collected at predetermined time points post-administration.

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The resulting plasma is then stored at -80°C until analysis.

Bioanalytical Method

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the simultaneous quantification of 1-MNA and its metabolites in plasma.[3]

  • Sample Preparation: Plasma samples are typically subjected to protein precipitation with acetonitrile. The supernatant is then evaporated and the residue reconstituted for injection.[3]

  • Chromatography: Chromatographic separation is achieved on a suitable column, such as a Waters Spherisorb CNRP, using a gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like formic acid.[3]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the selected reaction monitoring (SRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.[3]

Experimental Workflow for a Typical Rodent Pharmacokinetic Study

The diagram below outlines the key steps involved in a preclinical pharmacokinetic study of 1-MNA and its analogs.

cluster_0 In Vivo Phase cluster_1 Sample Processing cluster_2 Bioanalysis cluster_3 Data Analysis A Compound Administration (e.g., Oral, IV) B Serial Blood Sampling A->B C Plasma Separation (Centrifugation) B->C D Protein Precipitation C->D E LC-MS/MS Analysis D->E F Quantification of Analytes E->F G Pharmacokinetic Modeling F->G H Determination of PK Parameters (Cmax, Tmax, AUC, t1/2) G->H

Workflow of a preclinical pharmacokinetic study.

Discussion and Future Directions

The available data indicates that 1-MNA is readily absorbed and metabolized in vivo, leading to systemic exposure to its pyridone analogs. The distinct pharmacological activities of 1-MNA highlight the importance of understanding its pharmacokinetic profile and that of its metabolites.

Future research should focus on conducting comprehensive, head-to-head pharmacokinetic studies of 1-MNA and its analogs (2-PY, 4-PY, and other synthetic derivatives) in relevant preclinical models. Such studies would provide crucial data on their relative absorption, distribution, metabolism, and excretion (ADME) properties, including key parameters like Cmax, Tmax, AUC, and elimination half-life. This information is essential for establishing a clear understanding of their structure-pharmacokinetic relationships and for guiding the selection and development of promising therapeutic candidates. Furthermore, elucidating the specific contributions of the parent compound and its metabolites to the overall pharmacological effect will be critical for advancing our understanding of this important class of molecules.

References

Validating the Downstream Targets of 1-Methyl-nicotinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Methyl-nicotinamide (1-MNA) with alternative molecules, focusing on the validation of its downstream targets. We present quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support your research and development efforts.

Comparative Data on Downstream Target Modulation

The following tables summarize the quantitative effects of 1-MNA and its alternatives on key downstream targets.

Anti-Inflammatory Effects: Cytokine Inhibition

A primary mechanism of 1-MNA's action is the suppression of pro-inflammatory cytokines. The following table compares the inhibitory effects of 1-MNA and its metabolic precursor, Nicotinamide (NA), on lipopolysaccharide (LPS)-stimulated macrophages.[1][2]

CompoundConcentrationTarget CytokineInhibition (%)Cell Type
1-MNA 10 mMTNF-αNegligibleLPS-stimulated murine peritoneal macrophages
10 mMIL-6NegligibleLPS-stimulated murine peritoneal macrophages
Nicotinamide (NA) 10 mMTNF-α~50%LPS-stimulated murine peritoneal macrophages
10 mMIL-6~40%LPS-stimulated murine peritoneal macrophages

Note: While direct comparative studies with NSAIDs are limited, it is known that NSAIDs like ibuprofen and aspirin exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are upstream of prostaglandin synthesis. 1-MNA's anti-inflammatory action appears to be more focused on cytokine modulation and NF-κB signaling.

Vasodilation and Anti-Thrombotic Effects: PGI2 and NO Modulation

1-MNA is a potent inducer of prostacyclin (PGI2) and enhances nitric oxide (NO) bioavailability, contributing to its vasodilatory and anti-thrombotic properties.

CompoundDoseEffect on PGI2 (measured as 6-keto-PGF1α)Experimental Model
1-MNA 3-100 mg/kgDose-dependent increaseIn vivo (rats)
Rofecoxib (COX-2 Inhibitor) 0.01-1 mg/kgDose-dependently inhibited 1-MNA-induced PGI2 releaseIn vivo (rats)
Indomethacin (Non-selective COX Inhibitor) 5 mg/kgAbolished 1-MNA-induced PGI2 releaseIn vivo (rats)
NAD+ Metabolism: NNMT Inhibition

1-MNA is a product of the nicotinamide N-methyltransferase (NNMT) reaction and acts as a feedback inhibitor of this enzyme. This inhibition can lead to increased levels of nicotinamide available for NAD+ synthesis. While direct comparative data on NAD+ levels with other precursors like Nicotinamide Riboside (NR) and Nicotinamide Mononucleotide (NMN) is still emerging, the inhibitory activity of 1-MNA on NNMT is a key differentiator. It is important to note that NMN is often converted to NR before entering cells to be utilized for NAD+ synthesis.[3][4]

CompoundMechanismEffect on NAD+ Pathway
1-MNA NNMT InhibitionIncreases nicotinamide availability for the salvage pathway
Nicotinamide Riboside (NR) NAD+ PrecursorDirectly converted to NMN and then to NAD+
Nicotinamide Mononucleotide (NMN) NAD+ PrecursorConverted to NR before cellular uptake for NAD+ synthesis

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways of 1-MNA and representative experimental workflows for validating its downstream targets.

Signaling Pathways of 1-MNA Action```dot

G cluster_0 1-MNA Upstream Regulation cluster_1 Downstream Effects of 1-MNA Nicotinamide Nicotinamide NNMT NNMT Nicotinamide->NNMT Substrate 1-MNA 1-MNA NNMT->1-MNA Product 1-MNA->NNMT Feedback Inhibition COX-2 COX-2 PGI2 PGI2 Anti-thrombotic Effects Anti-thrombotic Effects PGI2->Anti-thrombotic Effects eNOS eNOS NO NO Vasodilation Vasodilation NO->Vasodilation NF-kB NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation NLRP3 Inflammasome NLRP3 Inflammasome NLRP3 Inflammasome->Inflammation

Caption: Workflow for validating 1-MNA's inhibition of NF-κB translocation.

Experimental Protocols

Measurement of Prostacyclin (PGI2) Release

This protocol is based on the principle of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of 6-keto-prostaglandin F1α, a stable metabolite of PGI2.

Materials:

  • PGI2 ELISA Kit (e.g., from Cayman Chemical or equivalent)

  • Cell culture medium or plasma samples

  • Microplate reader

Procedure:

  • Sample Preparation: Collect cell culture supernatant or plasma samples. If necessary, dilute samples with the assay buffer provided in the kit.

  • Assay Plate Preparation: Add standards, controls, and samples to the wells of the antibody-coated microplate.

  • Competitive Reaction: Add the PGI2-acetylcholinesterase tracer to each well. The tracer competes with the PGI2 in the sample for binding to the antibody.

  • Incubation: Incubate the plate according to the kit's instructions (typically 18 hours at 4°C).

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Development: Add Ellman's Reagent (substrate) to each well and incubate in the dark on a shaker. The substrate is hydrolyzed by the bound tracer, producing a yellow color.

  • Reading: Read the absorbance at the wavelength specified in the kit's manual (usually 405-420 nm) using a microplate reader.

  • Calculation: The intensity of the color is inversely proportional to the amount of PGI2 in the sample. Calculate the concentration of PGI2 in the samples by comparing their absorbance to the standard curve. [5][6]

Immunofluorescence Staining for NF-κB p65 Nuclear Translocation

This protocol allows for the visualization and quantification of the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in NF-κB activation. [7][8] Materials:

  • Cells cultured on glass coverslips

  • Stimulant (e.g., TNF-α, LPS)

  • 1-MNA

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI (nuclear counterstain)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the stimulant in the presence or absence of 1-MNA for the desired time. Include an untreated control.

  • Fixation: Wash the cells with PBS and fix with fixation buffer for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting: Wash with PBS and mount the coverslips on microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images of the p65 (e.g., red fluorescence) and nuclear (blue fluorescence) staining.

  • Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.

Endothelial Nitric Oxide Synthase (eNOS) Activity Assay

This assay measures the activity of eNOS by quantifying the conversion of L-[³H]arginine to L-[³H]citrulline. [9][10][11] Materials:

  • Cell or tissue lysates

  • L-[³H]arginine

  • Reaction buffer (containing NADPH, CaCl₂, calmodulin, and BH₄)

  • Stop buffer (e.g., containing EDTA)

  • Dowex AG 50WX-8 resin (Na⁺ form)

  • Scintillation counter

Procedure:

  • Lysate Preparation: Prepare cell or tissue lysates in a buffer that preserves enzyme activity.

  • Reaction Setup: In a microcentrifuge tube, combine the lysate, reaction buffer, and L-[³H]arginine.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding the stop buffer.

  • Separation of L-[³H]citrulline: Apply the reaction mixture to a column containing Dowex resin. The positively charged L-[³H]arginine binds to the resin, while the neutral L-[³H]citrulline flows through.

  • Quantification: Collect the eluate and measure the radioactivity of L-[³H]citrulline using a scintillation counter.

  • Calculation: The eNOS activity is proportional to the amount of L-[³H]citrulline produced and is typically expressed as pmol/min/mg protein.

Nicotinamide N-Methyltransferase (NNMT) Inhibition Assay

This fluorometric assay is designed to screen for NNMT inhibitors by detecting the formation of a fluorescent product. [12][13][14][15] Materials:

  • NNMT Inhibitor Screening Kit (e.g., from Abcam, Sigma-Aldrich, or equivalent)

  • Recombinant NNMT enzyme

  • S-adenosyl methionine (SAM)

  • Nicotinamide

  • Test inhibitors (including 1-MNA as a positive control)

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare the assay buffer, enzyme, substrates, and test compounds according to the kit's instructions.

  • Reaction Setup: In a microplate, add the NNMT enzyme, assay buffer, and the test inhibitor or control.

  • Initiation of Reaction: Start the reaction by adding SAM and nicotinamide.

  • Incubation: Incubate the plate at 37°C for the time specified in the protocol.

  • Detection: Stop the reaction and add the detection reagent. This reagent reacts with a product of the NNMT reaction (or a coupled enzymatic reaction) to generate a fluorescent signal.

  • Measurement: Read the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.

  • Analysis: The fluorescence signal is proportional to NNMT activity. A decrease in signal in the presence of a test compound indicates inhibition. Calculate the percent inhibition for each compound relative to the no-inhibitor control.

References

Unveiling the Therapeutic Potential of 1-Methylnicotinamide: A Comparative Analysis of its In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vivo efficacy of 1-Methylnicotinamide (1-MNA) in various disease models. We delve into its performance against other therapeutic alternatives, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.

1-Methylnicotinamide, a primary metabolite of nicotinamide (Vitamin B3), has emerged as a promising therapeutic agent with demonstrated efficacy in preclinical models of thrombosis, endothelial dysfunction, and diabetes. This guide synthesizes the available in vivo data to offer a clear comparison of 1-MNA's performance and a deeper understanding of its physiological effects.

Comparative Efficacy of 1-MNA in Disease Models

To contextualize the therapeutic potential of 1-MNA, its in vivo performance was compared with established and relevant therapeutic agents in specific disease models.

Endothelial Dysfunction Model

In a murine model of endothelial dysfunction using ApoE/LDLR-/- mice, 1-MNA demonstrated a significant vasoprotective effect, comparable to the ACE inhibitor perindopril.[1][2][3] After a two-month treatment period, both 1-MNA (100 mg/kg/day) and perindopril (10 mg/kg/day) effectively reversed acetylcholine (Ach)-induced vasoconstriction to vasodilation and decreased endothelial permeability by approximately 60%.[1][2][3]

Treatment Group (2-month treatment)Change in Acetylcholine-induced Vaso-responseDecrease in Endothelial PermeabilityL-arginine/ADMA Ratio IncreaseReference
1-MNA (100 mg/kg/day) Reversal from -7.2% vasoconstriction to 4.5% vasodilation ~60% 107% [1][2][3]
Perindopril (10 mg/kg/day) Reversal from -7.2% vasoconstriction to 5.5% vasodilation ~60% 140% [1][2][3]
Untreated Control -7.2% vasoconstriction --[2][3]

Table 1: Comparison of 1-MNA and Perindopril in a Murine Model of Endothelial Dysfunction.[1][2][3]

Arterial Thrombosis Model

In a rat model of electrically induced arterial thrombosis, 1-MNA exhibited a dose-dependent antithrombotic effect.[4] While a direct head-to-head comparison with aspirin in the same study is unavailable, other studies on the same model have shown aspirin to be inefficient in preventing thrombosis under certain conditions.[5][6] The antithrombotic action of 1-MNA was abolished by the COX-2 inhibitor rofecoxib and the non-selective COX inhibitor indomethacin, highlighting its distinct mechanism of action.[4][7]

Treatment GroupThrombus Weight Reduction (at 30 mg/kg)Mechanism of ActionReference
1-MNA Significant dose-dependent reduction COX-2/Prostacyclin dependent[4]
Aspirin Ineffective in a similar modelCOX-1 and COX-2 inhibition[5][6]
Rofecoxib + 1-MNA Effect of 1-MNA abrogatedSelective COX-2 inhibition[4][7]
Indomethacin + 1-MNA Effect of 1-MNA abolishedNon-selective COX inhibition[4][7]

Table 2: Efficacy of 1-MNA in a Rat Arterial Thrombosis Model and Comparison with Aspirin's known effects.[4][5][6][7]

Diabetic Model

In a db/db mouse model of type 2 diabetes, four weeks of treatment with 1-MNA (100 mg/kg) did not significantly alter HbA1c or fasting glucose levels. However, it did lead to improved insulin sensitivity and a significant prolongation of endurance exercise capacity.[8][9] A direct comparative study with metformin in this specific context is not available in the reviewed literature. However, metformin is known to improve glycemic control in db/db mice.[10]

Treatment Group (4-week treatment)Effect on Insulin SensitivityEffect on Endurance CapacityEffect on Glycemic Control (Fasting Glucose/HbA1c)Reference
1-MNA (100 mg/kg) Improved Significantly prolonged No significant change[8][9]
Metformin Improves-Reduces hyperglycemia[10]
Untreated db/db Control Impaired-Elevated[8][9]

Table 3: Effects of 1-MNA in a db/db Mouse Model of Diabetes and Comparison with Metformin's known effects.[8][9][10]

Experimental Protocols

Electrically Induced Arterial Thrombosis in Rats

This model is utilized to assess the antithrombotic potential of compounds in vivo.

Procedure:

  • Male Wistar rats are anesthetized.

  • The common carotid artery is exposed and a thermistor probe is placed distally to the stimulation site to monitor blood flow.

  • A stimulating electrode is placed on the artery.

  • An electrical current (e.g., 5 mA) is applied for a set duration (e.g., 10 minutes) to induce endothelial injury and subsequent thrombus formation.

  • The weight of the resulting thrombus is measured at the end of the experiment.

  • Test compounds (e.g., 1-MNA) or vehicle are administered intravenously at specified times before the electrical stimulation.[5][11][12]

Assessment of Endothelial Function in Isolated Aortic Rings

This ex vivo method evaluates the ability of a compound to modulate vascular tone, a key indicator of endothelial health.

Procedure:

  • Thoracic aortas are excised from treated and control animals.

  • The aortas are cut into rings (2-3 mm) and mounted in organ baths containing Krebs-Ringer bicarbonate solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

  • The rings are pre-contracted with phenylephrine.

  • Cumulative concentration-response curves to acetylcholine are generated to assess endothelium-dependent vasodilation.

  • The degree of relaxation is measured and compared between treatment groups.[13][14][15][16]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 1-MNA are attributed to its influence on key signaling pathways involved in vascular homeostasis and inflammation.

1-MNA and the COX-2/Prostacyclin Pathway

1-MNA stimulates the production of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation, through the upregulation of cyclooxygenase-2 (COX-2) in the vascular endothelium.[4][7][17]

G cluster_endothelial_cell Endothelial Cell cluster_platelet Platelet cluster_smooth_muscle Vascular Smooth Muscle MNA 1-MNA COX2 COX-2 MNA->COX2 stimulates PGH2 PGH2 COX2->PGH2 AA Arachidonic Acid AA->COX2 PGIS PGI2 Synthase PGH2->PGIS PGI2 Prostacyclin (PGI2) PGIS->PGI2 Platelet_Aggregation Platelet Aggregation PGI2->Platelet_Aggregation inhibits Vasodilation Vasodilation PGI2->Vasodilation promotes

Caption: 1-MNA stimulates COX-2, leading to increased PGI2 synthesis.

1-MNA and the eNOS/Nitric Oxide Pathway

1-MNA enhances the bioavailability of nitric oxide (NO), a critical signaling molecule in the vasculature, by activating endothelial nitric oxide synthase (eNOS).[18][19]

G cluster_endothelial_cell Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle MNA 1-MNA PI3K_AKT PI3K/Akt Pathway MNA->PI3K_AKT activates eNOS eNOS PI3K_AKT->eNOS activates NO Nitric Oxide (NO) eNOS->NO L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Relaxation Relaxation (Vasodilation) cGMP->Relaxation

Caption: 1-MNA activates eNOS, increasing NO production and vasodilation.

Experimental Workflow for In Vivo Efficacy Testing

A typical workflow for assessing the in vivo efficacy of 1-MNA in a disease model involves several key stages, from animal model selection to data analysis.

G cluster_workflow Experimental Workflow A Animal Model Selection (e.g., ApoE/LDLR-/-, db/db mice, Wistar rats) B Treatment Administration (1-MNA vs. Comparator vs. Vehicle) A->B C Induction of Disease Phenotype (e.g., Electrical Injury, High-Fructose Diet) B->C D In Vivo/Ex Vivo Measurements (e.g., Thrombus Weight, Vaso-response) C->D E Biochemical Analysis (e.g., Plasma Biomarkers, Protein Expression) C->E F Data Analysis and Comparison D->F E->F

Caption: General workflow for in vivo evaluation of 1-MNA.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-nicotinamide Methosulphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following disposal procedures are based on information available for the closely related compound N-Methylnicotinamide. While the general principles of chemical waste disposal apply, researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for 1-Methyl-nicotinamide Methosulphate to ensure compliance and safety.

The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Therefore, it must be handled as hazardous chemical waste.

Immediate Safety and Handling

Before handling this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses, protective gloves, and a lab coat.[2][3] In case of dust generation, a dust respirator is recommended.[3] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][4] An eyewash station and safety shower should be readily accessible.[2][3]

Spill Response Protocol

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

For Minor Spills:

  • Evacuate and Ventilate: Restrict access to the spill area and ensure adequate ventilation.

  • Personal Protection: Wear appropriate PPE, including a dust respirator.[5]

  • Containment: Use dry cleanup procedures to avoid generating dust.[5]

  • Cleanup: Carefully sweep or vacuum the spilled solid material.[5] Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[5]

  • Decontamination: Wash the spill area thoroughly with soap and water.

For Major Spills:

  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department or the designated emergency response team.[5]

  • Secure the Area: Prevent entry into the spill zone.

  • Professional Cleanup: Allow only trained personnel with the appropriate equipment to manage the cleanup.

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to all local, state, and federal regulations.[5] It is imperative that this chemical waste is not disposed of down the drain or in regular trash.[4][6]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials from spills, in a designated, compatible, and sealable container.[1][5]

    • The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".

  • Waste Segregation:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure that it is segregated from incompatible materials to prevent accidental chemical reactions.[6]

  • Arrange for Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • The waste will be transported to an approved waste disposal plant for final treatment, which may include incineration.[1][3][4][7]

Quantitative Data and Safety Summary

ParameterInformationSource(s)
Physical State Solid (Crystal - Powder)[3]
Color White to Very Pale Yellow[3]
Hazards Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)
Personal Protective Equipment (PPE) Safety glasses, protective gloves, lab coat, dust respirator (if dust is generated)[3]
Storage Store in a tightly-closed container in a cool, dry, and well-ventilated place.[1][4]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][4][7]

Experimental Protocols

The disposal procedures outlined above are based on established safety protocols for handling hazardous chemical waste in a laboratory setting, in accordance with regulations such as the Resource Conservation and Recovery Act (RCRA).[6]

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Hazard Assessment cluster_disposal_path Disposal Path start Unwanted this compound or Contaminated Material is_hazardous Is the waste hazardous? start->is_hazardous collect_waste Collect in a labeled, sealed, compatible container is_hazardous->collect_waste Yes (Skin/Eye Irritant) non_hazardous Follow institutional guidelines for non-hazardous waste is_hazardous->non_hazardous No segregate_waste Segregate from incompatible materials collect_waste->segregate_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup segregate_waste->contact_ehs approved_disposal Disposal by approved hazardous waste facility contact_ehs->approved_disposal

Caption: Disposal Decision Workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1-Methyl-nicotinamide Methosulphate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Methyl-nicotinamide Methosulphate was located. The following guidance is based on the available safety information for the closely related compound N-Methylnicotinamide and general principles of laboratory safety for handling chemical salts. It is crucial to conduct a risk assessment for your specific laboratory conditions and consult with your institution's safety officer.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural steps and operational plans are designed to ensure safe handling and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the data for N-Methylnicotinamide, the primary hazards are skin and eye irritation.[1][2] Therefore, a comprehensive PPE strategy is required to minimize exposure.

Operational Plan: Personal Protective Equipment (PPE) Protocol

  • Eye and Face Protection:

    • Wear safety glasses with side shields as a minimum.

    • If there is a risk of splashing or generating dust, a face shield should be worn in addition to safety glasses.

  • Skin Protection:

    • Gloves: Wear protective gloves.[1] Nitrile gloves are a common and effective choice for handling many chemical powders. Always inspect gloves for tears or punctures before use.

    • Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from contamination.

    • Protective Clothing: For larger quantities or when there is a significant risk of dust generation, consider additional protective clothing, such as an apron or coveralls.[1]

    • Footwear: Wear closed-toe shoes. Protective boots may be necessary in situations with a higher risk of spills.[1]

  • Respiratory Protection:

    • Work in a well-ventilated area.[1]

    • If handling the powder is likely to generate dust, use a local exhaust ventilation system (fume hood).[1]

    • In cases where ventilation is inadequate and dust is generated, a dust respirator is recommended. Follow all local and national regulations for respirator use.

Quantitative Data Summary

While no specific occupational exposure limits were found for this compound, the following table summarizes the key hazard statements for the related compound, N-Methylnicotinamide.

Hazard StatementClassificationPrecautionary Statement
H315: Causes skin irritationSkin Irritation 2P264: Wash hands and face thoroughly after handling. P280: Wear protective gloves, eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice or attention. P362+P364: Take off contaminated clothing and wash it before reuse.
H319: Causes serious eye irritationEye Irritation 2AP280: Wear protective gloves, eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice or attention.
H335: May cause respiratory irritationSTOT SE 3P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when handling this compound.

cluster_PPE Personal Protective Equipment (PPE) Selection A Start: Prepare to Handle This compound B Assess Risk: - Quantity of substance - Potential for dust/aerosol generation - Duration of handling A->B C Safety Glasses with Side Shields (Minimum) Face Shield (If splash/dust risk) B->C Low risk of splash/dust D Nitrile Gloves Lab Coat Closed-toe Shoes (Optional: Apron, Boots) B->D All handling scenarios E Work in Well-Ventilated Area (Minimum) Fume Hood (If dust generation is likely) Dust Respirator (If ventilation is inadequate) B->E High risk of dust/aerosols F Proceed with experiment in designated area. Avoid eating, drinking, or smoking. Wash hands thoroughly after handling. C->F D->F E->F G Clean spills immediately. Decontaminate work surfaces. Dispose of waste according to institutional and local regulations. F->G H End G->H

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.

Step-by-Step Disposal Procedure:

  • Collection:

    • Collect waste material, including any unused product and contaminated disposable PPE (e.g., gloves), in a clearly labeled, sealed container.

    • For spills, sweep up the solid material, taking care not to create dust, and place it in a designated waste container.

  • Labeling:

    • Label the waste container clearly with the chemical name ("Waste this compound") and any relevant hazard symbols.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, pending disposal.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.[2][3][4]

    • It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.

    • Always adhere to all federal, state, and local environmental regulations regarding chemical waste disposal. Do not dispose of this chemical down the drain or in regular trash.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.